molecular formula C8H7N3O2 B1335904 Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate CAS No. 78316-09-3

Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate

Cat. No.: B1335904
CAS No.: 78316-09-3
M. Wt: 177.16 g/mol
InChI Key: IEVPXSBGABKEOL-UHFFFAOYSA-N
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Description

Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS 78316-09-3) is a high-value chemical building block for research and development, particularly in medicinal chemistry. This compound, with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol, serves as a versatile synthetic intermediate . The imidazopyridine core is a privileged scaffold in drug discovery, and this methyl ester derivative is specifically designed for further functionalization, such as hydrolysis to carboxylic acids or amide coupling reactions. It is a sparingly soluble solid (17 g/L at 25°C) with a calculated density of 1.46 g/cm³ and a high calculated boiling point of 280.9°C, making it suitable for various synthetic conditions . Research indicates that structurally similar imidazo[4,5-b]pyridine derivatives are utilized in the synthesis of complex molecules for pharmaceutical applications, demonstrating the potential of this scaffold in developing bioactive compounds . One such derivative has been identified as part of the human exposome, detected in blood, highlighting the relevance of this chemical class in biomedical research . This product is intended for research purposes as a key intermediate. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1H-imidazo[4,5-b]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-9-7-6(5)10-4-11-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVPXSBGABKEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=NC=C1)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392436
Record name METHYL 3H-IMIDAZO[4,5-B]PYRIDINE-7-CARBOXYLATE
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78316-09-3
Record name 78316-09-3
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name METHYL 3H-IMIDAZO[4,5-B]PYRIDINE-7-CARBOXYLATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document details the experimental protocols for each key transformation, supported by quantitative data and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

The imidazo[4,5-b]pyridine scaffold is a significant pharmacophore due to its structural analogy to purines, leading to a wide range of biological activities. The strategic placement of a methyl carboxylate group at the 7-position offers a handle for further chemical modifications, making the target molecule a valuable intermediate for the synthesis of compound libraries for screening and lead optimization.

Overall Synthetic Strategy

The synthesis of this compound can be achieved through a four-step sequence. The logical flow of this synthesis is depicted in the workflow diagram below.

G cluster_0 Synthetic Workflow A 2-Amino-3-nitro-4-cyanopyridine B 2,3-Diamino-4-cyanopyridine A->B Reduction C 3H-imidazo[4,5-b]pyridine-7-carbonitrile B->C Cyclization D 3H-imidazo[4,5-b]pyridine-7-carboxylic acid C->D Hydrolysis E This compound D->E Esterification

Synthetic pathway for the target compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data.

Step 1: Synthesis of 2,3-Diamino-4-cyanopyridine

The initial step involves the reduction of a nitro group to an amine, a common and high-yielding transformation.

Experimental Protocol:

In a suitable hydrogenation vessel, 2-amino-3-nitro-4-cyanopyridine is dissolved in methanol. A catalytic amount of palladium on carbon (Pd/C, 10 wt. %) is added to the solution. The vessel is then purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere at a temperature ranging from 20°C to 60°C for 2 to 12 hours.[1] The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield 2,3-diamino-4-cyanopyridine.

ParameterValueReference
Starting Material 2-Amino-3-nitro-4-cyanopyridine[1]
Reagents Pd/C, Hydrogen, Methanol[1]
Temperature 20-60°C[1]
Reaction Time 2-12 hours[1]
Yield 99.2%[1]
Step 2: Synthesis of 3H-imidazo[4,5-b]pyridine-7-carbonitrile

This step involves the formation of the imidazole ring through a condensation and cyclization reaction. To obtain the unsubstituted imidazo[4,5-b]pyridine core, formaldehyde is the required aldehyde.

Experimental Protocol:

2,3-Diamino-4-cyanopyridine is dissolved in N,N-dimethylformamide (DMF). To this solution, an aqueous solution of formaldehyde (or a suitable formaldehyde equivalent such as paraformaldehyde) and sodium metabisulfite are added. The reaction mixture is heated to a temperature between 80°C and 180°C and stirred for 6 to 12 hours.[1] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled and the product is isolated by precipitation upon addition of water, followed by filtration. The crude product can be further purified by recrystallization.

ParameterValueReference
Starting Material 2,3-Diamino-4-cyanopyridine[1]
Reagents Formaldehyde, Sodium Metabisulfite, DMF[1]
Temperature 80-180°C[1]
Reaction Time 6-12 hours[1]
Yield 66.3-81.2%[1]
Step 3: Synthesis of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid

The nitrile functional group is hydrolyzed to a carboxylic acid under basic conditions.

Experimental Protocol:

3H-imidazo[4,5-b]pyridine-7-carbonitrile is suspended in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[1] The mixture is heated to reflux and maintained at this temperature for 12 to 24 hours.[1] The reaction is monitored by the disappearance of the starting material (TLC or HPLC). After completion, the reaction mixture is cooled to room temperature and acidified with a suitable acid (e.g., hydrochloric acid) to the isoelectric point of the carboxylic acid to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford 3H-imidazo[4,5-b]pyridine-7-carboxylic acid.

ParameterValueReference
Starting Material 3H-imidazo[4,5-b]pyridine-7-carbonitrile[1]
Reagents Strong base (e.g., NaOH, KOH), Water[1]
Condition Reflux[1]
Reaction Time 12-24 hours[1]
Yield High (exact yield not specified)[1]
Step 4: Synthesis of this compound

The final step is the esterification of the carboxylic acid to the corresponding methyl ester.

Experimental Protocol:

3H-imidazo[4,5-b]pyridine-7-carboxylic acid is suspended in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is carefully added to the suspension. The reaction mixture is heated to reflux and stirred until the starting material is consumed, as monitored by TLC. Upon completion, the excess methanol is removed under reduced pressure. The residue is then carefully neutralized with a base (e.g., aqueous sodium bicarbonate) and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography.

ParameterValueReference
Starting Material 3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Reagents Methanol, Sulfuric Acid (catalytic)
Condition Reflux
Reaction Time Varies (monitor by TLC)
Yield Not specified

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformations and the relationships between the intermediates in the synthesis of the target molecule.

G cluster_1 Key Transformations start 2-Amino-3-nitro-4-cyanopyridine intermediate1 2,3-Diamino-4-cyanopyridine start->intermediate1 Nitro Reduction (Pd/C, H2) intermediate2 3H-imidazo[4,5-b]pyridine-7-carbonitrile intermediate1->intermediate2 Imidazannulation (Formaldehyde, Na2S2O5) intermediate3 3H-imidazo[4,5-b]pyridine-7-carboxylic acid intermediate2->intermediate3 Nitrile Hydrolysis (NaOH, H2O) product This compound intermediate3->product Esterification (MeOH, H+)

Key chemical transformations in the synthesis.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and biological properties of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS No. 78316-09-3). This heterocyclic compound belongs to the imidazo[4,5-b]pyridine class, a scaffold of significant interest in medicinal chemistry due to its structural analogy to purines. This document collates available data on its chemical properties, provides a detailed potential synthetic protocol, and explores its putative biological activities, with a focus on its potential role as a kinase inhibitor. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics.

Chemical Properties

PropertyValueSource/Method
IUPAC Name This compound---
CAS Number 78316-09-3[1]
Molecular Formula C₈H₇N₃O₂[2]
Molecular Weight 177.16 g/mol Calculated
Appearance Not reported (likely a solid)---
Melting Point Not reported---
Boiling Point Not reported---
Solubility Not reported---

Safety and Hazard Information:

Based on data for the parent carboxylic acid and related compounds, this compound is expected to have the following hazard classifications[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be observed when handling this compound.

Experimental Protocols: Synthesis

A specific, experimentally validated protocol for the synthesis of this compound is not detailed in publicly available literature. However, a Chinese patent (CN103788086A) outlines a high-yield synthetic route for the parent 3H-imidazo[4,5-b]pyridine-7-carboxylic acid and its amides, which can be adapted for the synthesis of the methyl ester[3]. This method is presented as a more efficient alternative to the oxidation of a 7-methyl group[3].

The proposed synthetic pathway involves the following key steps:

  • Reduction of 2-amino-3-nitro-4-cyanopyridine: The starting material is reduced to form 2,3-diamino-4-cyanopyridine.

  • Cyclization: The resulting diaminopyridine undergoes a cyclization reaction with an appropriate aldehyde to form the imidazo[4,5-b]pyridine core.

  • Hydrolysis of the nitrile: The cyano group at the 7-position is then hydrolyzed to the corresponding carboxylic acid.

  • Esterification: The carboxylic acid is subsequently esterified to yield the final product, this compound.

Detailed Hypothetical Protocol (adapted from CN103788086A[3]):

Step 1: Synthesis of 2,3-diamino-4-cyanopyridine

  • To a solution of 2-amino-3-nitro-4-cyanopyridine in methanol, add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere at a temperature between 20°C and 60°C for 2 to 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2,3-diamino-4-cyanopyridine.

Step 2: Synthesis of 3H-imidazo[4,5-b]pyridine-7-carbonitrile

  • Dissolve 2,3-diamino-4-cyanopyridine and an appropriate aldehyde (e.g., formaldehyde or a precursor) in dimethylformamide (DMF).

  • Add sodium metabisulfite to the mixture.

  • Heat the reaction mixture to a temperature between 80°C and 180°C for 6 to 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 3H-imidazo[4,5-b]pyridine-7-carbonitrile.

Step 3: Synthesis of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid

  • Hydrolyze the 3H-imidazo[4,5-b]pyridine-7-carbonitrile using a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH) under reflux.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

Step 4: Synthesis of this compound

  • Suspend 3H-imidazo[4,5-b]pyridine-7-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize it with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Biological Activity and Signaling Pathways

While there is no specific biological data available for this compound, the imidazo[4,5-b]pyridine scaffold is a well-established pharmacophore in drug discovery, particularly in the development of kinase inhibitors. The structural similarity of this scaffold to purines allows it to interact with the ATP-binding sites of various kinases.

Recent studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives as inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and the mammalian Target of Rapamycin (mTOR), both of which are crucial regulators of cell growth, proliferation, and survival.

Potential as a CDK9 Inhibitor

CDK9, in complex with its regulatory partner Cyclin T, forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA polymerase II, thereby releasing it from promoter-proximal pausing and allowing for productive transcript elongation. Dysregulation of CDK9 activity is implicated in various cancers, making it an attractive therapeutic target.

CDK9_Pathway CDK9 CDK9 PTEFb P-TEFb Complex CDK9->PTEFb CyclinT Cyclin T CyclinT->PTEFb RNAPII RNA Polymerase II (paused) PTEFb->RNAPII Phosphorylation Elongation Transcriptional Elongation RNAPII->Elongation Oncogenes Oncogene Expression Elongation->Oncogenes Inhibitor Imidazo[4,5-b]pyridine (e.g., Methyl 3H-imidazo[4,5-b] pyridine-7-carboxylate) Inhibitor->CDK9 Inhibition

CDK9 Signaling Pathway and Potential Inhibition
Potential as an mTOR Inhibitor

The mTOR kinase is a central regulator of cell metabolism, growth, and proliferation. It exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and cellular functions. The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer, leading to uncontrolled cell growth and survival.

mTOR_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 ProteinSynthesis Protein Synthesis S6K->ProteinSynthesis fourEBP1->ProteinSynthesis CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth Inhibitor Imidazo[4,5-b]pyridine (e.g., Methyl 3H-imidazo[4,5-b] pyridine-7-carboxylate) Inhibitor->mTORC1 Inhibition

PI3K/AKT/mTOR Signaling Pathway and Potential Inhibition

Conclusion

This compound is a compound of interest within a chemical class known for its diverse biological activities. While specific experimental data for this molecule remains scarce, this guide provides a framework for its synthesis and highlights its potential as a kinase inhibitor targeting pathways crucial for cancer progression. Further research is warranted to fully characterize this compound and elucidate its specific biological functions and therapeutic potential.

References

An In-depth Technical Guide to Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate. This heterocyclic compound is a valuable building block in medicinal chemistry, belonging to the imidazo[4,5-b]pyridine class of compounds, which are known to exhibit a wide range of biological activities. This document outlines a plausible synthetic pathway, including detailed experimental protocols for key steps, and summarizes available analytical data. The guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the imidazo[4,5-b]pyridine scaffold.

Chemical Structure and Properties

This compound is a fused heterocyclic system consisting of an imidazole ring fused to a pyridine ring, with a methyl carboxylate group at the 7-position.

Systematic Name: this compound CAS Number: 78316-09-3 Molecular Formula: C₈H₇N₃O₂ Molecular Weight: 177.16 g/mol

The core structure, imidazo[4,5-b]pyridine, is a bioisostere of purine and has been a key scaffold in the development of various therapeutic agents. The presence of the methyl carboxylate group at the 7-position offers a handle for further chemical modifications, making it a versatile intermediate in drug discovery programs.

Synthesis

A plausible and efficient synthetic route to this compound is a multi-step process commencing with the synthesis of a key intermediate, 2,3-diamino-4-cyanopyridine. This is followed by the formation of the imidazo[4,5-b]pyridine ring system, hydrolysis of the nitrile to a carboxylic acid, and subsequent esterification.

Synthesis of 2,3-diamino-4-cyanopyridine

The synthesis of 2-amino-3-cyanopyridine derivatives is a well-established area of organic chemistry. One common approach involves a one-pot, multi-component reaction.

Experimental Protocol:

A mixture of an appropriate aldehyde, malononitrile, a methyl ketone, and ammonium acetate is irradiated under microwave conditions in the absence of a solvent. The reaction typically proceeds to completion within a short timeframe (7-9 minutes). The resulting solid is then washed with a small amount of ethanol and purified by recrystallization from 95% ethanol to yield the desired 2-amino-3-cyanopyridine derivative. While this provides a general strategy, the specific starting materials for 2,3-diamino-4-cyanopyridine would need to be carefully selected.

Synthesis of 3H-imidazo[4,5-b]pyridine-7-carbonitrile

The formation of the imidazole ring can be achieved through the cyclization of the 2,3-diaminopyridine intermediate.

Experimental Protocol:

2,3-diamino-4-cyanopyridine is reacted with a suitable one-carbon synthon, such as triethyl orthoformate or formic acid, under acidic conditions. For example, refluxing the diaminopyridine in formic acid can lead to the formation of the imidazo[4,5-b]pyridine-7-carbonitrile. The product can be isolated by neutralization and purified by recrystallization or chromatography.

Hydrolysis to 3H-imidazo[4,5-b]pyridine-7-carboxylic acid

The nitrile group of the imidazo[4,5-b]pyridine-7-carbonitrile is then hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol:

The 3H-imidazo[4,5-b]pyridine-7-carbonitrile is subjected to acidic or basic hydrolysis. For instance, heating the nitrile in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) will yield the carboxylic acid. The product, 3H-imidazo[4,5-b]pyridine-7-carboxylic acid (CAS: 78316-08-2), can be isolated by adjusting the pH of the reaction mixture to its isoelectric point, causing it to precipitate out of solution.[1][2][3][4]

Esterification to this compound

The final step is the esterification of the carboxylic acid with methanol to produce the target compound.

Experimental Protocol:

3H-imidazo[4,5-b]pyridine-7-carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, is added. The reaction mixture is then heated under reflux until the reaction is complete, as monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a weak base. The crude product is then purified by column chromatography or recrystallization to afford this compound.[5][6][7][8]

Logical Workflow for Synthesis:

Synthesis_Workflow start 2,3-diamino-4-cyanopyridine intermediate1 3H-imidazo[4,5-b]pyridine-7-carbonitrile start->intermediate1 Cyclization (e.g., Formic Acid) intermediate2 3H-imidazo[4,5-b]pyridine-7-carboxylic acid intermediate1->intermediate2 Hydrolysis (Acid or Base) final_product This compound intermediate2->final_product Esterification (Methanol, Acid catalyst)

Plausible synthetic pathway for this compound.

Physicochemical and Spectral Data

Property3H-imidazo[4,5-b]pyridine-7-carboxylic acidThis compound (Expected)
CAS Number 78316-08-2[1][2][3][4]78316-09-3[5][6][7][8]
Molecular Formula C₇H₅N₃O₂[1][2]C₈H₇N₃O₂
Molecular Weight 163.13 g/mol [1][2]177.16 g/mol
Appearance Off-white to light yellow solidWhite to off-white solid
Melting Point >300 °C (decomposes)180-220 °C
Solubility Soluble in DMSO, sparingly soluble in waterSoluble in methanol, DMSO, and chlorinated solvents

Expected Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine and imidazole rings, as well as a singlet for the methyl ester protons around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the ester (around 165-170 ppm), the methyl carbon of the ester (around 52 ppm), and the carbons of the heterocyclic core.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong carbonyl (C=O) stretching band for the ester group in the region of 1700-1730 cm⁻¹, as well as C-N and C=C stretching vibrations characteristic of the imidazopyridine ring.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 177, corresponding to the molecular weight of the compound.

Potential Applications and Biological Significance

The imidazo[4,5-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Derivatives of this core have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Many imidazo[4,5-b]pyridine derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.

  • Enzyme Inhibitors: This class of compounds has been shown to inhibit various enzymes, including kinases and phosphodiesterases.

  • Antimicrobial Agents: Some derivatives exhibit activity against bacteria and fungi.

  • Antiviral Agents: The imidazo[4,5-b]pyridine core has been incorporated into molecules with antiviral properties.

This compound serves as a key intermediate for the synthesis of more complex molecules with potential biological activity. The ester functionality can be readily converted to amides, hydrazides, or other functional groups, allowing for the exploration of a wide chemical space in drug discovery campaigns.

Signaling Pathway Visualization (Hypothetical):

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a theoretical drug candidate derived from this compound, targeting a generic kinase pathway often implicated in cancer.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activation Drug Drug Candidate (Derived from Core) Drug->Kinase2 Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Hypothetical kinase signaling pathway inhibited by a drug derived from the core structure.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. This technical guide has provided a comprehensive overview of its structure, a plausible synthetic route with experimental considerations, and an outline of its expected physicochemical properties. The information presented herein is intended to facilitate further research and development of new chemical entities based on this promising scaffold. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and to confirm the analytical data for this compound.

References

Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate and the broader class of imidazo[4,5-b]pyridine derivatives. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, which imparts a wide range of biological activities. This document covers the synthesis, biological activities, and relevant experimental protocols, with a focus on anticancer applications.

Core Synthesis and Chemical Data

The synthesis of the parent carboxylic acid, 3H-imidazo[4,5-b]pyridine-7-carboxylic acid, is a key step in obtaining the target methyl ester. A patented method describes a high-yield route to this important intermediate and its derivatives.[1] The general approach involves the construction of the imidazo[4,5-b]pyridine core followed by functional group manipulations to introduce the carboxylate at the 7-position.

General Synthetic Pathway:

A common strategy for the synthesis of the imidazo[4,5-b]pyridine core involves the condensation of a substituted 2,3-diaminopyridine with a carboxylic acid or its equivalent.[2] For the specific synthesis of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid derivatives, a multi-step process starting from 2-amino-3-nitropyridine precursors is often employed.

A 2-Amino-3-nitro-4-cyanopyridine B 2,3-Diamino-4-cyanopyridine A->B Reduction (e.g., Pd/C, H2) C 2-Substituted-3H-imidazo[4,5-b]pyridine-7-carbonitrile B->C Cyclization with aldehyde (R-CHO) D 2-Substituted-3H-imidazo[4,5-b]pyridine-7-carboxylic acid C->D Hydrolysis (e.g., NaOH) E Methyl 2-substituted-3H-imidazo[4,5-b]pyridine-7-carboxylate D->E Esterification (e.g., CH3OH, acid catalyst)

Synthetic approach to the target compound.
Experimental Protocols

Synthesis of 2-Phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid:

This protocol is adapted from the general procedures outlined in the patent literature.[1]

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-phenyl-3H-imidazo[4,5-b]pyridine-7-carbonitrile in a mixture of methanol and water.

  • Addition of Base: Add sodium hydroxide to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to a pH of 1-2.

  • Isolation: Collect the resulting solid precipitate by filtration, wash with water, and dry to yield the carboxylic acid.

Esterification to this compound (General Procedure):

This is a general protocol for Fischer esterification.[3]

  • Reaction Setup: Suspend 3H-imidazo[4,5-b]pyridine-7-carboxylic acid in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux: Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Biological Activity and Applications

Anticancer Activity

The primary anticancer mechanism of many imidazo[4,5-b]pyridine derivatives is through the inhibition of cyclin-dependent kinases (CDKs), the mammalian target of rapamycin (mTOR), and p21-activated kinase 4 (PAK4).

Quantitative Data for Imidazo[4,5-b]pyridine Derivatives:

The following table summarizes the in vitro anticancer activity of various imidazo[4,5-b]pyridine derivatives against different cancer cell lines. It is important to note that these are not the target molecule but are structurally related and demonstrate the potential of this chemical class.

Compound IDTarget/MechanismCell LineIC50 (µM)Reference
Derivative 1 CDK9 InhibitorMCF-7 (Breast)0.63 - 1.32[7]
Derivative 1 CDK9 InhibitorHCT116 (Colon)0.63 - 1.32[7]
Amidino-substituted Derivative AntiproliferativeSW620 (Colon)0.4 - 0.7[8]
Diaryl-substituted Derivative CytotoxicK562 (Leukemia)Moderate Activity[4]
Diaryl-substituted Derivative CytotoxicMCF-7 (Breast)Moderate Activity[4]
Signaling Pathways

CDK9 Signaling Pathway:

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA polymerase II, leading to transcriptional elongation of many genes, including those encoding anti-apoptotic proteins. Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives can lead to the downregulation of these survival proteins and induce apoptosis in cancer cells.

cluster_nucleus Nucleus CDK9 CDK9/Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Gene Transcription RNAPII->Transcription Apoptosis Apoptosis Transcription->Apoptosis Suppression of anti-apoptotic proteins Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->CDK9 Inhibition

CDK9 inhibition by imidazo[4,5-b]pyridines.

mTOR Signaling Pathway:

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. It integrates signals from growth factors and nutrients. Dysregulation of this pathway is common in cancer.

cluster_cell Cell GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth ProteinSynthesis->CellGrowth Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->mTORC1 Inhibition

mTOR signaling pathway inhibition.

PAK4 Signaling Pathway:

PAK4 is involved in various cellular processes, including cytoskeletal dynamics, cell motility, and survival. Its overexpression is linked to poor prognosis in several cancers.

cluster_cell Cell UpstreamSignals Upstream Signals (e.g., Cdc42) PAK4 PAK4 UpstreamSignals->PAK4 Cytoskeleton Cytoskeletal Reorganization PAK4->Cytoskeleton CellMotility Cell Motility PAK4->CellMotility Survival Cell Survival PAK4->Survival Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->PAK4 Inhibition

PAK4 signaling pathway inhibition.

Experimental Workflows

The biological evaluation of novel imidazo[4,5-b]pyridine derivatives typically follows a standardized workflow to assess their anticancer potential.

In Vitro Anticancer Drug Screening Workflow:

Start Synthesized Imidazo[4,5-b]pyridine Derivative CellViability Cell Viability Assay (e.g., MTT, MTS) Start->CellViability IC50 Determine IC50 values CellViability->IC50 KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) IC50->KinaseAssay Active Compounds Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) KinaseAssay->Mechanism Lead Lead Compound Identification Mechanism->Lead

Workflow for anticancer screening.
Detailed Experimental Protocols

Cell Viability (MTT) Assay Protocol:

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[9][10][11][12]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the imidazo[4,5-b]pyridine derivative and incubate for a specified period (e.g., 48 or 72 hours). Include appropriate vehicle controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

In Vitro Kinase (ADP-Glo™) Assay Protocol:

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.[13][14]

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the imidazo[4,5-b]pyridine inhibitor at various concentrations, and the purified kinase (e.g., CDK9/Cyclin T1).

  • Reaction Initiation: Add the substrate and ATP to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the kinase inhibition and calculate the IC50 value.

Conclusion

The imidazo[4,5-b]pyridine scaffold is a promising platform for the development of novel therapeutic agents, particularly in the field of oncology. While specific data on this compound is limited in the current literature, the extensive research on related derivatives highlights the potential of this compound class. The established synthetic routes and biological evaluation protocols provide a solid foundation for further investigation into the therapeutic utility of this and other novel imidazo[4,5-b]pyridine derivatives. Future studies should focus on the specific synthesis and detailed biological characterization of this compound to fully elucidate its potential as a drug candidate.

References

The Diverse Biological Activities of Imidazo[4,5-b]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound structurally analogous to purines, has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This structural similarity allows these derivatives to interact with a wide array of biological targets, leading to promising therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of imidazo[4,5-b]pyridine derivatives, with a focus on their anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The information is presented with detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and workflows to support further research and drug development efforts.

Anticancer Activity

Imidazo[4,5-b]pyridine derivatives have demonstrated potent antiproliferative activity against a variety of human cancer cell lines. Their mechanisms of action are often centered on the inhibition of key enzymes involved in cell cycle regulation and proliferation, as well as the disruption of cytoskeletal dynamics.

Mechanism of Action

1.1.1. Kinase Inhibition:

A primary anticancer mechanism of many imidazo[4,5-b]pyridine derivatives is the inhibition of protein kinases that are crucial for cancer cell survival and proliferation.

  • Cyclin-Dependent Kinase 9 (CDK9) Inhibition: Certain derivatives have shown significant inhibitory potential against CDK9.[1] CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which is essential for the phosphorylation of the C-terminal domain of RNA Polymerase II. This action promotes transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives leads to the downregulation of these anti-apoptotic proteins, ultimately inducing apoptosis in cancer cells.[2]

  • Aurora Kinase Inhibition: Another important target for this class of compounds is the Aurora kinase family (A and B), which are key regulators of mitosis.[3] Inhibition of Aurora kinases disrupts various mitotic processes, including centrosome maturation, spindle assembly, and chromosome segregation, leading to mitotic catastrophe and cell death in cancer cells.[4][5]

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CDK9 inhibition by imidazo[4,5-b]pyridine derivatives.

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// Edges "Imidazo[4,5-b]pyridine" -> Aurora_Kinases [label="Inhibits", color="#EA4335", fontcolor="#202124"]; Aurora_Kinases -> Centrosome_Maturation [label="Regulates", color="#34A853", fontcolor="#202124"]; Aurora_Kinases -> Spindle_Assembly [label="Regulates", color="#34A853", fontcolor="#202124"]; Aurora_Kinases -> Chromosome_Segregation [label="Regulates", color="#34A853", fontcolor="#202124"]; Centrosome_Maturation -> Mitosis; Spindle_Assembly -> Mitosis; Chromosome_Segregation -> Mitosis; Mitosis -> Mitotic_Catastrophe [label="Disruption leads to", style=dashed, color="#EA4335", fontcolor="#202124"]; } .dot

Aurora kinase inhibition by imidazo[4,5-b]pyridine derivatives.

1.1.2. Tubulin Polymerization Inhibition:

Certain imidazo[4,5-b]pyridine-derived acrylonitriles have been identified as potent inhibitors of tubulin polymerization.[6] By interfering with the assembly of microtubules, which are essential components of the cytoskeleton, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activities of selected imidazo[4,5-b]pyridine derivatives against various cancer cell lines.

CompoundCancer Cell LineActivity (IC50, µM)Reference
Compound 10 Colon Carcinoma (SW620)0.4[6]
Compound 14 Colon Carcinoma (SW620)0.7[6]
Compound 14 Glioblastoma (U87)8.0[6]
Compound 14 Pancreatic Adenocarcinoma (MIA PaCa-2)9.4[6]
Compound I Breast (MCF-7)Significant Activity[1]
Compound I Colon (HCT116)Significant Activity[1]
Compound 18b Colon (HCT-116) & Breast (MCF-7)Potent Activity[2]
Analogue 6b Various Cancer Cell LinesStrong Cytotoxicity[7]
Experimental Protocols

1.3.1. In Vitro Antiproliferative Assay (MTT Assay):

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed cancer cells in a 96-well plate"]; incubate1 [label="Incubate for 24h"]; add_compound [label="Add varying concentrations of\nimidazo[4,5-b]pyridine derivatives"]; incubate2 [label="Incubate for 48-72h"]; add_mtt [label="Add MTT reagent"]; incubate3 [label="Incubate for 2-4h"]; add_solubilizer [label="Add solubilizing agent (e.g., DMSO)"]; measure_absorbance [label="Measure absorbance at ~570 nm"]; calculate_ic50 [label="Calculate IC50 values"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> seed_cells; seed_cells -> incubate1; incubate1 -> add_compound; add_compound -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> add_solubilizer; add_solubilizer -> measure_absorbance; measure_absorbance -> calculate_ic50; calculate_ic50 -> end; } .dot

Workflow for the in vitro antiproliferative MTT assay.

1.3.2. In Vitro Tubulin Polymerization Assay:

This assay monitors the assembly of purified tubulin into microtubules. The polymerization can be tracked by measuring the increase in fluorescence of a reporter that binds to polymerized microtubules.

  • Materials: Purified tubulin, tubulin polymerization buffer, GTP, fluorescent reporter, test compounds, positive (e.g., paclitaxel) and negative (e.g., colchicine) controls.

  • Procedure:

    • Prepare a reaction mixture containing tubulin, buffer, and GTP on ice.

    • Add the test compound or controls to a 96-well plate.

    • Initiate polymerization by adding the tubulin reaction mix to the wells and incubating at 37°C.

    • Monitor the fluorescence intensity over time using a plate reader.

    • Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.[6]

Antiviral Activity

Several imidazo[4,5-b]pyridine derivatives have been evaluated for their antiviral properties against a range of DNA and RNA viruses.

Spectrum of Activity
  • Respiratory Syncytial Virus (RSV): Bromo-substituted derivatives have shown selective and moderate activity against RSV.[6]

  • Influenza Virus: Some derivatives have exhibited weak but broad activity against influenza A (H1N1, H3N2) and B viruses.[6]

Quantitative Antiviral Activity Data
CompoundVirusActivity (EC50, µM)Reference
Compound 7 Respiratory Syncytial Virus (RSV)21.0[6]
Compound 17 Respiratory Syncytial Virus (RSV)58.0[6]
Experimental Protocol: Antiviral Assay

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_host_cells [label="Seed host cells in a 96-well plate"]; incubate1 [label="Incubate until confluent"]; add_compound_and_virus [label="Add serial dilutions of test compound\nfollowed by virus inoculum"]; incubate2 [label="Incubate for a period allowing\nviral replication"]; assess_cpe [label="Assess Cytopathic Effect (CPE)\nor viral protein expression"]; calculate_ec50 [label="Calculate EC50 values"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> seed_host_cells; seed_host_cells -> incubate1; incubate1 -> add_compound_and_virus; add_compound_and_virus -> incubate2; incubate2 -> assess_cpe; assess_cpe -> calculate_ec50; calculate_ec50 -> end; } .dot

General workflow for an in vitro antiviral assay.

Antimicrobial Activity

The antimicrobial potential of imidazo[4,5-b]pyridine derivatives has been explored against various bacterial and fungal strains.

Spectrum of Activity

Generally, many tested imidazo[4,5-b]pyridine derivatives have shown limited antibacterial activity.[6] However, some specific derivatives have demonstrated moderate activity against Gram-negative bacteria like E. coli.[6] The introduction of certain substituents, such as a 2-imidazolinyl group, appears to be important for antibacterial efficacy.

Quantitative Antimicrobial Activity Data
CompoundBacterial StrainActivity (MIC, µM)Reference
Compound 14 E. coli32[6]
Other tested derivatives S. aureus, S. pneumoniae, E. coli> 64[6]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Materials: Bacterial strains, Mueller-Hinton broth, 96-well microtiter plates, test compounds, and standard antibiotics.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the broth in the microtiter plates.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits bacterial growth.

Anti-inflammatory Activity

Imidazo[4,5-b]pyridine derivatives have also been investigated for their anti-inflammatory properties.

Mechanism of Action

The anti-inflammatory effects of these compounds are thought to be mediated through the modulation of key inflammatory pathways.

  • COX Inhibition: Some diaryl-substituted 3H-imidazo[4,5-b]pyridine derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.

  • Modulation of STAT3 and NF-κB Pathways: The STAT3 and NF-κB signaling pathways are central to the inflammatory response and are often dysregulated in inflammatory diseases and cancer. Imidazo[1,2-a]pyridine derivatives (a related isomer) have been shown to exert anti-inflammatory effects by modulating these pathways.

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// Edges Inflammatory_Stimuli -> NF_kB_Pathway; Inflammatory_Stimuli -> STAT3_Pathway; "Imidazo[4,5-b]pyridine" -> NF_kB_Pathway [label="Inhibits", color="#34A853", fontcolor="#202124"]; "Imidazo[4,5-b]pyridine" -> STAT3_Pathway [label="Inhibits", color="#34A853", fontcolor="#202124"]; "Imidazo[4,5-b]pyridine" -> COX2_Expression [label="Inhibits", color="#34A853", fontcolor="#202124"]; NF_kB_Pathway -> Pro_Inflammatory_Genes; STAT3_Pathway -> Pro_Inflammatory_Genes; COX2_Expression -> Inflammation [label="Contributes to"]; Pro_Inflammatory_Genes -> Inflammation [label="Promotes"]; } .dot

Anti-inflammatory mechanisms of imidazo[4,5-b]pyridine derivatives.

Synthesis of Imidazo[4,5-b]pyridine Core

A common and versatile method for the synthesis of the 2-substituted imidazo[4,5-b]pyridine core involves the condensation of 2,3-diaminopyridine with various aldehydes.

// Nodes Diaminopyridine [label="2,3-Diaminopyridine"]; Aldehyde [label="Aldehyde (R-CHO)"]; Reaction [label="Condensation/\nCyclization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-Substituted\nImidazo[4,5-b]pyridine"];

// Edges Diaminopyridine -> Reaction; Aldehyde -> Reaction; Reaction -> Product; } .dot

General synthesis of 2-substituted imidazo[4,5-b]pyridines.

Conclusion

Imidazo[4,5-b]pyridine derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable range of biological activities. Their potent anticancer effects, mediated through the inhibition of crucial cellular targets like CDK9, Aurora kinases, and tubulin, highlight their potential as novel oncology therapeutics. Furthermore, their antiviral, antimicrobial, and anti-inflammatory properties warrant continued investigation and development. The data and protocols presented in this guide aim to provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this versatile class of compounds. Future efforts in lead optimization, focusing on enhancing potency, selectivity, and pharmacokinetic properties, are crucial for translating the promise of imidazo[4,5-b]pyridine derivatives into clinical realities.

References

Unraveling the Core Mechanism of Action of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the core mechanism of action of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate, a heterocyclic compound of significant interest to the scientific community. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the broader imidazo[4,5-b]pyridine class of molecules, to which this compound belongs, and extrapolates the likely mechanistic pathways. Due to a lack of direct studies on this compound, this guide draws upon data from structurally similar compounds to propose a mechanism centered on kinase inhibition.

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to endogenous purines. This similarity allows derivatives to act as competitive inhibitors at the ATP-binding sites of a wide array of protein kinases. Consequently, these compounds exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. It is posited that this compound functions as a kinase inhibitor, a hypothesis supported by extensive research on analogous compounds. This guide will explore the key signaling pathways likely modulated by this compound, present quantitative data from related molecules, detail relevant experimental protocols, and provide visual diagrams to elucidate these complex interactions.

The Imidazo[4,5-b]pyridine Scaffold: A Foundation for Kinase Inhibition

The structural analogy of imidazo[4,5-b]pyridines to purine bases makes them ideal candidates for targeting ATP-dependent enzymes, particularly protein kinases.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. By competitively binding to the ATP pocket of kinases, imidazo[4,5-b]pyridine derivatives can block downstream signaling cascades, thereby inhibiting cell proliferation, survival, and inflammation.

It is important to note that this compound is the methyl ester of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid. In many instances, ester forms of a drug are utilized as prodrugs to enhance properties such as cell membrane permeability, being later hydrolyzed in vivo to the active carboxylic acid form.[2] The carboxylic acid itself has been noted for its potential anticancer and anti-inflammatory properties, likely through the modulation of cellular signaling pathways.[2][3]

Postulated Mechanism of Action: Inhibition of Key Signaling Kinases

Based on extensive research into the imidazo[4,5-b]pyridine scaffold, the primary mechanism of action for this compound is likely the inhibition of one or more protein kinases critical for disease progression. Several key kinases have been identified as targets for this class of compounds.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Certain imidazo[4,5-b]pyridine derivatives have demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9).[4] CDK9 is a key regulator of transcription elongation, and its inhibition can lead to the downregulation of anti-apoptotic proteins, ultimately inducing apoptosis in cancer cells.

CDK9_Inhibition_Pathway This compound This compound CDK9/Cyclin T1 CDK9/Cyclin T1 This compound->CDK9/Cyclin T1 Inhibition RNA Polymerase II RNA Polymerase II CDK9/Cyclin T1->RNA Polymerase II Phosphorylation Transcription Elongation Transcription Elongation RNA Polymerase II->Transcription Elongation Anti-apoptotic Proteins (e.g., Mcl-1) Anti-apoptotic Proteins (e.g., Mcl-1) Transcription Elongation->Anti-apoptotic Proteins (e.g., Mcl-1) Apoptosis Apoptosis Anti-apoptotic Proteins (e.g., Mcl-1)->Apoptosis

CDK9 Inhibition Pathway
Modulation of Aurora Kinases

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases A, B, and C.[5][6] Inhibition of these kinases leads to defects in chromosome segregation and ultimately, cell death.

Aurora_Kinase_Inhibition_Workflow cluster_drug Drug Action cluster_cellular_effect Cellular Consequence Compound This compound Aurora_Kinase Aurora Kinase A/B/C Compound->Aurora_Kinase Inhibition Mitotic_Progression Mitotic Progression Aurora_Kinase->Mitotic_Progression Apoptosis Cell Death (Apoptosis) Mitotic_Progression->Apoptosis

Aurora Kinase Inhibition Workflow
Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Derivatives of 3H-imidazo[4,5-b]pyridine have been synthesized as selective inhibitors of mTOR (mammalian target of rapamycin), a key component of this pathway.[7] By inhibiting mTOR, these compounds can effectively halt cancer cell growth.

References

Target Identification for Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 3H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have been extensively investigated as inhibitors of various protein kinases and other enzymes, showing potential as therapeutic agents, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the target identification strategies, key biological targets, quantitative inhibitory data, and associated signaling pathways for compounds based on the 3H-imidazo[4,5-b]pyridine core, with a focus on informing research around Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate. While specific data for this exact ester is limited in publicly available literature, the information presented for structurally related analogs provides a strong foundation for target prediction and experimental investigation.

Quantitative Biological Activity of 3H-Imidazo[4,5-b]pyridine Derivatives

The following tables summarize the in vitro inhibitory activities of various 3H-imidazo[4,5-b]pyridine derivatives against their identified biological targets. This data is crucial for understanding structure-activity relationships (SAR) and for prioritizing targets for further investigation.

Table 1: Kinase Inhibitory Activity

Compound ID/ReferenceTarget KinaseAssay TypeIC50 / Kd (nM)
Aurora Kinase Inhibitors
CCT137690[1]Aurora-AEnzymatic15
Aurora-BEnzymatic25
Aurora-CEnzymatic19
Compound 31[2][3]Aurora-AEnzymatic42
Aurora-BEnzymatic198
Aurora-CEnzymatic227
Compound 27e[4]Aurora-ABinding (Kd)7.5
Aurora-BBinding (Kd)48
FLT3 Kinase Inhibitors
Compound 27e[4]FLT3 (wild-type)Binding (Kd)6.2
FLT3-ITDBinding (Kd)38
FLT3 (D835Y)Binding (Kd)14
Mixed Lineage Kinase 3 (MLK3) Inhibitors
Compound 9a[5]MLK3Enzymatic6
Compound 9e[5]MLK3Enzymatic6
Compound 9j[5]MLK3Enzymatic8
Compound 9k[5]MLK3Enzymatic11
GSK-3 Inhibitors
Imidazopyridine Analog[6]GSK-3Enzymatic1-12

Table 2: COX Inhibitory Activity

Compound ID/ReferenceTarget EnzymeAssay TypeIC50 (µM)Selectivity Index (COX-1/COX-2)
Compound 3f[7]COX-1Enzymatic21.80.42
COX-2Enzymatic9.2

Experimental Protocols for Target Identification and Validation

A multi-faceted approach is essential for the accurate identification and validation of biological targets for novel chemical entities. Below are detailed methodologies for key experiments relevant to the 3H-imidazo[4,5-b]pyridine scaffold.

Kinase Inhibition Assays

Biochemical kinase assays are fundamental for determining the direct inhibitory effect of a compound on a purified enzyme.

a) General Radiometric Kinase Assay (e.g., for Aurora Kinases)

  • Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase. Inhibition is quantified by a reduction in radioactivity incorporated into the substrate.

  • Protocol:

    • Prepare a reaction mixture containing kinase buffer, the purified kinase (e.g., Aurora-A), and the test compound (e.g., this compound) at various concentrations.

    • Initiate the reaction by adding the substrate (e.g., a biotinylated peptide) and [γ-³³P]ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a solution like phosphoric acid.

    • Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that binds the phosphorylated substrate.

    • Wash the plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

    • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

b) Luminescence-Based Kinase Assay (e.g., ADP-Glo™ for FLT3, CDK9, GSK-3β)

  • Principle: This assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, remaining ATP is depleted, and then the ADP is converted back to ATP, which is used by luciferase to generate a luminescent signal. The signal intensity is directly proportional to kinase activity.

  • Protocol:

    • Set up the kinase reaction in a multi-well plate with the kinase (e.g., FLT3), substrate, ATP, and varying concentrations of the inhibitor.

    • Incubate at room temperature or 30°C for the optimized reaction time (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Determine IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Target Engagement Assays

Confirming that a compound interacts with its target in a cellular environment is a critical validation step.

Cellular Thermal Shift Assay (CETSA®)

  • Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. CETSA measures this change in thermal stability.

  • Protocol:

    • Treat intact cells with the test compound or a vehicle control for a specified time.

    • Heat the cell suspensions in a thermal cycler across a range of temperatures.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blot or other protein detection methods.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Broader Target Profiling

Kinome Profiling

  • Principle: To understand the selectivity of a kinase inhibitor, its activity is tested against a large panel of purified kinases. This can be done through various service providers using radiometric or fluorescence-based assays.

  • Workflow:

    • Submit the compound of interest for screening at a fixed concentration (e.g., 1 µM) against a comprehensive panel of kinases (e.g., >400 kinases).

    • The percentage of inhibition for each kinase is determined.

    • For significant "hits" (e.g., >50% inhibition), follow-up with IC50 determination to quantify the potency.

    • The results provide a selectivity profile of the compound, identifying primary targets and potential off-target effects.

COX-2 Inhibition Assay
  • Principle: This assay measures the peroxidase activity of COX-2, which is the second step in the conversion of arachidonic acid to PGH₂. The oxidation of a chromogenic substrate is monitored spectrophotometrically.

  • Protocol:

    • In a multi-well plate, add reaction buffer, heme, the purified COX-2 enzyme, and the test inhibitor at various concentrations.

    • Incubate for a short period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and a colorimetric substrate.

    • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.

    • Calculate the rate of reaction and the percentage of inhibition to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the signaling context of a potential target is crucial for predicting the pharmacological effects of an inhibitor. The following diagrams, rendered in DOT language for Graphviz, illustrate key pathways associated with targets of 3H-imidazo[4,5-b]pyridine derivatives and a typical experimental workflow.

experimental_workflow cluster_0 Initial Screening & Target Identification cluster_1 Target Validation & Characterization cluster_2 Lead Optimization start Compound Synthesis (this compound) kinome_scan Kinome Scan (>400 Kinases) start->kinome_scan phenotypic_screen Phenotypic Screen (e.g., Anti-proliferation) start->phenotypic_screen hits Identify Initial Hits kinome_scan->hits phenotypic_screen->hits ic50 IC50 Determination (Biochemical Assays) hits->ic50 cetsa Cellular Target Engagement (CETSA) ic50->cetsa downstream Downstream Pathway Analysis (Western Blot) cetsa->downstream validation Validated Target(s) downstream->validation sar Structure-Activity Relationship (SAR) validation->sar adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy Studies adme->in_vivo candidate Preclinical Candidate in_vivo->candidate

Target Identification and Drug Discovery Workflow.

PI3K_AKT_mTOR_pathway RTK RTK (e.g., FLT3) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PTEN PTEN PIP3->PTEN Inhibits AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibition of inhibitor Aurora_Kinase_Pathway G2_Phase G2 Phase AuroraA Aurora A G2_Phase->AuroraA Activation Mitosis Mitosis AuroraB Aurora B Mitosis->AuroraB Activation Cytokinesis Cytokinesis Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome Chromosome Chromosome Segregation & Spindle Checkpoint AuroraB->Chromosome Cleavage Cleavage Furrow Formation AuroraB->Cleavage Centrosome->Mitosis Chromosome->Cytokinesis Cleavage->Cytokinesis

References

Navigating the Solubility Landscape of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data, experimental protocols for solubility determination, and the potential biological context of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate. As a key intermediate in the synthesis of various biologically active compounds, understanding its solubility is crucial for its application in medicinal chemistry and drug development.

Core Topic: this compound

This compound is a heterocyclic organic compound featuring a fused imidazopyridine ring system. This structural motif is of significant interest in medicinal chemistry due to its resemblance to endogenous purines, allowing such molecules to interact with a variety of biological targets.

Solubility Data

Currently, specific quantitative solubility data for this compound in various solvents at different temperatures is not extensively documented in publicly available literature. However, based on the general characteristics of related imidazo[4,5-b]pyridine derivatives, a qualitative solubility profile can be inferred.

Table 1: Qualitative Solubility Profile of Imidazo[4,5-b]pyridine Derivatives

Solvent ClassGeneral Solubility Observation
Polar Organic Solvents Moderate solubility is generally observed.
Water Limited solubility is expected due to the hydrophobic nature of the fused ring system.

Note: This information is based on the qualitative description of similar compounds and should be confirmed by experimental determination for this compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound, based on the widely used shake-flask method. This method is a reliable technique for measuring the saturation concentration of a solute in a solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (pure solid)

  • Selected solvent(s) of high purity

  • Thermostatically controlled shaker or incubator

  • Vials with airtight seals

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours. Preliminary studies may be needed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved solid particles. The filtration step should be performed quickly to avoid temperature changes that could affect solubility.

  • Concentration Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the amount of the compound in the sample.

  • Data Calculation:

    • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility (mg/mL or mol/L) = (Concentration from analysis × Dilution factor)

Workflow for Solubility Determination

G start Start: Weigh excess compound add_solvent Add known volume of solvent start->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-72h) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant settle->filter analyze Analyze concentration (HPLC/UV-Vis) filter->analyze calculate Calculate solubility analyze->calculate end_node End: Solubility data calculate->end_node

Workflow for the shake-flask solubility determination method.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not yet elucidated, the imidazo[4,5-b]pyridine scaffold is a well-known "privileged structure" in medicinal chemistry. Its structural similarity to purines allows these compounds to interact with various ATP-binding sites, particularly those in protein kinases. Aberrant kinase activity is a hallmark of many diseases, including cancer. Therefore, it is plausible that derivatives of this compound could act as kinase inhibitors.

Generalized Kinase Inhibition Pathway

The following diagram illustrates a generalized signaling pathway where an imidazo[4,5-b]pyridine derivative could act as a kinase inhibitor, thereby blocking downstream signaling events that contribute to disease progression.

G cluster_0 cluster_1 ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds kinase Protein Kinase (e.g., Src, Abl, etc.) receptor->kinase Activates downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) kinase->downstream Phosphorylates inhibitor Imidazo[4,5-b]pyridine Derivative inhibitor->kinase Inhibits proliferation Cell Proliferation, Survival, etc. downstream->proliferation

Generalized pathway of kinase inhibition by an imidazo[4,5-b]pyridine derivative.

This guide serves as a foundational resource for researchers working with this compound. While specific quantitative data is currently limited, the provided qualitative information and experimental protocols offer a solid starting point for further investigation. The potential for this class of compounds to interact with key signaling pathways underscores the importance of continued research in this area.

Spectroscopic and Synthetic Guide to Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodologies relevant to Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic data based on analogous compounds and outlines detailed, plausible experimental protocols for its synthesis and characterization. This whitepaper aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the imidazo[4,5-b]pyridine scaffold.

Introduction

The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds. Derivatives of this ring system have demonstrated diverse pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a methyl carboxylate group at the 7-position of the 3H-imidazo[4,5-b]pyridine ring system is a strategic modification to modulate the physicochemical properties and biological activity of the parent heterocycle. This guide focuses on the spectroscopic and synthetic aspects of this compound, providing a foundational understanding for its inclusion in drug discovery programs.

Spectroscopic Data

Reference Spectroscopic Data of Analogous Compounds

Disclaimer: The following data are for analogous compounds and should be used for reference purposes only.

Table 1: ¹H NMR Spectroscopic Data of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine in CDCl₃[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.10s1HNH
9.40s1HPyridine-H
7.62s1HPyridine-H
6.60-6.95m5HAromatic-H

Table 2: ¹³C NMR Spectroscopic Data of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine in CDCl₃[1]

Chemical Shift (δ, ppm)Assignment
161.8C=N
150.2Aromatic C
148.4Aromatic C
138.8Aromatic C
134.7Aromatic C
131.8Aromatic C
131.2Aromatic C
129.3Aromatic C
127.5Aromatic C
119.2Aromatic C

Table 3: IR Spectroscopic Data of 6-Bromo-2-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine (KBr Pellet)[1]

Wavenumber (cm⁻¹)Assignment
3219N-H stretch
3051Aromatic C-H stretch
1590C=N stretch
1463C=C stretch
904C-F stretch
640C-Br stretch

Table 4: Mass Spectrometry Data for 3H-imidazo[4,5-b]pyridine-2-carboxylic acid[2]

m/zAssignment
164[M+H]⁺

Experimental Protocols

The following sections provide detailed, plausible methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A plausible synthetic route involves a two-step process: the synthesis of the parent carboxylic acid followed by its esterification.

Step 1: Synthesis of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid

This synthesis can be achieved through the condensation of a suitable diaminopyridine derivative with a dicarbonyl compound, followed by oxidation. A general procedure is as follows:

  • Starting Materials: 2,3-Diaminopyridine-4-carboxylic acid.

  • Cyclization: A mixture of 2,3-diaminopyridine-4-carboxylic acid and formic acid is heated under reflux for several hours.

  • Work-up: The reaction mixture is cooled, and the excess formic acid is removed under reduced pressure. The resulting solid is then neutralized with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.

  • Purification: The crude 3H-imidazo[4,5-b]pyridine-7-carboxylic acid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Esterification of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid

A standard Fischer esterification protocol can be employed:

  • Reaction Setup: 3H-imidazo[4,5-b]pyridine-7-carboxylic acid is suspended in anhydrous methanol.

  • Catalysis: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is carefully added to the suspension.

  • Reaction Conditions: The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: The reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is evaporated under reduced pressure to yield the crude this compound, which can be purified by column chromatography on silica gel.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of the purified compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} spectra.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, an ATR-FTIR spectrometer can be used with the neat solid sample.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrophotometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: The analysis is performed in positive ion mode to observe the [M+H]⁺ ion and confirm the molecular weight.

Visualization of Workflow

The following diagrams illustrate the proposed synthetic and analytical workflows.

Synthesis_Workflow cluster_synthesis Synthesis Start 2,3-Diaminopyridine- 4-carboxylic acid Intermediate 3H-imidazo[4,5-b]pyridine- 7-carboxylic acid Start->Intermediate Formic Acid, Reflux Product Methyl 3H-imidazo[4,5-b]pyridine- 7-carboxylate Intermediate->Product Methanol, H₂SO₄ (cat.), Reflux

Caption: Synthetic pathway for this compound.

Analysis_Workflow cluster_analysis Spectroscopic Analysis Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS Data Structural Confirmation & Data Reporting NMR->Data IR->Data MS->Data

Caption: General workflow for the spectroscopic analysis of the final product.

Conclusion

While experimental spectroscopic data for this compound remains to be fully documented in scientific literature, this technical guide provides a robust framework for its synthesis and characterization. The presented protocols are based on well-established chemical principles for this class of compounds. The reference data from analogous structures offers valuable insight into the expected spectroscopic signatures. This guide is intended to empower researchers to confidently synthesize and characterize this and other novel imidazo[4,5-b]pyridine derivatives, thereby accelerating the discovery of new therapeutic agents.

References

The Imidazo[4,5-b]pyridine Scaffold: A Privileged Core for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of targeted therapy, particularly in oncology, is continually advancing, with a strong emphasis on the development of small molecule kinase inhibitors. Within this area, certain heterocyclic structures have emerged as "privileged scaffolds" due to their ability to effectively interact with the ATP-binding site of a wide range of kinases. The imidazo[4,5-b]pyridine core, a purine isostere, is one such scaffold that has garnered significant attention in medicinal chemistry. This technical guide explores the potential of this core, using Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate as a focal point, to generate potent and selective kinase inhibitors.

While this compound is noted as a key synthetic intermediate, this guide will delve into the broader class of kinase inhibitors derived from this essential scaffold.[1] These derivatives have shown significant activity against critical oncogenic kinases, including Aurora and B-Raf kinases.

Key Kinase Targets and Signaling Pathways

The imidazo[4,5-b]pyridine scaffold has been successfully utilized to develop inhibitors for several important kinase targets implicated in cancer cell proliferation and survival.

Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis.[2][3] Their overexpression is common in many human tumors, making them attractive targets for cancer therapy.[4] Inhibitors based on the imidazo[4,5-b]pyridine core have demonstrated potent activity against Aurora kinases, disrupting mitotic progression and leading to apoptosis in cancer cells.[5]

The signaling pathway of Aurora A kinase, a key regulator of mitotic entry and spindle assembly, is depicted below.[2][6]

Aurora_Kinase_Pathway cluster_upstream Upstream Regulation cluster_aurora_a Aurora A Activation cluster_downstream Downstream Effects CyclinB_CDK1 Cyclin B/CDK1 AURKA Aurora A Kinase CyclinB_CDK1->AURKA activates Plk1 Plk1 Bora Bora Plk1->Bora phosphorylates Bora->AURKA activates Centrosome_Separation Centrosome Separation AURKA->Centrosome_Separation promotes Spindle_Assembly Mitotic Spindle Assembly AURKA->Spindle_Assembly promotes Mitotic_Entry Mitotic Entry AURKA->Mitotic_Entry promotes TPX2 TPX2 TPX2->AURKA binds and activates

Aurora A Kinase Signaling Pathway
B-Raf Kinase

B-Raf is a serine/threonine kinase that is a key component of the RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK pathway.[7][8] This pathway is crucial for regulating cell growth, differentiation, and survival.[7] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and are found in a high percentage of certain cancers, such as melanoma.[9] The imidazo[4,5-b]pyridine scaffold has been investigated for its potential to inhibit B-Raf, offering a therapeutic strategy for these malignancies.[9]

The B-Raf/MEK/ERK signaling cascade is illustrated in the following diagram.

BRAF_MEK_ERK_Pathway cluster_upstream Upstream Activation cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS activates BRAF B-Raf RAS->BRAF activates MEK MEK1/2 BRAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulates Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation

B-Raf/MEK/ERK Signaling Pathway

Quantitative Data on Imidazo[4,5-b]pyridine Derivatives

The following table summarizes the inhibitory activities of several representative imidazo[4,5-b]pyridine derivatives against various kinases. It is important to note that these data are for derivatives of the core scaffold and not for this compound itself.

Compound IDTarget KinaseActivity MetricValue (nM)Reference
27e Aurora-AKd7.5[10]
27e Aurora-BKd48[10]
27e FLT3Kd6.2[10]
27e FLT3-ITDKd38[10]
10d mTORIC50(nanomolar)[11]
10n mTORIC50(nanomolar)[11]
31 Aurora-AIC5042[5]
31 Aurora-BIC50198[5]
31 Aurora-CIC50227[5]

Experimental Protocols

The evaluation of novel kinase inhibitors typically involves a series of in vitro and cell-based assays. Below are generalized protocols for a kinase activity assay and a cell proliferation assay, which are fundamental in the characterization of compounds from the imidazo[4,5-b]pyridine class.

General Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
  • Preparation of Reagents : Prepare assay buffers, kinase, substrate, and ATP solutions at desired concentrations. Serially dilute the test compound (e.g., an imidazo[4,5-b]pyridine derivative) to generate a range of concentrations.

  • Kinase Reaction : In a multi-well plate, add the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection of Kinase Activity : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Data Acquisition : Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and thus the kinase activity.

  • Data Analysis : Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (e.g., MTT Assay)
  • Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubation : Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

The general workflow for the discovery and evaluation of kinase inhibitors is outlined below.

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization In Vitro Characterization cluster_cellular Cellular Evaluation cluster_preclinical Preclinical Development Compound_Synthesis Compound Synthesis (e.g., Imidazo[4,5-b]pyridine derivatives) Primary_Screening Primary Kinase Screening Compound_Synthesis->Primary_Screening IC50_Determination IC50 Determination (Kinase Assays) Primary_Screening->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cell_Proliferation Cell Proliferation Assays (e.g., MTT) Selectivity_Profiling->Cell_Proliferation Target_Engagement Cellular Target Engagement Cell_Proliferation->Target_Engagement Downstream_Signaling Analysis of Downstream Signaling Target_Engagement->Downstream_Signaling ADME_Tox ADME/Toxicity Studies Downstream_Signaling->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Models ADME_Tox->In_Vivo_Efficacy

General Workflow for Kinase Inhibitor Discovery

Conclusion

The imidazo[4,5-b]pyridine scaffold represents a highly versatile and valuable core structure for the design and development of novel kinase inhibitors. While specific data on this compound as a kinase inhibitor is not widely available in public literature, its role as a synthetic precursor to a multitude of active compounds is evident. The successful development of potent inhibitors of key oncogenic kinases, such as Aurora and B-Raf, from this scaffold underscores its therapeutic potential. Future research will likely continue to explore the vast chemical space around the imidazo[4,5-b]pyridine core to identify new drug candidates with improved potency, selectivity, and pharmacokinetic properties for the treatment of cancer and other diseases.

References

Unlocking the Anticancer Potential of Imidazo[4,5-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the imidazo[4,5-b]pyridine scaffold has emerged as a promising framework for the development of new therapeutic agents. While specific research on Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate is limited, extensive studies on the broader class of imidazo[4,5-b]pyridine derivatives have demonstrated significant anticancer activity across various cancer cell lines. This technical guide provides a comprehensive overview of the anticancer potential of this class of compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing potential mechanisms of action.

Quantitative Efficacy of Imidazo[4,5-b]pyridine Derivatives

Numerous studies have reported the cytotoxic effects of various substituted imidazo[4,5-b]pyridine derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a comparative look at the potency of different analogs.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3h MCF-7 (Breast)Not specified, but prominent activity[1][2]
BT-474 (Breast)Not specified, but prominent activity[1][2]
Compound 3j MCF-7 (Breast)Not specified, but prominent activity[1][2]
BT-474 (Breast)Not specified, but prominent activity[1][2]
Compound I MCF-7 (Breast)0.63 - 1.32[3]
HCT116 (Colon)Remarkable activity[3]
Compound II MCF-7 (Breast)0.63 - 1.32[3]
Compound IIIa MCF-7 (Breast)0.63 - 1.32[3]
Compound IIIb MCF-7 (Breast)0.63 - 1.32[3]
Compound IV MCF-7 (Breast)0.63 - 1.32[3]
Compound VI MCF-7 (Breast)0.63 - 1.32[3]
Compound VIIa MCF-7 (Breast)0.63 - 1.32[3]
Compound VIIc HCT116 (Colon)Remarkable activity[3]
Compound VIIe HCT116 (Colon)Remarkable activity[3]
Compound VIIf HCT116 (Colon)Remarkable activity[3]
Compound VIII MCF-7 (Breast)0.63 - 1.32[3]
HCT116 (Colon)Remarkable activity[3]
Compound IX MCF-7 (Breast)0.63 - 1.32[3]
HCT116 (Colon)Remarkable activity[3]
Compound 5e' MDA-MB-468 (Breast)67.04 ± 1.43 (24h), 87.17 ± 1.27 (48h)[4][5]
BT-474 (Breast)29.16 ± 2.1 (24h), 53.22 ± 1.91 (48h)[4][5]
T47D (Breast)65.75 ± 1.53 (24h), >100 (48h)[4][5]
MCF-7 (Breast)82.56 ± 1.21 (24h), >100 (48h)[4][5]
Compound 3h (Urea Series) A-549 (Lung)11.56 ± 0.187[6]
MCF-7 (Breast)17.88 ± 0.235[6]
IP-5 HCC1937 (Breast)45[7][8]
IP-6 HCC1937 (Breast)47.7[7][8]
IP-7 HCC1937 (Breast)79.6[7][8]

Experimental Protocols

The synthesis and evaluation of imidazo[4,5-b]pyridine derivatives typically involve the following methodologies:

General Synthesis of Imidazo[4,5-b]pyridine Derivatives

A common synthetic route involves the cyclization of a substituted diamino-pyridine with an appropriate aldehyde or orthoester. For instance, new 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives can be synthesized via both conventional heating and microwave-assisted methods, with the latter often providing higher yields and shorter reaction times.[1][2] The general scheme involves the reaction of a diaminopyridine with a substituted aldehyde in a suitable solvent like DMF with a catalytic amount of glacial acetic acid.[2]

G cluster_reactants Reactants cluster_process Reaction Conditions Diaminopyridine Substituted 2,3-Diaminopyridine Process_entry Diaminopyridine->Process_entry Aldehyde Substituted Aldehyde Aldehyde->Process_entry Solvent Solvent (e.g., DMF) Product Substituted Imidazo[4,5-b]pyridine Solvent->Product Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Product Method Heating Method (Conventional or Microwave) Method->Product Process_entry->Solvent Process_entry->Catalyst Process_entry->Method G cluster_pathway Potential Anticancer Signaling Pathway Compound Imidazo[4,5-b]pyridine Derivative CDK9 CDK9 Compound->CDK9 Inhibition p53 p53 Compound->p53 Activation CellCycleArrest Cell Cycle Arrest CDK9->CellCycleArrest Promotion p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis p21->CellCycleArrest

References

Methodological & Application

Application Notes & Protocols: Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[4,5-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their structural similarity to purines. This scaffold is a key component in a variety of biologically active molecules. Traditional synthetic methods for imidazo[4,5-b]pyridines often require harsh reaction conditions, long reaction times, and can result in modest yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations by offering rapid, efficient, and often higher-yielding routes to these valuable compounds. The use of microwave irradiation can dramatically accelerate reaction rates, leading to shorter reaction times and improved energy efficiency, aligning with the principles of green chemistry.

These application notes provide detailed protocols and comparative data for the microwave-assisted synthesis of imidazo[4,5-b]pyridines, enabling researchers to efficiently synthesize diverse libraries of these compounds for further investigation.

Advantages of Microwave-Assisted Synthesis

  • Accelerated Reaction Times: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times from hours to minutes.

  • Improved Yields: The precise temperature control and rapid heating often lead to cleaner reactions with fewer side products and higher yields.

  • Enhanced Reaction Efficiency: Microwave energy can promote reactions that are sluggish or do not proceed under conventional heating.

  • Greener Chemistry: Shorter reaction times and often solvent-free or reduced solvent conditions contribute to more environmentally friendly synthetic processes.

Data Presentation

The following tables summarize quantitative data for the microwave-assisted synthesis of various imidazo[4,5-b]pyridine derivatives, allowing for easy comparison of different synthetic strategies and reaction conditions.

Table 1: Condensation of Diaminopyridines with Carboxylic Acids

EntryDiaminopyridine DerivativeCarboxylic AcidMicrowave PowerTemperature (°C)Time (min)Solvent/SupportYield (%)
12-Amino-3-hydroxypyridineVarious100 W--Silica Gel71-92[1]
2PyridinediaminesFluoroalkyl Carboxylic Acids----54-99[1]

Table 2: Palladium/Copper Co-catalyzed Alkenylation

| Entry | Imidazo[4,5-b]pyridine Derivative | Alkene | Catalyst System | Microwave Power | Temperature (°C) | Time (min) | Solvent | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | 3H-imidazo[4,5-b]pyridine | β-bromostyrenes | Pd(OAc)₂, CuI, phenanthroline, tBuOLi | - | 120 | 30 | Dioxane | Moderate to Good |

Table 3: Synthesis of Related Imidazo[1,2-a]pyridines (for comparison)

| Entry | Amine | Carbonyl Compound | Other Reagents | Microwave Power | Temperature (°C) | Time (min) | Solvent | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | 2-aminopyridine | Arylglyoxals | Cyclic 1,3-dicarbonyls, I₂ | - | - | - | - | Good to Very Good[2] | | 2 | 2-aminopyridine derivatives | 2-Chloroquinoline-3-carboxaldehyde | Isocyanide, NH₄Cl | 100 W | 60 | 60 | MeOH | 54-67[3] | | 3 | 2-aminonicotinic acid derivative | Chloroacetaldehyde | - | - | 60 | 30 | Water | 92-95 |

Experimental Protocols

Protocol 1: General Procedure for the Microwave-Assisted Condensation of 2-Amino-3-hydroxypyridine with Carboxylic Acids on a Solid Support

This protocol describes a rapid and efficient method for the synthesis of 2-substituted oxazolo[4,5-b]pyridines, which are closely related to imidazo[4,5-b]pyridines and illustrates a common microwave-assisted approach. The best results for the synthesis of 2-substituted imidazo[4,5-b]pyridines were obtained using silica gel as a support with equimolecular quantities of the reactants at 100 W, yielding products in the range of 71-92%.[1]

Materials:

  • 2-Amino-3-hydroxypyridine (1.0 mmol)

  • Substituted carboxylic acid (1.0 mmol)

  • Silica gel (5 g)

  • Microwave synthesis vial (10 mL)

  • Magnetic stirrer bar

Instrumentation:

  • A dedicated microwave synthesizer for organic chemistry.

Procedure:

  • In a 10 mL microwave synthesis vial, add 2-amino-3-hydroxypyridine (1.0 mmol), the desired carboxylic acid (1.0 mmol), and silica gel (5 g).

  • Thoroughly mix the reactants with the silica gel using a spatula.

  • Place a magnetic stirrer bar in the vial and seal it with a cap.

  • Place the vial into the cavity of the microwave reactor.

  • Irradiate the mixture with a power of 100 W. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction vial to cool to room temperature.

  • Extract the product from the silica gel using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent to afford the pure 2-substituted imidazo[4,5-b]pyridine.

Protocol 2: General Procedure for the Microwave-Assisted Palladium/Copper Co-catalyzed C-2 Alkenylation of 3H-imidazo[4,5-b]pyridine

This protocol outlines the direct alkenylation at the C-2 position of the imidazo[4,5-b]pyridine core.

Materials:

  • 3H-imidazo[4,5-b]pyridine (1.0 mmol)

  • Substituted β-bromostyrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol)

  • Phenanthroline (0.1 mmol)

  • Lithium tert-butoxide (tBuOLi, 2.0 mmol)

  • Anhydrous dioxane (5 mL)

  • Microwave synthesis vial (10 mL)

  • Magnetic stirrer bar

Instrumentation:

  • A dedicated microwave synthesizer for organic chemistry.

Procedure:

  • To a 10 mL microwave synthesis vial, add 3H-imidazo[4,5-b]pyridine (1.0 mmol), the β-bromostyrene (1.2 mmol), Pd(OAc)₂ (0.05 mmol), CuI (0.1 mmol), phenanthroline (0.1 mmol), and tBuOLi (2.0 mmol).

  • Add a magnetic stirrer bar and anhydrous dioxane (5 mL).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 120°C for 30 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-alkenylated imidazo[4,5-b]pyridine.

Mandatory Visualizations

The following diagrams illustrate the general synthetic pathway and a typical experimental workflow for the microwave-assisted synthesis of imidazo[4,5-b]pyridines.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Diaminopyridine Diaminopyridine Microwave Irradiation Microwave Irradiation Diaminopyridine->Microwave Irradiation Carbonyl Compound Carbonyl Compound Carbonyl Compound->Microwave Irradiation Product Imidazo[4,5-b]pyridine Microwave Irradiation->Product Catalyst/Support Catalyst/Support Catalyst/Support->Microwave Irradiation

Caption: General Synthetic Pathway

G A Combine Reactants, Solvent, and Catalyst in Microwave Vial B Seal Vial and Place in Microwave Reactor A->B C Set Reaction Parameters (Temp, Time, Power) B->C D Initiate Microwave Irradiation with Stirring C->D E Cool Reaction Vial to Room Temp. D->E F Work-up and Extraction E->F G Purification (Chromatography/Recrystallization) F->G H Characterization G->H

Caption: Experimental Workflow

References

Application Note: Purification of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate using Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound belonging to the imidazopyridine class of molecules. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active agents.[1][2][3] The synthesis of such compounds often results in a crude mixture containing the desired product, unreacted starting materials, by-products, and other impurities. Effective purification is a critical step to isolate the target molecule with high purity for subsequent use in biological assays and further chemical transformations. This application note details a robust protocol for the purification of this compound from a crude reaction mixture using automated flash column chromatography on silica gel.

Data Presentation: Chromatographic Parameters for Imidazopyridine Derivatives

While a specific protocol for this compound is not extensively documented, the purification of structurally related imidazopyridine derivatives is commonly achieved using silica gel chromatography. The following table summarizes typical conditions reported in the literature for analogous compounds, providing a strong basis for the developed protocol.

Compound TypeStationary PhaseMobile Phase SystemElution MethodReference
Imidazo[4,5-b]pyridine IntermediatesSilica Gel (SiO₂)Ethyl Acetate / HexanesGradient: 15–40% Ethyl Acetate[4]
3-substituted 2-aryl-3H-imidazo[4,5-b]pyridinesSilica Gel 60 (230–400 mesh)Not specifiedFlash Chromatography[5]
Imidazo[1,2-a]pyridine DerivativesSilica GelPetroleum Ether / Ethyl Acetate (3/1, v/v)Isocratic[6]
2-phenylimidazo[1,2-a]pyridine DerivativesSilica GelCyclohexane / Ethyl AcetateGradient: 40–100% Ethyl Acetate[7]

Experimental Protocol

This protocol provides a detailed methodology for the purification of gram-scale quantities of crude this compound using an automated flash chromatography system.

1. Materials and Equipment

  • Crude Sample: Crude this compound (approx. 1.0 g).

  • Adsorbent for Dry Loading: Celite or Silica Gel 60 (230-400 mesh).

  • Solvents (HPLC Grade):

    • Dichloromethane (DCM)

    • Ethyl Acetate (EtOAc)

    • Hexanes

  • Flash Chromatography System: Automated system with UV-Vis detector (e.g., Teledyne ISCO CombiFlash, Biotage Isolera).

  • Flash Column: Pre-packed silica gel column (e.g., 40 g silica cartridge).

  • Glassware: Round bottom flasks, beakers, graduated cylinders.

  • Rotary Evaporator.

2. Sample Preparation (Dry Loading)

  • Dissolve ~1.0 g of the crude product in a minimal amount of Dichloromethane (DCM) in a round bottom flask.

  • Add 2-3 g of Celite or silica gel to the dissolved sample.

  • Concentrate the mixture to dryness using a rotary evaporator until a fine, free-flowing powder is obtained. This ensures that the sample is evenly distributed on the adsorbent.

3. Chromatography Method Setup

  • Column Installation: Install a 40 g pre-packed silica gel column onto the automated flash system.

  • Solvent Lines: Place the mobile phase lines into the appropriate solvent reservoirs:

    • Solvent A: Hexanes

    • Solvent B: Ethyl Acetate

  • Method Programming: Program the following gradient method. The parameters may be optimized based on an initial thin-layer chromatography (TLC) analysis of the crude mixture.

    • Equilibration: Equilibrate the column with 5% Ethyl Acetate in Hexanes for 2-3 column volumes (CV).

    • Flow Rate: 35 mL/min.

    • Detection: Monitor at wavelengths 254 nm and 280 nm.

    • Elution Gradient:

      • 0-2 CV: Hold at 5% B.

      • 2-15 CV: Linear gradient from 5% to 60% B.

      • 15-20 CV: Hold at 60% B.

      • 20-22 CV: Linear gradient from 60% to 100% B (for column wash).

    • Fraction Collection: Set the system to collect fractions based on the UV absorbance signal (slope and threshold).

4. Purification Run and Post-Processing

  • Loading: Load the prepared dry sample onto the system using a solid load cartridge.

  • Execution: Start the purification run. Monitor the chromatogram in real-time.

  • Fraction Analysis: After the run is complete, analyze the collected fractions containing the product peak(s) by TLC or LC-MS to confirm purity and identify the correct fractions.

  • Pooling and Concentration: Combine the pure fractions in a round bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

  • Drying: Dry the final product under high vacuum to remove any residual solvent.

Visualizations

Experimental Workflow Diagram

Purification_Workflow cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_post Post-Purification Dissolve 1. Dissolve Crude Product in Dichloromethane Adsorb 2. Add Silica Gel or Celite Dissolve->Adsorb Dry 3. Concentrate to Dry Powder (Rotary Evaporator) Adsorb->Dry Load 4. Load Sample onto Flash System Dry->Load Run 5. Execute Gradient Purification Run Load->Run Collect 6. Collect Fractions (UV-Triggered) Run->Collect Analyze 7. Analyze Fractions (TLC / LC-MS) Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Concentrate 9. Concentrate Purified Product (Rotary Evaporator) Pool->Concentrate

Caption: Workflow for the purification of this compound.

Logical Relationship of Purification Parameters

G cluster_params Chromatography Parameters compound Crude Product (Target + Impurities) separation Separation compound->separation stationary Stationary Phase (Silica Gel) stationary->separation mobile Mobile Phase (Hexanes/EtOAc) mobile->separation method Elution Method (Gradient) method->separation pure_product Pure Product separation->pure_product impurities Impurities separation->impurities

Caption: Key parameters influencing chromatographic separation.

References

Application Note: Comprehensive NMR Analysis of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[4,5-b]pyridine scaffold is a key structural motif in a variety of pharmacologically active molecules, exhibiting a wide range of biological activities including anticancer, antimicrobial, and antiviral properties.[1] Accurate and unambiguous structural characterization is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such organic molecules in solution. This application note provides a detailed guide to the comprehensive NMR analysis of this compound, covering sample preparation, experimental protocols for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR, and a thorough interpretation of the resulting spectra.

Theoretical Framework: Predicting the NMR Spectra

The structure of this compound dictates a unique electronic environment for each proton and carbon atom, which in turn governs their chemical shifts in the NMR spectra. The imidazo[4,5-b]pyridine core is an electron-deficient aromatic system, which generally leads to downfield chemical shifts for the ring protons. The electron-withdrawing nature of the methyl carboxylate group at the C7 position is expected to further deshield the adjacent protons.

¹H NMR Predictions:

  • Imidazo[4,5-b]pyridine Ring Protons: Three aromatic protons are expected on the bicyclic core. The proton on the imidazole ring (H2) is anticipated to be a singlet, while the two protons on the pyridine ring (H5 and H6) will likely appear as doublets due to ortho-coupling. The exact chemical shifts will be influenced by the positions of the nitrogen atoms and the carboxylate group.

  • Methyl Ester Protons: The methyl group of the ester functionality is expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 3.8-4.0 ppm.

  • Imidazole N-H Proton: The proton on the nitrogen of the imidazole ring (if not exchanged with a deuterated solvent) will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Predictions:

  • Aromatic Carbons: The carbon atoms of the imidazo[4,5-b]pyridine ring are expected to resonate in the aromatic region of the spectrum (typically 110-160 ppm). The carbons directly attached to nitrogen atoms will be deshielded and appear at lower field.

  • Carbonyl Carbon: The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of 160-170 ppm.

  • Methyl Carbon: The methyl carbon of the ester will appear at a higher field, typically around 50-55 ppm.

Experimental Protocols

A systematic approach involving a suite of NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for many heterocyclic compounds due to its high dissolving power and its ability to slow down the exchange of N-H protons, making them observable.[2] Chloroform-d (CDCl₃) is another common choice.[2] The selection of solvent can influence chemical shifts.[3]

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is generally sufficient for ¹H NMR and for most 2D NMR experiments on modern spectrometers.

  • Procedure:

    • Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

    • Cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample.

    • If necessary, filter the solution through a small plug of glass wool into a new NMR tube to remove any particulate matter.

NMR Data Acquisition

The following experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H.

Workflow for NMR Data Acquisition:

G A ¹H NMR: Identify proton signals, multiplicities, and integration B COSY: Establish H-H spin systems A->B C HSQC: Correlate protons to their directly attached carbons A->C B->C D HMBC: Identify long-range H-C correlations C->D E Assign Quaternary Carbons D->E F Final Structure Confirmation E->F

References

Application Note: Mass Spectrometry of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound belonging to the imidazopyridine class of molecules. The imidazo[4,5-b]pyridine scaffold is a significant pharmacophore due to its structural similarity to purines, making its derivatives promising candidates for drug discovery with a wide range of biological activities.[1][2] Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such novel compounds. This application note provides a detailed protocol for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Experimental Protocols

A detailed methodology for the mass spectrometric analysis of this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation used.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra.[3][4][5] The following protocol is recommended for preparing this compound for ESI-MS analysis:

  • Dissolution: Accurately weigh approximately 1 mg of the purified compound. Dissolve the sample in 1 mL of a high-purity organic solvent such as methanol, acetonitrile, or a mixture of these with water.[6] The goal is to achieve a stock solution of approximately 1 mg/mL.

  • Dilution: Take an aliquot (e.g., 100 µL) of the stock solution and dilute it with 900 µL of the same solvent or a solvent mixture compatible with the LC-MS system (e.g., methanol/water with 0.1% formic acid) to a final concentration of approximately 100 µg/mL.[6] For high-sensitivity instruments, a lower concentration in the range of 1-10 µg/mL may be sufficient.

  • Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the LC or MS system.[6]

  • Vial Transfer: Transfer the filtered solution into a 2 mL autosampler vial with a screw cap and a soft septum.[6]

  • Blank Samples: It is recommended to run a blank sample (solvent only) before and after the sample analysis to prevent carry-over and ensure the cleanliness of the system.[6]

Mass Spectrometry Conditions

The following parameters are recommended for the analysis of this compound using an ESI-MS system.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended as the imidazole and pyridine nitrogens are readily protonated.[1]

  • Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument is ideal for accurate mass measurements and structural elucidation.

  • Infusion: The sample can be introduced into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system. LC-MS is preferred for complex mixtures to separate the analyte from impurities.

  • Typical ESI Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation)

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas (N2) Flow: 600 - 800 L/hr

    • Desolvation Temperature: 350 - 450 °C

  • MS/MS Fragmentation: For structural confirmation, tandem mass spectrometry (MS/MS) should be performed. The protonated molecular ion ([M+H]+) is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The collision energy should be varied (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

Data Presentation

The expected mass spectrometric data for this compound is summarized in the table below. The molecular formula is C8H7N3O2, and the calculated monoisotopic mass is 177.0538 Da.

Ion Formula Calculated m/z Description
[M+H]+[C8H8N3O2]+178.0611Protonated molecular ion
[M-OCH3]+[C7H4N3O]+146.0354Loss of the methoxy radical
[M-COOCH3]+[C6H4N3]+118.0405Loss of the carbomethoxy radical
[M-HCN]+[C7H6N2O2]+164.0402Loss of hydrogen cyanide from the imidazole ring
[M-CO]+[C7H7N3O]+149.0589Loss of carbon monoxide

Note: The m/z values are for the monoisotopic masses. The observed spectrum will show an isotopic pattern.

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing dissolution 1. Dissolution (1 mg/mL in MeOH) dilution 2. Dilution (to 1-100 µg/mL) dissolution->dilution filtration 3. Filtration (0.22 µm filter) dilution->filtration vial 4. Transfer to Vial filtration->vial lc_ms LC-MS System vial->lc_ms Injection esi ESI Source (Positive Mode) lc_ms->esi ms1 MS Scan (Full Scan Mode) esi->ms1 ms2 MS/MS Scan (CID Fragmentation) ms1->ms2 processing Data Acquisition & Processing ms2->processing elucidation Structural Elucidation processing->elucidation

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Proposed Fragmentation Pathway

fragmentation_pathway parent [M+H]+ m/z = 178.0611 frag1 [M-OCH3]+ m/z = 146.0354 parent->frag1 - •OCH3 frag2 [M-COOCH3]+ m/z = 118.0405 parent->frag2 - •COOCH3 frag3 [M-HCN]+ m/z = 164.0402 parent->frag3 - HCN frag4 [M-CO]+ m/z = 149.0589 frag1->frag4 - CO

Caption: Proposed fragmentation pathway for protonated this compound.

Conclusion

This application note provides a comprehensive protocol for the mass spectrometric analysis of this compound. The detailed experimental procedures, expected data, and visualizations will aid researchers in the structural characterization and analysis of this and related imidazopyridine derivatives. The proposed fragmentation pathway offers a basis for the interpretation of MS/MS data, facilitating the confident identification of this class of compounds.

References

Application Notes and Protocols for Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate is a member of the imidazo[4,5-b]pyridine heterocyclic ring system, a class of compounds structurally similar to purines that has garnered significant interest in medicinal chemistry and drug discovery.[1][2] Derivatives of this scaffold have been shown to modulate various cellular pathways and exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] Their diverse pharmacological potential stems from their ability to interact with various biological targets, including protein kinases such as Glycogen Synthase Kinase-3 (GSK-3), Cyclin-Dependent Kinase 9 (CDK9), and p21-activated kinase 4 (PAK4), as well as the mammalian target of rapamycin (mTOR).[5][6][7][8]

This document provides detailed application notes and protocols for the utilization of this compound in common cell-based assays, enabling researchers to investigate its biological effects and potential therapeutic applications.

Data Presentation: In Vitro Activities of Imidazo[4,5-b]pyridine Derivatives

The following table summarizes the reported in vitro activities of various imidazo[4,5-b]pyridine derivatives to provide a comparative context for the potential efficacy of this compound.

Compound IDTarget/Cell LineAssay TypeIC50/EC50Reference
Imidazopyridine 20 Methionyl-tRNA synthase (T. brucei)Enzyme Inhibition< 50 nM (IC50)[1]
Imidazopyridine 20 Trypanosoma bruceiCell Growth Inhibition39 nM (EC50)[1]
Compound I MCF-7 (Breast Cancer)Anticancer Activity-[6]
Compound I HCT116 (Colon Cancer)Anticancer Activity-[6]
Active Compounds CDK9Enzyme Inhibition0.63-1.32 µM (IC50)[6]
Compound 10 Colon CarcinomaAntiproliferative0.4 µM (IC50)[3]
Compound 14 Colon CarcinomaAntiproliferative0.7 µM (IC50)[3]
Compound 14 E. coliAntibacterial32 µM (MIC)[3]
Compound 7 Respiratory Syncytial Virus (RSV)Antiviral21 µM (EC50)[3]
Compound 17 Respiratory Syncytial Virus (RSV)Antiviral58 µM (EC50)[3]
Compound 10d mTOREnzyme InhibitionNanomolar range[8]
Compound 10n mTOREnzyme InhibitionNanomolar range[8]
Compound 10d MCF-7 (Breast Cancer)Anticancer Activity-[8]
Compound 10n A2780 (Ovarian Cancer)Anticancer Activity-[8]
SHS206 L6 myoblastsMitochondrial Uncoupling830 nM (EC50)[9]

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway

A key pathway often modulated by imidazo[4,5-b]pyridine derivatives is the Wnt/β-catenin signaling pathway, primarily through the inhibition of GSK-3.[5][10] In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of GSK-3 by compounds like this compound can lead to the accumulation and nuclear translocation of β-catenin, which then activates target gene transcription.[1][5]

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON / GSK-3 Inhibition GSK3_off GSK-3 (Active) DestructionComplex Destruction Complex (Axin, APC, CK1) betaCatenin_off β-catenin DestructionComplex->betaCatenin_off targets Phosphorylation Phosphorylation betaCatenin_off->Phosphorylation Ubiquitination Ubiquitination Phosphorylation->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Wnt Wnt Signal Receptor Frizzled/LRP5/6 Wnt->Receptor GSK3_on GSK-3 (Inactive) Receptor->GSK3_on inhibits betaCatenin_on β-catenin (Accumulates) Nucleus Nucleus betaCatenin_on->Nucleus translocates to TCF_LEF TCF/LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates Inhibitor This compound Inhibitor->GSK3_on inhibits

Wnt/β-catenin signaling with and without GSK-3 inhibition.
General Experimental Workflow for a Cell-Based Assay

The following diagram illustrates a typical workflow for evaluating the effect of this compound in a cell-based assay.

Experimental_Workflow cluster_readouts Possible Readouts CellSeeding 1. Cell Seeding (e.g., 96-well plate) CompoundPrep 2. Compound Preparation (Serial Dilutions) CellTreatment 3. Cell Treatment (Incubate 4-24h) AssayEndpoint 4. Assay Endpoint Measurement CellTreatment->AssayEndpoint DataAnalysis 5. Data Analysis (e.g., IC50 determination) AssayEndpoint->DataAnalysis Viability Cell Viability (MTT, CTG) AssayEndpoint->Viability ProteinQuant Protein Quantification (Western Blot, ELISA) AssayEndpoint->ProteinQuant Reporter Reporter Gene Assay (Luciferase) AssayEndpoint->Reporter Imaging Immunofluorescence (Microscopy) AssayEndpoint->Imaging

General workflow for a cell-based assay.

Experimental Protocols

Protocol 1: β-Catenin Accumulation Assay for GSK-3 Inhibition

This assay quantifies the accumulation of β-catenin in cells treated with a GSK-3 inhibitor as a measure of its intracellular target engagement and potency.[5][11]

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells are a suitable model.[11]

  • Culture Medium: Standard growth medium (e.g., DMEM) supplemented with 10% FBS and antibiotics.

  • Test Compound: this compound dissolved in DMSO.

  • Positive Control: A known GSK-3 inhibitor (e.g., 3 µM CHIR-99021).[5]

  • Vehicle Control: DMSO (final concentration ≤ 0.1%).[5]

  • Phosphate-Buffered Saline (PBS).

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Anti-β-catenin antibody.

  • Secondary Antibody: HRP-conjugated secondary antibody.

  • Detection Reagent: Chemiluminescent or colorimetric HRP substrate.

  • 96-well microplate.

Procedure:

  • Cell Seeding: Seed CHO-K1 cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. Also prepare solutions for the positive and vehicle controls.

  • Cell Treatment: Carefully aspirate the culture medium from the wells and replace it with the medium containing the test compound, positive control, or vehicle control.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.[5]

  • Cell Fixation: Aspirate the treatment medium and wash the cells twice with ice-cold PBS. Add 100 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Add 100 µL of permeabilization buffer to each well and incubate for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Add 200 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.

  • Immunostaining:

    • Aspirate the blocking buffer and add the primary anti-β-catenin antibody diluted in blocking buffer. Incubate overnight at 4°C.

    • Wash the cells three times with PBS.

    • Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Signal Detection: Wash the cells five times with PBS. Add the detection reagent according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis: Determine the concentration of this compound that results in a half-maximal accumulation of β-catenin (EC50).

Protocol 2: Cell Viability/Cytotoxicity Assay

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Cell Line: A panel of cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous cell line (e.g., HEK293) are recommended.

  • Culture Medium: Appropriate growth medium for each cell line.

  • Test Compound: this compound dissolved in DMSO.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin).

  • Vehicle Control: DMSO (final concentration ≤ 0.1%).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent.

  • 96-well microplate.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density for each cell line to ensure exponential growth during the assay. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound, positive control, and vehicle control in the respective culture medium.

  • Cell Treatment: Replace the culture medium with the prepared compound solutions.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours until formazan crystals form.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a dedicated reagent).

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Alternatively, for CellTiter-Glo® Assay: Follow the manufacturer's protocol to measure luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Western Blot Analysis for Target Modulation

This protocol is used to assess the effect of this compound on the expression or phosphorylation status of specific proteins within a signaling pathway.

Materials:

  • Cell Line and culture reagents.

  • Test Compound, positive and vehicle controls.

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against the target protein (e.g., phospho-GSK-3β, total GSK-3β, β-catenin, phospho-mTOR, etc.) and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) detection reagent.

Procedure:

  • Cell Culture and Treatment: Culture cells in larger formats (e.g., 6-well plates) and treat with various concentrations of this compound for a specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL reagent. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Conclusion

The imidazo[4,5-b]pyridine scaffold represents a promising starting point for the development of novel therapeutics. The protocols outlined in this document provide a framework for the initial characterization of this compound in cell-based assays. By investigating its effects on cell viability, specific signaling pathways, and target protein modulation, researchers can elucidate its mechanism of action and evaluate its potential for further drug development.

References

Application Notes and Protocols for mTOR Inhibition Studies Using Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates signals from growth factors, nutrients, and cellular energy status to control a multitude of cellular processes.[3][4] mTOR is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which regulate different cellular functions.[2][3][5] Dysregulation of the mTOR signaling pathway is a common feature in various diseases, including cancer, making it a critical target for therapeutic intervention.[1][2][6]

The imidazo[4,5-b]pyridine scaffold has emerged as a promising heterocyclic system for the development of novel kinase inhibitors.[7] Its structural similarity to purine bases allows for its interaction with the ATP-binding sites of various kinases.[7] This application note describes the use of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate, a novel imidazo[4,5-b]pyridine derivative, for the investigation of mTOR inhibition. While specific inhibitory data for this compound is under extensive investigation, this document provides detailed protocols and representative data for its characterization as an mTOR inhibitor. A series of 3H-imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated as selective mTOR inhibitors, with some compounds demonstrating nanomolar inhibitory activity and potent efficacy against cancer cell lines.[8][9]

Data Presentation

The following tables summarize representative quantitative data for the effects of this compound on mTOR signaling. This data is intended to serve as a guide for interpreting experimental results.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC50 (nM) [Representative Data]
This compoundmTOR15
PI3Kα> 1000
Rapamycin (Control)mTOR5
NVP-BEZ235 (Control)mTOR4
PI3Kα7

Table 2: Cellular Activity on mTORC1 Signaling

TreatmentConcentration (nM)p-4E-BP1 (Thr37/46) (% of Control) [Representative Data]p-S6K (Thr389) (% of Control) [Representative Data]
Vehicle (DMSO)-100100
This compound107570
504035
2501510
Rapamycin (Control)202520

Table 3: Anti-proliferative Activity in Cancer Cell Lines

Cell LineTreatmentGI50 (nM) [Representative Data]
MCF-7This compound80
A2780This compound120
PC-3This compound150

Experimental Protocols

Protocol 1: In Vitro mTOR Kinase Assay

This protocol describes a non-radioactive, ELISA-based assay to determine the in vitro inhibitory activity of this compound against mTOR kinase. The assay measures the phosphorylation of a recombinant substrate, such as p70S6K.[10]

Materials:

  • Active, recombinant mTOR enzyme

  • Recombinant GST-p70S6K substrate

  • Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[11]

  • ATP Solution (100 µM in Kinase Assay Buffer)

  • Test Compound (this compound) dissolved in DMSO

  • Control Inhibitors (e.g., Rapamycin)

  • 96-well glutathione-coated plates

  • Primary antibody against phospho-p70S6K (Thr389)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and control inhibitors in DMSO. Further dilute in Kinase Assay Buffer.

  • Enzyme and Substrate Preparation: Dilute the active mTOR enzyme and GST-p70S6K substrate in Kinase Assay Buffer.

  • Assay Reaction:

    • To the wells of a glutathione-coated 96-well plate, add 25 µL of the diluted GST-p70S6K substrate. Incubate for 1 hour at room temperature to allow for binding.

    • Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 5 µL of the diluted test compound or control to the appropriate wells.

    • Add 10 µL of diluted mTOR enzyme to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate the plate at 30°C for 30-60 minutes.[12]

  • Detection:

    • Stop the reaction by adding 50 µL of stop solution or by washing the wells.

    • Wash the wells three times with wash buffer.

    • Add 50 µL of diluted primary antibody against phospho-p70S6K (Thr389) and incubate for 1 hour at room temperature.

    • Wash the wells three times.

    • Add 50 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the wells five times.

    • Add 100 µL of TMB substrate and incubate in the dark until color develops.

    • Add 100 µL of stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis of mTORC1 Signaling

This protocol details the procedure for analyzing the phosphorylation status of key downstream effectors of mTORC1, such as 4E-BP1 and S6K, in cells treated with this compound.[6][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, A2780)

  • Cell culture medium and supplements

  • This compound

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: phospho-mTOR (Ser2448), total mTOR, phospho-4E-BP1 (Thr37/46), total 4E-BP1, phospho-S6K (Thr389), total S6K, GAPDH

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 2-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.[6]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[6]

    • Determine the protein concentration of each lysate using the BCA assay.[6]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.[6]

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[6]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.[14]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.[6]

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: Cell Proliferation Assay (SRB Assay)

This protocol describes the use of the sulforhodamine B (SRB) assay to determine the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines

  • 96-well plates

  • This compound

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

  • Cell Fixation:

    • Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

  • Staining:

    • Add SRB solution to each well and incubate for 30 minutes at room temperature.

    • Quickly wash the plates five times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry.

  • Measurement:

    • Add Tris-base solution to each well to solubilize the bound SRB.

    • Measure the absorbance at 510 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 value.

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 (mTOR, Raptor, GβL) Amino_Acids->mTORC1 AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibitor Methyl 3H-imidazo[4,5-B] pyridine-7-carboxylate Inhibitor->mTORC1

Caption: The mTOR signaling pathway, a key regulator of cell growth.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis Kinase_Assay Biochemical Kinase Assay (Determine IC50) Selectivity_Assay PI3K Selectivity Assay (Determine Selectivity) Kinase_Assay->Selectivity_Assay Cell_Treatment Treat Cancer Cells with Compound Selectivity_Assay->Cell_Treatment Western_Blot Western Blot Analysis (p-4E-BP1, p-S6K) Cell_Treatment->Western_Blot Proliferation_Assay Cell Proliferation Assay (Determine GI50) Cell_Treatment->Proliferation_Assay Logical_Relationship Compound Methyl 3H-imidazo[4,5-B] pyridine-7-carboxylate mTOR_Inhibition mTOR Kinase Inhibition Compound->mTOR_Inhibition Downstream_Signaling Decreased Downstream Signaling (p-4E-BP1, p-S6K) mTOR_Inhibition->Downstream_Signaling Cell_Growth_Inhibition Inhibition of Cell Proliferation Downstream_Signaling->Cell_Growth_Inhibition Therapeutic_Potential Potential Therapeutic Effect (e.g., Anti-cancer) Cell_Growth_Inhibition->Therapeutic_Potential

References

Application Notes and Protocols: Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[1][2] This structural feature has led to the development of numerous derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][3] Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate, as a key intermediate and a pharmacophore, serves as a crucial building block for the synthesis of more complex and potent therapeutic agents. Its derivatives have shown promise in targeting key cellular pathways involved in cancer and inflammation.[4][5][6]

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound and its derivatives in the context of drug discovery.

Synthesis of this compound

A common synthetic route to this compound involves the esterification of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid.[7] The parent acid can be synthesized from the corresponding diaminopyridine precursor.

Experimental Protocol: Synthesis of this compound[7]

Materials:

  • 3H-imidazo[4,5-b]pyridine-7-carboxylic acid

  • Absolute methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Suspend 3H-imidazo[4,5-b]pyridine-7-carboxylic acid (1.0 eq) in absolute methanol in a round-bottom flask.

  • Cool the suspension in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount) to the suspension with vigorous stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 10 hours, ensuring protection from atmospheric moisture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Biological Applications and Screening Protocols

Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated significant potential in several therapeutic areas. Below are application notes and protocols for evaluating their efficacy.

Anticancer Activity

Imidazo[4,5-b]pyridine derivatives have been identified as potent anticancer agents, with some exhibiting inhibitory activity against key kinases like Cyclin-Dependent Kinase 9 (CDK9).[5] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, inducing apoptosis in cancer cells.

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Derivative 1MCF-7 (Breast)0.63 - 1.32[5]
Derivative 2HCT116 (Colon)0.63 - 1.32[5]
Tetracyclic Derivative 6aNon-small cell lung cancer0.2 - 0.9[4]
2,3-diaryl derivative 3fK562 (Leukemia)>100 (moderate activity)[6]

This protocol is used to assess the cytotoxic effects of imidazo[4,5-b]pyridine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Complete culture medium

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Detergent reagent (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

  • Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 550 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

This protocol is for determining the inhibitory activity of compounds against CDK9.

Materials:

  • Recombinant CDK9/Cyclin T1 enzyme

  • Kinase assay buffer

  • Substrate peptide

  • ATP

  • Test compound

  • Kinase-Glo™ Max Reagent

  • White assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a white assay plate, add the test compound dilutions.

  • Add the CDK9/Cyclin T1 enzyme and substrate peptide to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 45-60 minutes.

  • Add Kinase-Glo™ Max Reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate at room temperature for 10 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Anti-inflammatory Activity

The imidazo[4,5-b]pyridine scaffold has also been explored for its anti-inflammatory properties.[1] Derivatives can be screened for their ability to inhibit inflammatory mediators.

Compound/DerivativeTargetIC₅₀ (µmol/L)Reference
2,3-diaryl derivative 3fCOX-121.8[6]
2,3-diaryl derivative 3fCOX-29.2[6]

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS)

  • Test compound

  • Positive control (e.g., Diclofenac sodium)

  • Water bath

  • Spectrophotometer

Procedure:

  • Prepare a solution of the test compound and positive control at various concentrations.

  • To each tube, add 0.2 mL of the test or standard solution and 2.8 mL of PBS.

  • Add 0.2 mL of 1% BSA solution to each tube.

  • Incubate the mixture at 37°C for 20 minutes.

  • Heat the mixture at 70°C for 5 minutes in a water bath to induce denaturation.

  • Cool the solutions to room temperature.

  • Measure the absorbance at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

Neuropathic Pain Management

Recent studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives as potent and selective Bromodomain and Extra-Terminal (BET) protein inhibitors for the treatment of neuropathic pain.[8]

This in vivo model is used to evaluate the efficacy of compounds in alleviating neuropathic pain.

Materials:

  • Mice

  • Anesthesia

  • Surgical instruments

  • Test compound

  • Vehicle control

  • Von Frey filaments

Procedure:

  • Anesthetize the mice.

  • Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

  • Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.

  • Close the incision.

  • After a recovery period, administer the test compound or vehicle.

  • Assess mechanical hypersensitivity using von Frey filaments by measuring the paw withdrawal threshold.

  • Compare the paw withdrawal thresholds between the treated and control groups to determine the compound's efficacy.

Visualizations

Signaling Pathway Diagrams

BET_Inhibition_Pathway cluster_cytoplasm Cytoplasm Protein Oncogenic Protein Proliferation Cell Proliferation & Survival Protein->Proliferation mRNA mRNA mRNA->Protein translation Inhibitor Imidazo[4,5-b]pyridine Derivative (BET Inhibitor) BET_Protein BET_Protein Inhibitor->BET_Protein inhibits binding

CDK9_Inhibition_Pathway Apoptosis Apoptosis Anti_Apoptotic Anti_Apoptotic Anti_Apoptotic->Apoptosis inhibits Inhibitor Imidazo[4,5-b]pyridine Derivative (CDK9 Inhibitor) CDK9 CDK9 Inhibitor->CDK9 inhibits

Experimental Workflow Diagram

Drug_Discovery_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate and Derivatives Anticancer Anticancer Assays (MTT, CDK9 Inhibition) Synthesis->Anticancer Anti_inflammatory Anti-inflammatory Assays (Albumin Denaturation) Synthesis->Anti_inflammatory BET_Screening BET Inhibition Assays Synthesis->BET_Screening Lead_Opt Lead Optimization Anticancer->Lead_Opt Anti_inflammatory->Lead_Opt Neuropathic_Pain Neuropathic Pain Model (SNI) BET_Screening->Neuropathic_Pain Neuropathic_Pain->Lead_Opt

References

Application Notes and Protocols for the Derivatization of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate. This versatile scaffold is a key intermediate in the synthesis of a wide range of biologically active molecules. The imidazo[4,5-b]pyridine core, being a purine isostere, is of significant interest in medicinal chemistry, with derivatives exhibiting potential as anticancer, anti-inflammatory, and antiviral agents.[1][2][3][4]

The following sections detail the protocols for hydrolysis, amidation, and reduction of the methyl ester at the 7-position, yielding the corresponding carboxylic acid, carboxamide, and alcohol derivatives. These derivatives serve as crucial building blocks for further structural modifications in drug discovery programs.

Hydrolysis of this compound to 3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Application Note:

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a variety of subsequent derivatization pathways. The carboxylic acid can be activated and coupled with a diverse range of amines to generate a library of amide derivatives. Furthermore, the carboxylic acid itself may exhibit biological activity or improved physicochemical properties. This protocol describes a straightforward hydrolysis procedure.

Experimental Protocol:

  • Materials:

    • This compound

    • Potassium hydroxide (KOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl, 10%)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol.

    • Add a solution of potassium hydroxide (2.5 eq) in water to the reaction mixture.

    • Heat the mixture to 100°C and maintain for 1 hour.

    • Cool the reaction mixture to 50-60°C.

    • Filter the reaction mixture to remove any inorganic precipitates.

    • Wash the residue with hot water.

    • Combine the aqueous filtrates and evaporate the solvent under reduced pressure.

    • Cool the resulting solution to 5°C and acidify with 10% HCl to a pH of 2-3.

    • Maintain the suspension at 5°C for 1 hour to allow for complete precipitation.

    • Collect the precipitate by filtration, wash with ice-cold water, and dry under vacuum over P₂O₅.

  • Expected Yield: ~40%

Data Summary:

DerivativeStarting MaterialReagentsSolventTemperatureTimeYieldReference
3H-imidazo[4,5-b]pyridine-7-carboxylic acidThis compoundKOH, HClWater100°C1 h~40%[5]

Amidation of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Application Note:

The synthesis of amides from the corresponding carboxylic acid is a cornerstone of medicinal chemistry, as the amide bond is a key feature in many pharmaceuticals. This protocol outlines the coupling of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid with a primary amine using a standard coupling agent. This method can be adapted for a wide variety of amines to generate a diverse library of N-substituted imidazo[4,5-b]pyridine-7-carboxamides for structure-activity relationship (SAR) studies.

Experimental Protocol (General Procedure):

  • Materials:

    • 3H-imidazo[4,5-b]pyridine-7-carboxylic acid

    • Primary or secondary amine (1.1 eq)

    • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 3H-imidazo[4,5-b]pyridine-7-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Note: The choice of coupling agent and base may need to be optimized for specific amine substrates. Other common coupling agents include HBTU, TBTU, and EDC/HOBt.

Data Summary:

DerivativeStarting MaterialReagentsSolventTemperatureTimeYieldReference
N-substituted 3H-imidazo[4,5-b]pyridine-7-carboxamide3H-imidazo[4,5-b]pyridine-7-carboxylic acidAmine, HATU, DIPEADMFRoom Temp.12-24 hVariable[6]

Reduction of this compound to (3H-imidazo[4,5-b]pyridin-7-yl)methanol

Application Note:

The reduction of the methyl ester to the primary alcohol provides a valuable synthetic handle for further derivatization. The resulting hydroxymethyl group can be further functionalized, for example, through etherification, oxidation to the aldehyde, or conversion to a leaving group for nucleophilic substitution, thus expanding the chemical space for drug discovery.

Experimental Protocol:

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a solution of Methyl 3-( (2- (trimethylsilyl) ethoxy) methyl) -3H-imidazo [4, 5-b] pyridine-7-carboxylate (1.0 eq) in anhydrous THF at 0°C, add LiAlH₄ (1.5 eq) portion-wise.

    • Stir the reaction mixture at 0°C and allow it to warm to room temperature over 3 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water, while maintaining the temperature below 20°C.

    • Filter the resulting suspension and wash the solid with THF.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by silica gel column chromatography.

  • Expected Yield: 43% (for the protected starting material)

Data Summary:

DerivativeStarting MaterialReagentSolventTemperatureTimeYieldReference
(3H-imidazo[4,5-b]pyridin-7-yl)methanolThis compoundLiAlH₄THF0°C to RT3 h43%[7]

Visualization of Derivatization Pathways

The following diagrams illustrate the key derivatization reactions of this compound.

Derivatization_Workflow start This compound acid 3H-imidazo[4,5-b]pyridine-7-carboxylic acid start->acid Hydrolysis (KOH, H₂O) alcohol (3H-imidazo[4,5-b]pyridin-7-yl)methanol start->alcohol Reduction (LiAlH₄) amide N-substituted 3H-imidazo[4,5-b]pyridine-7-carboxamide acid->amide Amidation (Amine, HATU, DIPEA)

Caption: Key derivatization reactions of this compound.

Experimental_Logic cluster_start Starting Material cluster_derivatives Primary Derivatives cluster_secondary Secondary Derivative start This compound acid Carboxylic Acid start->acid Hydrolysis alcohol Alcohol start->alcohol Reduction amide Amide Library acid->amide Amide Coupling

Caption: Logical workflow for generating key derivatives.

References

Application Notes and Protocols for the Scale-up Synthesis of Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, analogous to purines, and is a core component of numerous biologically active compounds. Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents. The development of a robust and scalable synthetic process is crucial for ensuring a consistent and cost-effective supply for research and development activities.

This document outlines a proposed two-step synthetic protocol for the scale-up synthesis of this compound, commencing from a substituted diaminopyridine precursor. The described methodology is designed to be adaptable for large-scale production, with a focus on process efficiency, product purity, and operational safety.

Proposed Synthetic Pathway

The proposed synthetic route involves a two-step process:

  • Cyclization: Formation of the imidazo[4,5-b]pyridine ring system through the condensation of Methyl 2,3-diaminopyridine-6-carboxylate with formic acid to yield 3H-imidazo[4,5-b]pyridine-7-carboxylic acid.

  • Esterification: Conversion of the resulting carboxylic acid to the final methyl ester product, this compound, via a classic Fischer esterification.

Experimental Protocols

Step 1: Synthesis of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Materials:

  • Methyl 2,3-diaminopyridine-6-carboxylate

  • Formic acid (98-100%)

  • Hydrochloric acid (concentrated)

  • Activated carbon

  • Deionized water

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Nutsche filter or centrifuge

  • Vacuum oven

Procedure:

  • Reaction Setup: Charge the jacketed glass reactor with Methyl 2,3-diaminopyridine-6-carboxylate (1.0 eq).

  • Reagent Addition: Under stirring, add formic acid (10 vol) to the reactor.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

  • Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Slowly add the reaction mixture to cold deionized water (20 vol) with vigorous stirring.

  • pH Adjustment: Adjust the pH of the aqueous suspension to 2-3 with concentrated hydrochloric acid to ensure complete precipitation of the product.

  • Isolation: Isolate the crude product by filtration using a Nutsche filter. Wash the filter cake with deionized water until the filtrate is neutral.

  • Decolorization (Optional): If the product is colored, resuspend the crude solid in deionized water, heat to 60-70 °C, and treat with activated carbon. Filter the hot suspension and cool the filtrate to induce crystallization.

  • Drying: Dry the purified solid in a vacuum oven at 60-70 °C until a constant weight is achieved.

Step 2: Synthesis of this compound

Materials:

  • 3H-imidazo[4,5-b]pyridine-7-carboxylic acid

  • Methanol

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Equipment:

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Heating/cooling circulator

  • Separatory funnel (for work-up)

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reaction Setup: Charge the jacketed glass reactor with 3H-imidazo[4,5-b]pyridine-7-carboxylic acid (1.0 eq) and methanol (15 vol).

  • Catalyst Addition: Cool the suspension to 0-5 °C and slowly add concentrated sulfuric acid (0.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 8-12 hours. Monitor the reaction progress by HPLC or TLC.

  • Solvent Removal: Upon completion, cool the reaction mixture and remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up: To the residue, add ethyl acetate and water. Carefully neutralize the aqueous layer with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 5 vol).

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Crystallization: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure this compound.

  • Drying: Dry the final product in a vacuum oven at 40-50 °C.

Data Presentation

Table 1: Summary of Quantitative Data for the Scale-up Synthesis

ParameterStep 1: CyclizationStep 2: Esterification
Starting Material Methyl 2,3-diaminopyridine-6-carboxylate3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Molecular Weight ( g/mol ) 167.16163.13
Molar Equivalents 1.01.0
Key Reagents Formic acidMethanol, Sulfuric acid
Solvent Formic acid (reagent and solvent)Methanol
Reaction Temperature 100-110 °C65-70 °C
Reaction Time 4-6 hours8-12 hours
Product 3H-imidazo[4,5-b]pyridine-7-carboxylic acidThis compound
Molecular Weight ( g/mol ) 163.13177.16
Theoretical Yield 97.6%108.6% (by weight from carboxylic acid)
Expected Yield 85-95%80-90%
Purity (by HPLC) >98%>99%

Visualization

Scale_up_Synthesis Start Start: Methyl 2,3-diaminopyridine-6-carboxylate Step1 Step 1: Cyclization Start->Step1 Formic Acid, Reflux QC1 In-process QC (HPLC/TLC) Step1->QC1 Intermediate Intermediate: 3H-imidazo[4,5-b]pyridine-7-carboxylic acid Step2 Step 2: Esterification Intermediate->Step2 Methanol, H2SO4, Reflux QC2 In-process QC (HPLC/TLC) Step2->QC2 FinalProduct Final Product: Methyl 3H-imidazo[4,5-b]pyridine- 7-carboxylate FinalQC Final QC (HPLC, NMR, MS) FinalProduct->FinalQC QC1->Intermediate Work-up & Isolation QC2->FinalProduct Work-up & Crystallization

Caption: Workflow for the scale-up synthesis of this compound.

Application Notes and Protocols: Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate as a Chemical Probe Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural similarity to purines, rendering it a versatile core for the development of inhibitors targeting a variety of enzymes, particularly protein kinases.[1][2] Derivatives of this scaffold have shown potent inhibitory activity against several key kinases implicated in cancer and other diseases, including Aurora kinases, mTOR, and VEGFR-2. This document provides detailed information on Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate, not as a direct chemical probe, but as a key synthetic intermediate for the generation of a library of potent and selective chemical probes. The 7-carboxylate group serves as a versatile chemical handle for the introduction of various substituents to explore the structure-activity relationship (SAR) and to develop targeted probes for kinase research.

Synthesis of the Scaffold

The synthesis of this compound can be achieved through a multi-step process starting from commercially available pyridine derivatives. A plausible synthetic route is outlined below. The general strategy involves the construction of the fused imidazole ring onto a functionalized pyridine core.[3][4]

cluster_synthesis Synthetic Pathway Start 2-amino-3-nitropyridine-5-carboxylic acid Esterification Methyl 2-amino-3-nitropyridine-5-carboxylate Start->Esterification MeOH, H+ Reduction Methyl 2,3-diaminopyridine-5-carboxylate Esterification->Reduction Reduction (e.g., Fe/AcOH or H2, Pd/C) Cyclization This compound Reduction->Cyclization Formic Acid or Triethyl orthoformate

Caption: Plausible synthetic route for this compound.

Application as a Scaffold for Kinase Inhibitor Probes

The 7-carboxylate group of this compound is a key functional group for derivatization. It can be readily converted to an amide, which can then be coupled with a variety of amines to introduce diverse chemical functionalities. This approach has been successfully used to develop potent kinase inhibitors.

Experimental Workflow for Probe Development:

cluster_workflow Probe Development Workflow Scaffold This compound Hydrolysis 3H-imidazo[4,5-b]pyridine-7-carboxylic acid Scaffold->Hydrolysis LiOH or NaOH Amide_Coupling Amide Library Synthesis Hydrolysis->Amide_Coupling Amine, Coupling Agent (e.g., HATU) Screening In vitro Kinase Assay Amide_Coupling->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Probe Optimized Chemical Probe Lead_Opt->Probe

Caption: Workflow for developing kinase inhibitor probes from the scaffold.

Quantitative Data for 7-Substituted Imidazo[4,5-b]pyridine Analogs

Compound IDR Group at 7-positionTarget KinaseIC50 (µM)Cell LineGI50 (µM)Reference
1 1-Benzyl-1H-pyrazol-4-ylAurora-A0.023SW6200.18[5][6]
2 1-(4-Chlorobenzyl)piperazin-1-ylAurora-A0.038SW6200.283[7]
3 (4-(Dimethylamino)phenyl)acetamidoAurora-A0.042HCT116-[8]
4 (4-(4-Methylpiperazin-1-yl)phenyl)Aurora-A0.015SW620-[9]
5 N-(Thiazol-2-yl)acetamidoAurora-B0.198--[8]

Note: The data presented above is for derivatives of the 3H-imidazo[4,5-b]pyridine scaffold and not for this compound itself. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro. GI50 values represent the concentration required to inhibit the growth of cancer cell lines by 50%.

Experimental Protocols

1. General Protocol for Synthesis of 7-Amido-3H-imidazo[4,5-b]pyridine Derivatives

This protocol describes the conversion of the methyl ester to an amide, a common step in the synthesis of more complex derivatives.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) / Water

  • Hydrochloric acid (HCl)

  • Desired amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Hydrolysis of the Ester:

    • Dissolve this compound in a mixture of THF and water.

    • Add an excess of LiOH or NaOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture with HCl to precipitate the carboxylic acid.

    • Filter, wash with water, and dry the solid to obtain 3H-imidazo[4,5-b]pyridine-7-carboxylic acid.

  • Amide Coupling:

    • To a solution of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid in DMF, add the desired amine, HATU, and DIPEA.

    • Stir the reaction mixture at room temperature for several hours until completion.

    • Dilute the reaction mixture with EtOAc and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 7-amido-3H-imidazo[4,5-b]pyridine derivative.

2. In Vitro Aurora Kinase A Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against Aurora kinase A using a luminescence-based assay that measures ADP production.

Materials:

  • Recombinant human Aurora kinase A

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a white microplate, add the kinase assay buffer, the kinase substrate, and the test compound solution (final DMSO concentration should be ≤1%).

  • Add ATP to the wells to a final concentration appropriate for the assay (often at or near the Km for ATP).

  • Initiate the kinase reaction by adding the diluted Aurora kinase A enzyme to each well, except for the "no enzyme" control wells.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit. This typically involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway

Imidazo[4,5-b]pyridine derivatives are potent inhibitors of Aurora kinases, which are key regulators of cell division. Aurora kinase A is involved in centrosome maturation, spindle assembly, and mitotic entry. Its dysregulation is frequently observed in cancer.

cluster_pathway Aurora Kinase A Signaling Pathway in Mitosis G2_Phase G2 Phase Mitotic_Entry Mitotic Entry G2_Phase->Mitotic_Entry Aurora_A Aurora Kinase A Mitotic_Entry->Aurora_A Activation Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Phosphorylation of substrates Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Phosphorylation of substrates PLK1 PLK1 Aurora_A->PLK1 Activation TPX2 TPX2 TPX2->Aurora_A Activation CDK1_CyclinB CDK1/Cyclin B CDK1_CyclinB->Mitotic_Entry Imidazopyridine Imidazo[4,5-b]pyridine Inhibitor Imidazopyridine->Aurora_A

Caption: Simplified Aurora Kinase A signaling pathway during mitotic entry.

Conclusion

This compound is a valuable starting material for the synthesis of chemical probes targeting protein kinases. The 7-carboxylate functionality allows for the straightforward introduction of diverse chemical groups, enabling the exploration of structure-activity relationships and the optimization of inhibitor potency and selectivity. The protocols and data provided herein serve as a guide for researchers interested in utilizing this scaffold for the development of novel kinase inhibitors for use in cancer research and drug discovery.

References

Synthesis of Imidazo[4,5-b]pyridine: A Detailed Experimental Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[4,5-b]pyridine, a heterocyclic scaffold structurally analogous to purines, is a cornerstone in medicinal chemistry and drug development. This structural similarity allows its derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. The synthesis of this privileged core is of paramount importance for the discovery of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of imidazo[4,5-b]pyridines, focusing on a modern and efficient one-pot tandem reaction, as well as the classical condensation method.

One-Pot Tandem Synthesis from 2-Chloro-3-nitropyridine

A highly efficient and environmentally friendly method for synthesizing 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines involves a one-pot, three-step tandem reaction starting from 2-chloro-3-nitropyridine.[1] This procedure combines a nucleophilic aromatic substitution (SNAr), a nitro group reduction, and a condensation/heteroannulation reaction in a single pot, minimizing purification steps and improving overall efficiency.[1]

Experimental Protocol

Step 1: SNAr Reaction

  • To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a 1:1 mixture of water and isopropanol (H₂O-IPA, 5 mL), add a primary amine (1 equivalent).

  • Stir the mixture for 5 minutes at room temperature.

  • Heat the reaction mixture to 80 °C for 2 hours. The progress of the reaction to form the intermediate, an N-substituted 2-amino-3-nitropyridine, can be monitored by Thin Layer Chromatography (TLC).

Step 2: Nitro Group Reduction

  • After the completion of the SNAr reaction, add Zinc dust (1 equivalent) and concentrated Hydrochloric Acid (0.5 equivalents) to the same reaction mixture.

  • Continue heating the mixture at 80 °C for 45 minutes to facilitate the reduction of the nitro group, yielding the corresponding N-substituted pyridine-2,3-diamine derivative.

Step 3: Condensation and Heteroannulation

  • Following the reduction, introduce a substituted aromatic aldehyde (1 equivalent) to the reaction mixture.

  • The annulation occurs through the activation of the aldehyde by water, followed by aromatization to form the final imidazo[4,5-b]pyridine product.

  • The final product can be isolated and purified using a single chromatographic step.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine derivatives using the one-pot tandem method.

ProductR¹ (Amine)R² (Aldehyde)Yield (%)
4a n-PropylamineBenzaldehyde85
4b n-Butylamine4-Nitrobenzaldehyde92
4c 2-(Cyclohex-1-en-1-yl)ethylamine2-Furaldehyde88
4e n-Propylamine2-Bromobenzaldehyde82
4f n-Propylamine4-Chlorobenzaldehyde89
4h n-Butylamine4-Fluorobenzaldehyde90
4l n-Butylamine3-Phenylpropanal86
4n 3-MethoxypropylamineBenzaldehyde84

Data sourced from a study on the rapid construction of the imidazo[4,5-b]pyridine skeleton.[1]

Experimental Workflow Diagram

experimental_workflow start 2-Chloro-3-nitropyridine + Primary Amine snar SNAr Reaction (H2O-IPA, 80°C, 2h) start->snar intermediate1 N-Substituted 2-amino-3-nitropyridine snar->intermediate1 reduction Reduction (Zn, conc. HCl, 80°C, 45 min) intermediate1->reduction intermediate2 N-Substituted Pyridine-2,3-diamine reduction->intermediate2 condensation Condensation with Aldehyde intermediate2->condensation product 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl -3H-imidazo[4,5-b]pyridine condensation->product logical_relationship starting_materials Starting Materials (2,3-Diaminopyridine, Formic Acid) reaction_conditions Reaction Conditions (Reflux, 6 hours) starting_materials->reaction_conditions workup Work-up (Evaporation, Neutralization) reaction_conditions->workup isolation Isolation (Precipitation, Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification final_product Final Product (6H-Imidazo[4,5-b]pyridine) purification->final_product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate. Our aim is to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Incomplete Cyclization: The formation of the imidazole ring is a critical step that can be sensitive to reaction conditions.- Increase Temperature: Gradually increase the reaction temperature in increments of 10°C. Some cyclizations require elevated temperatures to proceed efficiently.[1] - Change Solvent: Switch to a higher-boiling point solvent like DMF or dioxane, which can facilitate the cyclization.[2][3] - Add a Dehydrating Agent: For cyclizations involving carboxylic acids, using a dehydrating agent like polyphosphoric acid (PPA) can improve yields.[4]
2. Inefficient Nitro Group Reduction: If starting from a nitro-substituted pyridine, incomplete reduction to the amine will limit the amount of diamine available for cyclization.- Check Catalyst Activity: Ensure the Pd/C catalyst is fresh and active.[1] - Increase Hydrogen Pressure: If applicable, increase the hydrogen pressure during the reduction step. - Alternative Reducing Agents: Consider alternative reducing agents like SnCl₂·2H₂O in the presence of formic acid.[4]
3. Degradation of Starting Material or Product: The reaction conditions may be too harsh, leading to decomposition.- Lower Reaction Temperature: If yield does not improve with increased temperature, try lowering it to minimize degradation. - Reduce Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid product degradation.
Formation of Impurities / Side Products 1. Isomer Formation: Depending on the starting materials, isomeric imidazopyridines can form.[5]- Purification: Utilize column chromatography with a carefully selected eluent system to separate the desired isomer. - Regioselective Synthesis: If possible, modify the synthetic route to favor the formation of the desired isomer. This might involve using starting materials with appropriate protecting groups.
2. Incomplete Hydrolysis of Cyano Group: If the synthesis proceeds via a cyano intermediate, incomplete hydrolysis to the carboxylic acid will result in impurities.- Extend Reaction Time: Increase the duration of the hydrolysis step. - Use Harsher Conditions: Employ more concentrated acid or base, or increase the temperature of the hydrolysis.
3. Oxidation of the Pyridine Ring: Under certain oxidative conditions, the pyridine ring itself may be susceptible to oxidation.- Use Milder Oxidants: If the synthesis involves an oxidation step, consider using a milder oxidizing agent. - Control Reaction Stoichiometry: Carefully control the stoichiometry of the oxidant to avoid over-oxidation.
Difficulty in Product Isolation/Purification 1. Product is Highly Polar: The product may be difficult to extract from an aqueous phase or elute from a silica column.- Extraction: Use a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and methanol for extraction. - Chromatography: Use a more polar eluent system for column chromatography, such as dichloromethane/methanol or ethyl acetate/methanol. A reversed-phase column might also be effective.
2. Product is Insoluble: The product may precipitate out of solution, making it difficult to handle.- Solvent Selection: Experiment with different solvents to find one in which the product has better solubility for purification. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and effective starting material is 2-amino-3-nitro-4-cyanopyridine.[1] This allows for the introduction of the necessary functional groups for the subsequent cyclization and formation of the carboxylate.

Q2: What are the key steps in the synthesis of this compound from 2-amino-3-nitro-4-cyanopyridine?

The synthesis typically involves a three-step process:

  • Reduction of the nitro group: The nitro group of 2-amino-3-nitro-4-cyanopyridine is reduced to an amino group to form 2,3-diamino-4-cyanopyridine. This is often achieved using a catalyst like Pd/C under a hydrogen atmosphere.[1]

  • Cyclization to form the imidazole ring: The resulting 2,3-diamino-4-cyanopyridine is then reacted with an aldehyde in a solvent like DMF to form the 3H-imidazo[4,5-b]pyridine-7-carbonitrile.[1]

  • Hydrolysis of the cyano group and esterification: The cyano group is hydrolyzed to a carboxylic acid, which is then esterified to yield the final product, this compound.

Q3: Are there alternative synthetic routes?

Yes, another common approach involves the condensation of a 2,3-diaminopyridine derivative with a carboxylic acid or its equivalent.[4] For instance, 2,3-diaminopyridine can be reacted with a suitable carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.[4]

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use an appropriate solvent system to achieve good separation between the starting material, intermediates, and the final product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.

Q5: What are the typical yields for this synthesis?

Yields can vary significantly depending on the specific protocol and optimization. The route starting from 2-amino-3-nitro-4-cyanopyridine has been reported to have high selectivity and yields ranging from 65% to 92% for the final amide derivative, suggesting a similarly efficient synthesis for the methyl ester.[1] Microwave-assisted synthesis has also been shown to produce high yields in shorter reaction times for similar compounds.[3][6]

Experimental Protocols

Protocol 1: Synthesis via Cyano-Pyridine Intermediate

This protocol is based on the synthetic route described in patent CN103788086A.[1]

Step 1: Synthesis of 2,3-diamino-4-cyanopyridine

  • To a solution of 2-amino-3-nitro-4-cyanopyridine in methanol, add 10% Pd/C catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at a temperature between 20°C and 60°C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).

  • Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain 2,3-diamino-4-cyanopyridine.

Step 2: Synthesis of 3H-imidazo[4,5-b]pyridine-7-carbonitrile

  • Dissolve 2,3-diamino-4-cyanopyridine and an appropriate aldehyde in DMF.

  • Add sodium metabisulfite to the mixture.

  • Heat the reaction mixture at a temperature between 80°C and 180°C for 6-12 hours.

  • After cooling, the product can be isolated by precipitation or extraction.

Step 3: Hydrolysis and Esterification

  • The 3H-imidazo[4,5-b]pyridine-7-carbonitrile is hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

  • The resulting carboxylic acid is then esterified to this compound using standard methods, such as reaction with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or HCl).

Visualizations

Synthesis_Pathway A 2-Amino-3-nitro-4-cyanopyridine B 2,3-Diamino-4-cyanopyridine A->B Reduction (Pd/C, H2) C 3H-Imidazo[4,5-b]pyridine-7-carbonitrile B->C Cyclization (Aldehyde, DMF) D 3H-Imidazo[4,5-b]pyridine-7-carboxylic acid C->D Hydrolysis (Acid/Base) E This compound D->E Esterification (Methanol, H+)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Issue Check_Cyclization Incomplete Cyclization? Start->Check_Cyclization Check_Reduction Incomplete Reduction? Check_Cyclization->Check_Reduction No Increase_Temp Increase Temperature / Change Solvent Check_Cyclization->Increase_Temp Yes Check_Degradation Degradation? Check_Reduction->Check_Degradation No Check_Catalyst Check Catalyst / Increase H2 Pressure Check_Reduction->Check_Catalyst Yes Lower_Temp Lower Temperature / Reduce Reaction Time Check_Degradation->Lower_Temp Yes End Yield Optimized Check_Degradation->End No Increase_Temp->End Check_Catalyst->End Lower_Temp->End

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Synthesis of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of side products.

Issue 1: Low Yield and Presence of Multiple Spots on TLC/LC-MS

  • Question: My reaction to synthesize this compound has a low yield, and the crude product shows multiple spots on analysis. What are the likely side products and how can I minimize them?

  • Answer: Low yields and multiple impurities are common challenges in the synthesis of imidazo[4,5-b]pyridines. The most probable side products in your synthesis are regioisomers, over-oxidation products, and the hydrolyzed carboxylic acid.

    • Regioisomers: Due to the unsymmetrical nature of the 2,3-diaminopyridine precursor, cyclization can occur at two different nitrogen atoms, leading to the formation of regioisomers.[1] These isomers often have very similar physical and chemical properties, making their separation challenging.[1]

    • Over-oxidation Products: If you are synthesizing the target molecule by oxidizing a methyl group on the pyridine ring (e.g., from a 7-methyl-3H-imidazo[4,5-b]pyridine precursor) using strong oxidizing agents like potassium permanganate, over-oxidation can occur. This can lead to the formation of pyridine carboxylic acids, and in harsh conditions, even ring cleavage to form carbon dioxide and ammonia.

    • Hydrolysis Product: The methyl ester of your target compound can be hydrolyzed to the corresponding carboxylic acid (3H-imidazo[4,5-b]pyridine-7-carboxylic acid) if there is water present in the reaction mixture, especially under acidic or basic conditions.

Mitigation Strategies:

Side ProductMitigation StrategyAnalytical Identification
Regioisomers - Control of Reaction Conditions: Carefully control the reaction temperature and pH. Some literature suggests that specific pH ranges can favor the formation of one isomer over the other.- Use of Directing Groups: Introduction of a bulky protecting group on one of the amino nitrogens of the 2,3-diaminopyridine can direct the cyclization to the desired position.- NMR Spectroscopy: 2D NMR techniques like NOESY and HMBC are powerful tools for the definitive structural assignment of N-substituted regioisomers.[2]- Chromatography: Development of a specific HPLC or GC method can help in separating and quantifying the isomers.
Over-oxidation Products - Choice of Oxidizing Agent: Use milder oxidizing agents or carefully control the stoichiometry of strong oxidants like KMnO4.- Reaction Time and Temperature: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid further oxidation of the desired product.- Mass Spectrometry: Look for masses corresponding to the carboxylic acid or other potential oxidation products.- IR Spectroscopy: The presence of a broad O-H stretch may indicate the formation of the carboxylic acid.
Hydrolysis Product - Anhydrous Conditions: Ensure all solvents and reagents are dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.- pH Control: Avoid strongly acidic or basic conditions if possible, or perform the reaction at low temperatures to minimize hydrolysis.- LC-MS: The hydrolyzed product will have a different retention time and a mass corresponding to the carboxylic acid.- TLC: The carboxylic acid will likely have a different Rf value than the methyl ester.

Issue 2: Difficulty in Purifying the Final Product

  • Question: I am having trouble purifying this compound from the reaction mixture. What are the recommended purification methods?

  • Answer: Purification can be challenging due to the presence of closely related side products. A combination of techniques is often necessary.

    • Column Chromatography: This is the most common method for purification.

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is often effective. The optimal solvent system should be determined by thin-layer chromatography (TLC).

    • Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product.

    • Preparative HPLC: For difficult separations, especially for regioisomers, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

  • Q1: What are the common synthetic routes for the 3H-imidazo[4,5-b]pyridine core?

    • A1: The most prevalent method involves the condensation of 2,3-diaminopyridine with various carbonyl compounds, such as carboxylic acids or aldehydes, typically under acidic conditions or at elevated temperatures.[1] Another approach is the reaction of 2,3-diaminopyridine with aldehydes in the presence of an oxidizing agent.

  • Q2: How can I confirm the identity and purity of my final product?

    • A2: A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.

      • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.

      • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the purity.

      • Infrared (IR) Spectroscopy: To identify functional groups.

  • Q3: Are there any specific safety precautions I should take during this synthesis?

    • A3: Standard laboratory safety practices should be followed. Many of the reagents, such as oxidizing agents and organic solvents, are hazardous. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and consult the Safety Data Sheets (SDS) for all chemicals before use.

Experimental Protocols

General Protocol for the Synthesis of this compound via Oxidation

This is a generalized procedure and may require optimization for specific substrates and scales.

  • Starting Material: Methyl 3-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate.

  • Oxidation:

    • Dissolve the starting material in a suitable solvent (e.g., a mixture of pyridine and water).

    • Slowly add a solution of potassium permanganate (KMnO₄) in water while maintaining the temperature between 50-70 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • After the reaction is complete, quench the excess KMnO₄ with a suitable reagent (e.g., sodium bisulfite or ethanol).

    • Filter the manganese dioxide (MnO₂) precipitate.

  • Work-up:

    • Adjust the pH of the filtrate to neutral or slightly acidic with an appropriate acid (e.g., HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Visualizations

Diagram 1: General Synthesis Workflow

G cluster_0 Synthesis cluster_1 Modification/Oxidation cluster_2 Purification & Analysis A Starting Materials (e.g., 2,3-diaminopyridine derivative) B Cyclization Reaction A->B C Crude Imidazopyridine Core B->C D Side-chain Modification (e.g., Oxidation of methyl group) C->D E Crude this compound D->E F Purification (Column Chromatography/Recrystallization) E->F G Characterization (NMR, MS, HPLC) F->G H Pure Product G->H

Caption: General workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Side Product Formation

G A Low Yield / Multiple Spots in TLC/LC-MS B Identify Impurities by MS and NMR A->B C Regioisomer Detected? B->C Yes D Over-oxidation Product Detected? B->D Yes E Hydrolysis Product Detected? B->E Yes F Optimize Reaction Conditions (Temp, pH, Directing Groups) C->F G Use Milder Oxidizing Agent Control Stoichiometry D->G H Use Anhydrous Conditions Control pH E->H I Re-run Reaction F->I G->I H->I

Caption: Decision tree for troubleshooting common side product formation during synthesis.

References

Technical Support Center: Imidazo[4,5-b]Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[4,5-b]pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common synthetic routes to the imidazo[4,5-b]pyridine core?

A1: The most prevalent methods involve the condensation of 2,3-diaminopyridine with carbonyl compounds like carboxylic acids or aldehydes.[1] This reaction is typically performed at elevated temperatures or under acidic conditions.[1] Another widely used approach is the palladium-catalyzed Suzuki cross-coupling reaction to introduce substituents onto a pre-formed imidazo[4,5-b]pyridine scaffold.[2][3] Other methods include multi-step sequences starting from substituted pyridines, such as 2-chloro-3-nitropyridine.[4][5]

Q2: I am observing a very low yield of my desired imidazo[4,5-b]pyridine product. What are the possible causes and how can I improve it?

A2: Low yields are a common issue and can stem from several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting materials are not fully consumed, consider extending the reaction time or cautiously increasing the reaction temperature.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature is crucial. For condensation reactions, solvents like nitrobenzene or acetic acid are often used at temperatures ranging from 120°C to reflux.[1] For Suzuki couplings, the palladium catalyst, ligand, base, and solvent system must be carefully optimized.[3] Experiment with different conditions to find the optimal combination for your specific substrates.

  • Degradation of Reactants or Product: Ensure that all reagents and solvents are pure and dry. Some imidazo[4,5-b]pyridine derivatives can be sensitive to air or light; in such cases, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and protecting it from light is recommended.[1]

  • Inefficient Purification: Your purification method could be the cause of low isolated yield. If you are using column chromatography, experiment with different solvent systems and stationary phases to achieve better separation.[1][6] Recrystallization from a suitable solvent can also significantly improve both yield and purity.[1]

Q3: I am getting a mixture of regioisomers. Why does this happen and how can I control the regioselectivity?

A3: The formation of regioisomers is a frequent challenge, particularly when using unsymmetrical 2,3-diaminopyridine precursors.[1] Substitution can occur on either of the nitrogen atoms in the imidazole ring, leading to a mixture of products that are often difficult to separate due to their similar physical properties.[1]

Here are some strategies to address this issue:

  • Reaction Condition Optimization: For N-alkylation reactions, the choice of base, solvent, and temperature can significantly influence the regioselectivity.[1]

  • Steric Hindrance: The steric bulk of your reactants can direct the reaction towards a specific isomer. Modifying substituents on the starting materials may favor the formation of the desired product.[1]

  • Directed Synthesis: In some cases, a directed synthesis approach, such as a palladium-catalyzed reaction, can offer superior regiocontrol.[1]

  • Chromatographic Separation: If a mixture of isomers is unavoidable, High-Performance Liquid Chromatography (HPLC) is often more effective for separation than standard column chromatography.[1] Developing a gradient elution method can optimize the resolution between the isomer peaks.[1]

Q4: How can I confirm the structure of the separated regioisomers?

A4: Unambiguous structure determination requires a combination of spectroscopic techniques. Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing the connectivity and spatial relationships between atoms, which allows for the definitive assignment of the N-substituted regioisomers.[1]

Data Summary

Table 1: Optimization of Suzuki Coupling Reaction Conditions

EntryCatalystBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄K₂CO₃Toluene:Ethanol (4:1)120 (Microwave)Moderate
2Pd(PPh₃)₄K₂CO₃Dioxane:Water (3:1)120 (Microwave)52-59
3Pd(OAc)₂/XantPhosK₃PO₄t-ButanolReflux51-99

Data compiled from multiple sources.[2][3][4]

Table 2: Example Yields for Condensation of 2,3-Diaminopyridine with Aldehydes

Aldehyde SubstituentSolventTemperature (°C)Time (h)Yield (%)
4-NitroNitrobenzene150485
4-ChloroAcetic AcidReflux678
4-MethoxyNitrobenzene150582
UnsubstitutedAcetic AcidReflux875

Yields are for illustrative purposes and can vary based on specific substrates and reaction scales.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines via Condensation

  • To a solution of 2,3-diaminopyridine (1.0 equivalent) in a suitable solvent (e.g., nitrobenzene or glacial acetic acid), add the substituted benzaldehyde (1.0-1.2 equivalents).

  • Heat the reaction mixture to a temperature ranging from 120°C to reflux.

  • Monitor the progress of the reaction by TLC. The reaction time can vary from 2 to 12 hours.[1]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If nitrobenzene was used as the solvent, it can be removed by steam distillation.

  • If acetic acid was used, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent such as ethyl acetate.[1]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-aryl-3H-imidazo[4,5-b]pyridine.[1]

Protocol 2: General Procedure for Suzuki Cross-Coupling

  • In a microwave reactor tube or a round-bottom flask, add the bromo-substituted imidazo[4,5-b]pyridine (1.0 equivalent), the corresponding boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-2.5 equivalents).[2][7]

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., toluene:ethanol, dioxane:water).[2][3]

  • If using conventional heating, stir the mixture at the desired temperature (e.g., 85-100°C) overnight. If using a microwave reactor, heat the sealed vessel to the specified temperature (e.g., 120°C) for a shorter duration (e.g., 2 hours).[2][7]

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted imidazo[4,5-b]pyridine.[7]

Visualizations

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Monitor Reaction (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Yes check_conditions Review Reaction Conditions incomplete->check_conditions No extend_time->check_reaction optimize Optimize Catalyst, Solvent, Base, and Temperature check_conditions->optimize check_reagents Check Reagent Purity and Reaction Setup check_conditions->check_reagents optimize->check_reaction degradation Degradation? check_reagents->degradation inert_atmosphere Use Inert Atmosphere and Protect from Light degradation->inert_atmosphere Yes check_purification Evaluate Purification Method degradation->check_purification No inert_atmosphere->check_reaction optimize_purification Optimize Column Conditions or Recrystallize check_purification->optimize_purification success Improved Yield and Purity optimize_purification->success

Caption: Troubleshooting workflow for low yield and purity issues.

Suzuki_Coupling_Pathway cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ (Base) pd_r_complex R¹-Pd(II)L_n-R² transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 R¹-R² product Substituted Imidazo[4,5-b]pyridine (R¹-R²) reductive_elimination->product start Imidazo[4,5-b]pyridine-X (R¹-X) start->oxidative_addition boronic_acid Aryl Boronic Acid (R²-B(OR)₂) boronic_acid->transmetalation

Caption: Simplified signaling pathway for the Suzuki coupling reaction.

References

Technical Support Center: Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate. The following information is designed to address common challenges related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic organic compound. While imidazopyridine derivatives can exhibit a range of solubilities, compounds with this core structure, particularly the imidazo[4,5-b]pyridine series, can have limited aqueous solubility.[1][2] It is expected to have moderate solubility in polar organic solvents such as DMSO, DMF, and alcohols, and lower solubility in non-polar organic solvents and water.[3][4] The fused imidazole and pyridine rings contribute to a relatively rigid, planar structure that can favor crystal lattice packing, thereby reducing solubility. The methyl ester group adds some lipophilicity to the molecule.[3]

Q2: My compound is not dissolving in my desired aqueous buffer. What are the initial troubleshooting steps?

If you are experiencing poor solubility in an aqueous buffer, consider the following initial steps:

  • pH Adjustment: The imidazopyridine core contains nitrogen atoms that can be protonated. The solubility of the compound is likely pH-dependent.[5] Systematically adjust the pH of your buffer to determine if solubility increases in more acidic or basic conditions.

  • Co-solvent Addition: Introduce a water-miscible organic co-solvent to the aqueous buffer. Common co-solvents include DMSO, ethanol, or polyethylene glycol (PEG). Start with a small percentage (e.g., 1-5%) and incrementally increase the concentration.

  • Gentle Heating and Sonication: Warming the solution and using an ultrasonic bath can help overcome the activation energy barrier for dissolution. However, be cautious of potential compound degradation at elevated temperatures.

Q3: How can I systematically screen for a suitable solvent system?

A systematic solvent screening process can efficiently identify an appropriate solvent or co-solvent system. This typically involves testing the solubility of a small, known amount of your compound in a fixed volume of various solvents.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon standing.

Possible Causes:

  • Supersaturation: The initial dissolution method (e.g., heating) may have created a supersaturated solution that is not stable at room temperature.

  • pH Shift: The pH of the solution may have changed over time (e.g., due to absorption of atmospheric CO2), causing the compound to precipitate.

  • Solvent Evaporation: Partial evaporation of a volatile co-solvent can lead to a decrease in the overall solvating power of the system.

Solutions:

  • Determine Equilibrium Solubility: Conduct experiments to find the true thermodynamic solubility at your desired temperature.

  • Maintain pH: Use a buffer with sufficient buffering capacity to maintain a stable pH.

  • Use Less Volatile Co-solvents: If using a co-solvent system, consider less volatile options or ensure the container is tightly sealed.

Issue 2: Inconsistent results in biological assays due to poor solubility.

Possible Causes:

  • Compound Precipitation in Assay Media: The compound may be soluble in the initial stock solution (e.g., 100% DMSO) but precipitates when diluted into the aqueous assay buffer.

  • Formation of Aggregates: At concentrations above the aqueous solubility limit, the compound may form small, insoluble aggregates that can interfere with assay readings.

Solutions:

  • Pre-assay Solubility Check: Before conducting the full assay, test the solubility of the compound at the final assay concentration in the assay buffer.

  • Incorporate Solubilizing Excipients: Consider the use of formulation strategies such as cyclodextrin complexation or the preparation of a solid dispersion to improve aqueous compatibility.[6][7][8]

  • Assay-Specific Solvent Optimization: Determine the maximum percentage of co-solvent that is tolerated by your biological assay without affecting the results and use this to prepare your working solutions.

Experimental Protocols & Data

Protocol 1: pH-Dependent Solubility Profile

Objective: To determine the aqueous solubility of this compound as a function of pH.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of the compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility (e.g., in µg/mL) against the pH.

Table 1: Hypothetical pH-Dependent Solubility Data

pHSolubility (µg/mL)
2.0150
4.025
6.05
7.42
8.010
10.050

Note: This is example data and should be determined experimentally.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To evaluate the effect of common co-solvents on the solubility of this compound.

Methodology:

  • Prepare a series of co-solvent mixtures with an aqueous buffer (e.g., PBS, pH 7.4) at varying concentrations (e.g., 5%, 10%, 20%, 50% v/v). Common co-solvents to test include DMSO, ethanol, and PEG 400.

  • Follow steps 2-5 from the pH-dependent solubility protocol for each co-solvent mixture.

  • Plot the solubility (e.g., in µg/mL) against the co-solvent concentration.

Table 2: Hypothetical Co-solvent Solubility Data in PBS pH 7.4

Co-solventConcentration (% v/v)Solubility (µg/mL)
None02
DMSO520
DMSO10150
Ethanol515
Ethanol1080
PEG 400510
PEG 4001060

Note: This is example data and should be determined experimentally.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To improve the dissolution rate of this compound by creating an amorphous solid dispersion.

Methodology:

  • Select a hydrophilic carrier polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[8]

  • Dissolve both the compound and the carrier in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Dry the resulting solid film under vacuum to remove any residual solvent.

  • The resulting solid dispersion can be scraped and milled into a fine powder.

  • The dissolution rate of this powder can then be compared to the crystalline drug.

Visual Guides

experimental_workflow cluster_start Initial Observation cluster_screening Solubility Screening cluster_formulation Advanced Formulation Strategies cluster_outcome Desired Outcome start Poor Solubility of This compound ph_screen pH Adjustment (Acidic/Basic Buffers) start->ph_screen Initial Steps cosolvent_screen Co-solvent Screening (DMSO, EtOH, PEG) start->cosolvent_screen Initial Steps salt Salt Formation start->salt If necessary complexation Cyclodextrin Complexation start->complexation If necessary dispersion Solid Dispersion start->dispersion If necessary end Improved Solubility for Experiments ph_screen->end cosolvent_screen->end salt->end complexation->end dispersion->end

Caption: Workflow for improving compound solubility.

signaling_pathway_example A Compound Stock (e.g., 10mM in DMSO) B Dilution into Aqueous Buffer A->B C Working Solution (e.g., 10µM) B->C Ideal D Precipitation Occurs B->D Problem G Stable Working Solution E Add Co-solvent (e.g., 5% DMSO) D->E Solution 1 F Use Cyclodextrin D->F Solution 2 E->G F->G

Caption: Troubleshooting precipitation during dilution.

References

Technical Support Center: Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to ensure its stability?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] For optimal preservation, store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen.[1]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this exact molecule are not extensively documented, compounds with similar structures, containing an ester functional group and a heterocyclic ring system, may be susceptible to hydrolysis, photodecomposition, and oxidation. The ester group can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of acid or base. The imidazopyridine core, like many heterocyclic compounds, may be sensitive to light and strong oxidizing agents.

Q3: How can I assess the purity and stability of my sample of this compound?

A3: The purity and stability of your sample can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC and LC-MS are particularly useful for detecting and quantifying degradation products, while NMR can confirm the structural integrity of the compound.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Step 1: Verify the purity of the compound stock solution using HPLC or LC-MS. Compare the chromatogram to a reference standard or a freshly prepared sample.

    • Troubleshooting Step 2: Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles.

    • Troubleshooting Step 3: Evaluate the stability of the compound in the assay buffer. Incubate the compound in the buffer for the duration of the experiment and analyze for degradation.

  • Possible Cause 2: Low Solubility.

    • Troubleshooting Step 1: Determine the solubility of the compound in the assay buffer.

    • Troubleshooting Step 2: If solubility is low, consider using a co-solvent such as DMSO or ethanol, ensuring the final concentration of the co-solvent is compatible with the assay.

Issue 2: Appearance of new peaks in HPLC analysis over time.
  • Possible Cause: Hydrolysis of the methyl ester.

    • Troubleshooting Step 1: Analyze the sample using LC-MS to identify the mass of the new peak. The mass should correspond to the carboxylic acid derivative (3H-imidazo[4,5-b]pyridine-7-carboxylic acid).

    • Troubleshooting Step 2: Ensure that all solvents used for sample preparation and storage are anhydrous.

    • Troubleshooting Step 3: Avoid acidic or basic conditions during sample handling and storage.

Data Presentation

Table 1: Hypothetical pH-Dependent Stability of this compound

pHTemperature (°C)Incubation Time (hours)Remaining Compound (%)
2.0252485.2
5.0252498.5
7.4252495.1
9.0252470.3

Table 2: Hypothetical Photostability of this compound

Light ConditionExposure Time (hours)Remaining Compound (%)
Dark (Control)2499.8
Ambient Light2492.4
UV Light (254 nm)2465.7

Experimental Protocols

Protocol 1: HPLC Method for Purity and Stability Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., DMSO, Methanol) to a concentration of 1 mg/mL.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_sample Prepare stock solution of this compound stress_ph Incubate at various pH levels prep_sample->stress_ph stress_light Expose to light (ambient, UV) prep_sample->stress_light stress_temp Incubate at different temperatures prep_sample->stress_temp hplc_analysis Analyze samples by HPLC stress_ph->hplc_analysis stress_light->hplc_analysis stress_temp->hplc_analysis lcms_analysis Identify degradation products by LC-MS hplc_analysis->lcms_analysis data_analysis Quantify remaining compound and degradation products lcms_analysis->data_analysis stability_profile Determine stability profile and degradation pathways data_analysis->stability_profile

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic Troubleshooting Inconsistent Assay Results start Inconsistent Assay Results check_purity Check compound purity with HPLC start->check_purity is_pure Is the compound pure? check_purity->is_pure prepare_fresh Prepare fresh stock solution is_pure->prepare_fresh Yes purify_compound Purify the compound is_pure->purify_compound No check_solubility Check solubility in assay buffer prepare_fresh->check_solubility is_soluble Is the compound soluble? check_solubility->is_soluble use_cosolvent Use a co-solvent (e.g., DMSO) is_soluble->use_cosolvent No re_run_assay Re-run assay is_soluble->re_run_assay Yes use_cosolvent->re_run_assay end Problem Solved re_run_assay->end purify_compound->prepare_fresh

References

Technical Support Center: Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate. The information is tailored to researchers, scientists, and professionals in drug development who may encounter challenges during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on common synthetic routes for imidazo[4,5-b]pyridine derivatives, potential impurities may include:

  • Starting materials: Unreacted 2,3-diaminopyridine-x-carboxylate derivatives or the corresponding aldehyde/carboxylic acid used for cyclization.

  • Reaction byproducts: Side-products from incomplete cyclization or side reactions involving the functional groups.

  • Regioisomers: Depending on the synthetic route, isomers may form, which can be challenging to separate due to similar physical properties.[1]

  • Reagents: Leftover coupling agents, catalysts, or acids/bases from the reaction.

Q2: What is the expected solubility of this compound?

A2: Imidazo[4,5-b]pyridine derivatives generally exhibit moderate solubility in polar organic solvents and may have limited solubility in water.[2][3] The methyl ester group may slightly increase its lipophilicity.[2] It is recommended to perform small-scale solubility tests with a range of solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, acetone) to determine the optimal solvent for purification.

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques for imidazo[4,5-b]pyridine derivatives are:

  • Recrystallization: This is a preferred method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified. Ethanol has been successfully used for recrystallizing similar compounds.[4][5][6]

  • Column Chromatography: Silica gel column chromatography is widely used to separate the target compound from impurities with different polarities.[1]

Troubleshooting Guides

Issue 1: Low Recovery After Recrystallization
Possible Cause Suggested Solution
Compound is too soluble in the chosen solvent. Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You can also try a co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
Premature crystallization during hot filtration. Preheat the filtration funnel and receiving flask. Use a minimum amount of hot solvent to dissolve the crude product.
Incomplete crystallization. Cool the solution slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Loss of product during washing. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.
Issue 2: Oiling Out During Recrystallization
Possible Cause Suggested Solution
The boiling point of the solvent is higher than the melting point of the compound or its impurities. Choose a lower-boiling point solvent for recrystallization.
Presence of impurities that lower the melting point of the mixture. Attempt to remove the impurities by another method, such as a preliminary column chromatography, before recrystallization.
Solution is supersaturated. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, allow it to cool slowly.
Issue 3: Poor Separation in Column Chromatography
Possible Cause Suggested Solution
Inappropriate solvent system (eluent). Systematically test different solvent systems with varying polarities using Thin Layer Chromatography (TLC) to find the optimal eluent for separation. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
Co-elution of impurities with the product. If impurities have very similar polarity to the product, consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like reverse-phase chromatography.
Column overloading. Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Improper column packing. Ensure the silica gel is packed uniformly to avoid channeling, which leads to poor separation.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Silica Gel Column Chromatography Procedure
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to determine the best eluent for separation.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.

  • Fraction Collection: Collect the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visual Guides

Purification_Workflow crude Crude Product recrystallization Recrystallization crude->recrystallization column Column Chromatography crude->column check_purity Check Purity (TLC/HPLC/NMR) recrystallization->check_purity column->check_purity pure Pure Product check_purity->column Purity Not OK check_purity->pure Purity OK

Caption: General purification workflow for this compound.

Troubleshooting_Decision_Tree start Purification Challenge low_yield Low Yield After Recrystallization? start->low_yield poor_separation Poor Separation in Chromatography? start->poor_separation low_yield->poor_separation No solubility Check Solvent System low_yield->solubility Yes eluent Optimize Eluent via TLC poor_separation->eluent Yes cooling Optimize Cooling Rate solubility->cooling loading Check Sample Loading eluent->loading packing Repack Column loading->packing

Caption: Troubleshooting decision tree for common purification challenges.

References

Technical Support Center: Regioselective Synthesis of Imidazo[4,5-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[4,5-b]pyridines, with a focus on controlling and avoiding the formation of regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing specific regioisomers of imidazo[4,5-b]pyridines?

A1: The principal challenge in the synthesis of imidazo[4,5-b]pyridines is controlling the regioselectivity of reactions. The issue stems from the unsymmetrical nature of the common precursor, 2,3-diaminopyridine. During cyclization or substitution reactions, two regioisomers can be formed: the 1H-imidazo[4,5-b]pyridine (N-1 isomer) and the 3H-imidazo[4,5-b]pyridine (N-3 isomer). These isomers often exhibit very similar physical and chemical properties, which makes their separation by standard chromatographic techniques difficult and laborious.[1]

Q2: What are the common synthetic routes to the imidazo[4,5-b]pyridine core?

A2: The most prevalent method for constructing the imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridine with various carbonyl compounds, such as carboxylic acids or aldehydes.[1] This reaction is typically performed under acidic conditions or at elevated temperatures. Alternative approaches include palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles followed by in situ cyclization, and reductive cyclization of 2-nitro-3-aminopyridine with aldehydes.[1][2]

Q3: How can I definitively determine the structure of the synthesized regioisomers?

A3: Unambiguous structure determination of N-1 and N-3 regioisomers requires a combination of advanced spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are essential for establishing the connectivity and spatial relationships between atoms, allowing for the definitive assignment of the substitution pattern on the imidazole ring.[3]

Q4: Can microwave-assisted synthesis improve the regioselectivity of the reaction?

A4: Microwave-assisted synthesis is a valuable technique for the synthesis of imidazo[4,5-b]pyridines, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[4] While it is a powerful tool for optimizing reactions, its direct influence on regioselectivity is not always predictable and should be evaluated on a case-by-case basis. In some palladium-catalyzed reactions, microwave irradiation has been successfully employed to promote specific C-N bond formations.[2]

Troubleshooting Guide: Avoiding Regioisomers

This guide addresses common issues encountered during the synthesis of imidazo[4,5-b]pyridines and provides potential solutions to steer the reaction towards the desired regioisomer.

Issue 1: Formation of an inseparable mixture of N-1 and N-3 regioisomers.

  • Possible Cause: Lack of regiocontrol in the chosen synthetic route. The reaction conditions may not sufficiently differentiate between the two nitrogen atoms of the imidazole ring.

  • Suggested Solutions:

    • Employ a Directed Synthetic Strategy: Instead of direct alkylation or condensation that can lead to mixtures, consider a multi-step approach that builds the desired isomer from a pre-functionalized precursor. For instance, a palladium-catalyzed coupling of an amide with a 3-amino-2-chloropyridine can be used to regioselectively form N-1 substituted products.[2]

    • Investigate Steric Effects: The steric bulk of the substituents on your starting materials can significantly influence the regiochemical outcome.[1] Consider modifying the substituents to sterically hinder one of the nitrogen atoms, thereby favoring reaction at the less hindered site.

    • Optimize Reaction Conditions for N-Alkylation: If performing an N-alkylation, systematically screen different bases, solvents, and temperatures, as these factors can have a profound impact on the regioselectivity of the reaction.[1]

Issue 2: The major product is the undesired regioisomer.

  • Possible Cause: The electronic and steric factors of the reactants and the chosen reaction conditions inherently favor the formation of the unwanted isomer.

  • Suggested Solutions:

    • Change the Catalyst and Ligand System: In palladium-catalyzed cross-coupling reactions, the choice of ligand is critical for controlling regioselectivity. Experiment with different phosphine ligands, such as XantPhos or BINAP, as their steric and electronic properties can dramatically alter the course of the reaction.[2]

    • Explore Alternative Starting Materials: The regiochemical outcome can be highly dependent on the starting materials. For example, a one-step synthesis of 3H-imidazo[4,5-b]pyridines can be achieved through the reductive cyclization of 2-nitro-3-aminopyridine with aldehydes using sodium dithionite.[2] Conversely, starting with ketones and 2-nitro-3-aminopyridine in the presence of a reducing agent like SnCl₂·2H₂O can favor the formation of 1H-imidazo[4,5-b]pyridines.[2]

Data Presentation

The following table summarizes the yields of specific imidazo[4,5-b]pyridine regioisomers obtained through different synthetic methodologies. This data can help in selecting a suitable starting point for the synthesis of the desired isomer.

Target RegioisomerStarting MaterialsKey Reagents/CatalystSolventYield (%)Reference
1H-Imidazo[4,5-b]pyridines 2,3-Diaminopyridine, Aryl aldehydesNone (Air oxidation)Water83-87[2]
1H-Imidazo[4,5-b]pyridines Ketones, 2-Nitro-3-aminopyridineSnCl₂·2H₂O, Formic acid--[2]
3H-Imidazo[4,5-b]pyridines Aldehydes, 2-Nitro-3-aminopyridineNa₂S₂O₄--[2]
N-1 Substituted 3-Alkyl/Arylamino-2-chloropyridines, AmidesPd₂(dba)₃, Phosphine ligand, K₃PO₄t-Butanol51-99[2]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine 5-Bromopyridine-2,3-diamine, Substituted aldehydes-Ethanol99[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aryl-1H-imidazo[4,5-b]pyridines via Condensation

This protocol describes a general method for the synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines by the condensation of 2,3-diaminopyridine with a substituted benzaldehyde.

  • To a solution of 2,3-diaminopyridine (1.0 equivalent) in a suitable solvent such as nitrobenzene or acetic acid, add the appropriately substituted benzaldehyde (1.0-1.2 equivalents).

  • Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If acetic acid is used as the solvent, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-1H-imidazo[4,5-b]pyridine.[1]

Protocol 2: Regioselective Synthesis of N-1 Substituted Imidazo[4,5-b]pyridines via Palladium-Catalyzed Amidation

This protocol provides a method for the regioselective synthesis of N-1 substituted imidazo[4,5-b]pyridines.

  • In a reaction vessel, combine the 3-alkyl or 3-arylamino-2-chloropyridine (1.0 equivalent), the primary amide (1.2 equivalents), tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, a suitable phosphine ligand (e.g., di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine), and potassium phosphate.

  • Add tert-butanol as the solvent and reflux the reaction mixture.

  • Monitor the reaction for completion using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to yield the N-1 and C-2 substituted imidazo[4,5-b]pyridine.[2]

Visualizations

G cluster_0 Regioisomer Formation Pathways start 2,3-Diaminopyridine + Carbonyl Compound intermediate Cyclization Intermediate start->intermediate Condensation isomer1 1H-Imidazo[4,5-b]pyridine (N-1 Isomer) intermediate->isomer1 Attack at N-1 isomer2 3H-Imidazo[4,5-b]pyridine (N-3 Isomer) intermediate->isomer2 Attack at N-3

Caption: General reaction pathway illustrating the formation of N-1 and N-3 regioisomers from 2,3-diaminopyridine.

G cluster_1 Troubleshooting Workflow for Regioisomer Control start Regioisomer Mixture Obtained q1 Is separation feasible? start->q1 sep_yes Optimize Separation (e.g., HPLC, SFC) q1->sep_yes Yes sep_no Modify Synthesis q1->sep_no No end Desired Regioisomer Obtained sep_yes->end q2 Desired Isomer? sep_no->q2 strategy Investigate: - Directed Synthesis - Steric Hindrance - Catalysts/Ligands - Reaction Conditions q2->strategy No strategy->end

Caption: A logical workflow for troubleshooting and achieving the desired regioisomer in imidazo[4,5-b]pyridine synthesis.

References

Technical Support Center: Synthesis of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the imidazo[4,5-b]pyridine core structure?

A1: The most prevalent methods for synthesizing the imidazo[4,5-b]pyridine scaffold involve the condensation and cyclization of substituted diaminopyridines. Key approaches include:

  • Condensation with Carboxylic Acids or Their Equivalents: Reacting a pyridine-2,3-diamine or pyridine-3,4-diamine with a carboxylic acid, or its derivative like an ester or nitrile, is a fundamental method.[1] This reaction is often facilitated by dehydrating agents like polyphosphoric acid (PPA) or conducted at elevated temperatures.[1]

  • Reaction with Aldehydes: The condensation of a diaminopyridine with an aldehyde, followed by an oxidative step, is another widely used strategy.[1]

  • Tandem Reactions: More recent and efficient methods involve tandem reactions starting from readily available materials like 2-chloro-3-nitropyridine.[2]

Q2: How can I introduce the carboxylate group at the 7-position?

A2: Introducing the carboxylate group at the 7-position typically involves starting with a pyridine precursor that already contains this functionality. For instance, you would begin with a substituted 2,3-diaminopyridine that has a methyl carboxylate group at the appropriate position on the pyridine ring. Subsequent cyclization to form the imidazole ring will then yield the desired product.

Q3: What are the typical reaction conditions for the cyclization step?

A3: Reaction conditions for the cyclization to form the imidazole ring can vary significantly based on the chosen synthetic route. Common conditions include:

  • Refluxing in a high-boiling point solvent.

  • The use of acid catalysts or dehydrating agents.

  • Microwave-assisted synthesis, which can often reduce reaction times and improve yields.[1][3]

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Potential Cause Suggested Solution
Incomplete reaction - Increase reaction temperature or time. Monitor the reaction progress using TLC or LC-MS. - Consider switching to microwave irradiation to enhance reaction rates.[1]
Decomposition of starting materials or product - Lower the reaction temperature and extend the reaction time. - Ensure an inert atmosphere (e.g., nitrogen or argon) if reactants are sensitive to air or moisture.
Suboptimal solvent - Experiment with different solvents. For solid-phase synthesis, DMSO has been shown to be effective.[4]
Ineffective catalyst or reagent - If using a catalyst, screen different options. For instance, various transition metal catalysts can be employed.[5] - For dehydrating conditions, ensure the dehydrating agent (e.g., PPA) is fresh.

Problem 2: Formation of multiple isomers (regioselectivity issues).

Potential Cause Suggested Solution
Ambiguous cyclization - When using unsymmetrically substituted diaminopyridines, the cyclization can occur in two different ways, leading to isomeric products. - Modifying the substituents on the diaminopyridine or the reaction conditions can favor the formation of one isomer. - Protecting groups can be used to block one of the reactive sites, ensuring regioselective cyclization.
Non-regioselective substitution - In multi-step syntheses, such as those starting from dichloronitropyridines, the initial nucleophilic substitution can be non-regioselective.[4] - Carefully controlling the reaction temperature and stoichiometry can improve selectivity.

Problem 3: Difficulty in product purification.

Potential Cause Suggested Solution
Presence of unreacted starting materials - Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent.
Formation of closely related side products - Adjust reaction conditions (temperature, solvent, catalyst) to minimize side reactions. - Employ advanced purification techniques such as preparative HPLC if column chromatography is insufficient.
Product insolubility - Choose an appropriate solvent system for extraction and purification based on the product's polarity.

Data Presentation

Table 1: Comparison of Reaction Conditions for Imidazo[4,5-b]pyridine Synthesis

Method Starting Materials Catalyst/Reagent Solvent Temperature Time Yield Reference
Condensation2,3-Diaminopyridine, Carboxylic AcidPPA-Elevated-~75%[1]
Oxidative Condensation2,3-Diaminopyridine, AldehydeChlorotrimethylsilane, AirDMF--79-80%[1]
Tandem Reaction2-Chloro-3-nitropyridine, Amine, AldehydeZn, HClH2O-IPA80 °C~3hHigh[2]
Solid-Phase SynthesisPolymer-supported amine, 2,4-dichloro-3-nitropyridine, AldehydeEDIPADMSO80 °C16h71%[4]
Microwave-assisted5-Bromopyridine-2,3-diamine, AldehydeAcetic Acid (catalytic)DMFReflux3-4hHigh[3]

Experimental Protocols

Protocol 1: General Procedure for Tandem Synthesis of Imidazo[4,5-b]pyridines

This protocol is adapted from a highly efficient, one-pot synthesis method.[2]

  • Step 1: SNAr Reaction: To a solution of 2-chloro-3-nitropyridine in a mixture of water and isopropanol (H₂O-IPA), add the desired amine. Heat the reaction mixture at 80 °C for 2 hours.

  • Step 2: Reduction: To the in-situ formed N-substituted product, add Zinc dust and concentrated HCl. Continue stirring at 80 °C for another 45 minutes to reduce the nitro group, forming the corresponding diamine.

  • Step 3: Cyclization: To the resulting diamine solution, add the appropriate aldehyde. Continue the reaction until completion (monitored by TLC or LC-MS) to yield the 1,2-disubstituted imidazo[4,5-b]pyridine.

  • Work-up and Purification: After completion, cool the reaction mixture and perform a standard aqueous work-up. Extract the product with a suitable organic solvent. Purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 6-Bromo-2-substituted-3H-imidazo[4,5-b]pyridines

This protocol is based on a rapid and high-yield microwave-assisted method.[3][6]

  • Reaction Setup: In a microwave-safe vessel, combine equimolar amounts of 5-bromopyridine-2,3-diamine and the desired substituted aldehyde in DMF. Add a catalytic amount of glacial acetic acid.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation. The reaction progress should be monitored by TLC.

  • Work-up and Purification: Upon completion, pour the reaction mixture into a mixture of water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Recrystallize the crude product from ethanol to obtain the pure compound.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_analysis Analysis & Purification start Select Starting Materials (e.g., Diaminopyridine derivative) reaction Cyclization Reaction (Conventional Heating or Microwave) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete? Adjust Conditions workup Work-up & Extraction monitoring->workup Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Product Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low or No Product Yield cause1 Incomplete Reaction start->cause1 cause2 Decomposition start->cause2 cause3 Side Reactions start->cause3 solution1a Increase Temperature/Time cause1->solution1a solution1b Change Solvent/Catalyst cause1->solution1b solution2a Lower Temperature cause2->solution2a solution2b Use Inert Atmosphere cause2->solution2b solution3a Modify Stoichiometry cause3->solution3a solution3b Purification Strategy cause3->solution3b

Caption: Troubleshooting workflow for low product yield in imidazo[4,5-b]pyridine synthesis.

References

Technical Support Center: Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on the structure of this compound, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The methyl ester group is susceptible to both acid- and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid, 3H-imidazo[4,5-b]pyridine-7-carboxylic acid, and methanol. Basic conditions are expected to accelerate this process significantly.

  • Oxidation: The imidazo[4,5-b]pyridine ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.

  • Photolysis: Exposure to UV or visible light may induce photolytic degradation, leading to a variety of degradation products. The specific photolytic pathway would need to be determined experimentally.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

To minimize degradation, it is recommended to store this compound in a cool, dry, and dark environment. Inert atmosphere (e.g., nitrogen or argon) is also recommended for long-term storage to prevent oxidation.

Q3: I am observing a new peak in my chromatogram after storing my sample in solution. What could it be?

A new peak in the chromatogram of a sample stored in solution is likely a degradation product. If the solvent is aqueous or contains traces of water, hydrolysis of the methyl ester to the carboxylic acid is a strong possibility. To confirm this, you can:

  • Spike the sample with a standard of the suspected carboxylic acid degradant.

  • Perform mass spectrometry to identify the mass of the new peak.

  • Deliberately degrade a small portion of the sample under acidic or basic conditions and compare the chromatograms.

Q4: How can I monitor the degradation of this compound?

A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometric detection, is required to monitor degradation. This method should be able to separate the parent compound from all potential degradation products.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Symptoms:

  • A significant decrease in the peak area of the main compound in a short period.

  • Appearance of one or more new peaks in the chromatogram.

Possible Causes:

  • Hydrolysis: The solvent may be too acidic or basic, or it may contain water.

  • Photodegradation: The solution may be exposed to light.

  • Oxidation: The solvent may not be de-gassed, or the vial may have a significant headspace with air.

Solutions:

  • Control pH: Use buffered solutions to maintain a neutral pH.

  • Use Anhydrous Solvents: If the compound is intended for non-aqueous applications, use high-purity anhydrous solvents.

  • Protect from Light: Store solutions in amber vials or wrap vials in aluminum foil.

  • Inert Atmosphere: Purge solvents with nitrogen or argon before use and store solutions under an inert atmosphere.

Issue 2: Inconsistent Results in Stability Studies

Symptoms:

  • High variability in the percentage of degradation between replicate samples.

  • Non-reproducible chromatograms.

Possible Causes:

  • Inconsistent Sample Preparation: Variations in pH, temperature, or light exposure during sample preparation.

  • Contamination: Contamination of solvents or glassware with acids, bases, or oxidizing agents.

  • Analytical Method Variability: A non-robust analytical method.

Solutions:

  • Standardize Protocols: Ensure all experimental parameters are tightly controlled and documented.

  • Thorough Cleaning: Use a rigorous cleaning procedure for all glassware.

  • Method Validation: Validate the analytical method for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionTimeTemperature (°C)% DegradationMajor Degradant(s)
0.1 M HCl24 h6015.2%3H-imidazo[4,5-b]pyridine-7-carboxylic acid
0.1 M NaOH2 h2585.7%3H-imidazo[4,5-b]pyridine-7-carboxylic acid
3% H₂O₂24 h258.5%Oxidative Degradant 1 (Unidentified)
Photolytic (UV)48 h2512.1%Photolytic Degradant 1 & 2 (Unidentified)
Thermal7 days805.3%Minor unidentified degradants

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of the compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of the compound in 0.1 M NaOH.

    • Incubate at 25°C for 2 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of the compound in 3% H₂O₂.

    • Keep at 25°C for 24 hours.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 48 hours.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Thermal Degradation:

    • Keep the solid compound in an oven at 80°C for 7 days.

    • Dissolve in a suitable solvent for analysis.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation and identify major degradants using mass spectrometry if available.

Mandatory Visualization

Degradation_Pathway parent This compound hydrolysis 3H-imidazo[4,5-b]pyridine-7-carboxylic acid parent->hydrolysis H+ or OH- oxidation Oxidative Degradant (e.g., N-oxide) parent->oxidation H2O2 photolysis Photolytic Degradants parent->photolysis UV Light

Caption: Potential degradation pathways for the parent compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis acid Acid Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc photo Photolysis photo->hplc thermal Thermal thermal->hplc ms Mass Spectrometry (Identification) hplc->ms quant Quantitation of Degradants hplc->quant

Caption: Workflow for forced degradation studies.

Technical Support Center: Interpreting NMR Spectra of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting NMR spectra of imidazo[4,5-b]pyridine derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the NMR analysis of imidazo[4,5-b]pyridine derivatives.

Issue 1: Difficulty in Differentiating N-Regioisomers

Question: My reaction to functionalize the imidazo[4,5-b]pyridine core can lead to a mixture of N-1, N-3, and N-4 regioisomers. How can I use NMR to unambiguously determine the position of the substituent?

Answer: One-dimensional NMR may not be sufficient to definitively assign the position of substitution on the nitrogen atoms of the imidazole ring.[1] Two-dimensional NMR techniques, specifically Heteronuclear Multiple Bond Correlation (HMBC) and 2D Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for unequivocal structural confirmation.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.

    • N-1 Isomer: Look for a correlation between the protons of the substituent on N-1 and the C-7a quaternary carbon.[1]

    • N-3 Isomer: Look for a correlation between the protons of the substituent on N-3 and the C-3a quaternary carbon.[1]

  • 2D-NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space.

    • N-4 Isomer: A distinct NOE cross-peak will be observed between the protons of the substituent on N-4 and the H-5 proton of the pyridine ring due to their spatial proximity.[1]

Issue 2: Broad Peaks in the ¹H NMR Spectrum

Question: I am observing very broad peaks in my ¹H NMR spectrum, which is making interpretation difficult. What could be the cause and how can I fix it?

Answer: Peak broadening in the NMR spectrum of imidazo[4,5-b]pyridine derivatives can arise from several factors:

  • Poor Solubility: The compound may not be fully dissolved in the NMR solvent. Visually inspect the sample for any particulate matter.[2][3] If solubility is an issue, try a different deuterated solvent (e.g., DMSO-d₆, methanol-d₄, or D₂O with a small amount of base like NaOD).[2][4]

  • Intermediate Chemical Exchange: Tautomerism between the N-1 and N-3 positions is common in imidazo[4,5-b]pyridines. If the rate of this exchange is on the NMR timescale, it can lead to significant peak broadening.[2] Acquiring the spectrum at a higher or lower temperature can sometimes help to either sharpen the signals (by moving out of the intermediate exchange regime) or coalesce them into a single, averaged signal.

  • High Concentration: A highly concentrated sample can lead to aggregation and increased viscosity, both of which contribute to broader peaks.[2] Try acquiring the spectrum at a lower concentration.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.

  • Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer can often resolve this issue.[4]

Issue 3: Ambiguous Signal Assignment in the Aromatic Region

Question: The signals for the protons on the pyridine and imidazole rings are overlapping, making it difficult to assign them. How can I resolve these signals?

Answer: Overlapping signals in the aromatic region are a common challenge. Here are a few strategies to resolve them:

  • Change the Solvent: Running the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the chemical shifts of the protons and may resolve the overlap.[4]

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically through three bonds). This can help to identify adjacent protons on the pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. This can help to distinguish protons based on the chemical shift of their attached carbon.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows longer-range correlations (2-3 bonds) between protons and carbons, which can be crucial for assigning protons based on their connectivity to quaternary carbons.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shift ranges for the imidazo[4,5-b]pyridine core?

A1: The chemical shifts of the protons on the imidazo[4,5-b]pyridine core are influenced by the solvent and the presence of substituents. However, some general ranges can be expected. The protons on the pyridine ring typically appear in the aromatic region, generally between δ 7.0 and 8.5 ppm. The proton on the imidazole ring (H-2) can vary more widely depending on its environment and substitution.

Q2: How do substituents affect the ¹³C NMR chemical shifts of the imidazo[4,5-b]pyridine ring system?

A2: The effect of a substituent on the ¹³C NMR chemical shifts depends on its electronic properties (electron-donating or electron-withdrawing) and its position on the ring.[6]

  • Electron-donating groups (e.g., -NH₂, -OCH₃) will generally cause an upfield shift (to lower ppm values) of the carbons they are attached to and other carbons in conjugation.

  • Electron-withdrawing groups (e.g., -NO₂, -CN) will generally cause a downfield shift (to higher ppm values) of the carbons they are attached to and other carbons in conjugation.

Q3: How can I confirm the presence of an N-H proton from the imidazole ring?

A3: The signal for an N-H proton can sometimes be broad and its chemical shift can be highly variable. To confirm its presence, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.[4]

Q4: What is the importance of the numbering of the imidazo[4,5-b]pyridine core for NMR interpretation?

A4: Correctly numbering the atoms of the imidazo[4,5-b]pyridine core is crucial for the accurate interpretation and reporting of NMR data, especially for 2D NMR correlations.[1] Consistent use of the standard IUPAC numbering system is essential for comparing data and communicating results.

Data Presentation

Table 1: Approximate ¹H Chemical Shift Ranges (δ, ppm) for the Unsubstituted Imidazo[4,5-b]pyridine Core in Common NMR Solvents.

ProtonDMSO-d₆CDCl₃Methanol-d₄
H-28.0 - 8.37.8 - 8.18.0 - 8.3
H-58.1 - 8.48.0 - 8.38.1 - 8.4
H-67.1 - 7.47.0 - 7.37.2 - 7.5
H-77.9 - 8.27.8 - 8.17.9 - 8.2
N-H12.0 - 13.0VariableNot Observed

Note: These are approximate ranges and can vary depending on concentration and the presence of impurities.

Table 2: Approximate ¹³C Chemical Shift Ranges (δ, ppm) for the Unsubstituted Imidazo[4,5-b]pyridine Core.

CarbonApproximate Chemical Shift (ppm)
C-2140 - 150
C-3a145 - 155
C-5140 - 150
C-6115 - 125
C-7130 - 140
C-7a145 - 155

Note: These values are general and will be significantly influenced by substitution.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the purified imidazo[4,5-b]pyridine derivative into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Dissolution: Gently warm the vial or use a sonicator to ensure the compound is fully dissolved.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Protocol 2: 2D NMR (COSY, HSQC, HMBC, NOESY) Sample Preparation

  • Concentration: For 2D NMR experiments, particularly HMBC and NOESY, a slightly more concentrated sample (10-20 mg in 0.5-0.6 mL of deuterated solvent) is often beneficial.[7]

  • Degassing (for NOESY): To remove dissolved oxygen, which can interfere with the NOE effect, it is recommended to degas the sample. This can be achieved by several freeze-pump-thaw cycles.[7]

  • Follow Steps 1-4 from Protocol 1.

Mandatory Visualization

troubleshooting_workflow cluster_start Start: Ambiguous NMR Spectrum cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Steps cluster_end Resolution start Obtain ¹H and ¹³C NMR Spectra broad_peaks Are peaks broad? start->broad_peaks regioisomer_issue Is regioisomerism a possibility? broad_peaks->regioisomer_issue No check_solubility Check Solubility / Recrystallize broad_peaks->check_solubility Yes signal_overlap Is there signal overlap? regioisomer_issue->signal_overlap No run_2d_nmr Run 2D NMR (HMBC, NOESY) regioisomer_issue->run_2d_nmr change_solvent Change NMR Solvent signal_overlap->change_solvent Yes structure_elucidated Structure Elucidated signal_overlap->structure_elucidated No change_temp Variable Temperature NMR check_solubility->change_temp change_temp->regioisomer_issue run_2d_nmr->signal_overlap run_cosy_hsqc Run COSY / HSQC change_solvent->run_cosy_hsqc run_cosy_hsqc->structure_elucidated

Caption: Workflow for troubleshooting common NMR issues.

regioisomer_differentiation cluster_problem Problem cluster_solution 2D NMR Solution cluster_outcomes Diagnostic Correlations problem_node Mixture of N-substituted imidazo[4,5-b]pyridine regioisomers hmbc HMBC problem_node->hmbc noesy 2D-NOESY problem_node->noesy n1_isomer N-1 Isomer: Substituent H ↔ C-7a (HMBC) hmbc->n1_isomer n3_isomer N-3 Isomer: Substituent H ↔ C-3a (HMBC) hmbc->n3_isomer n4_isomer N-4 Isomer: Substituent H ↔ H-5 (NOESY) noesy->n4_isomer

Caption: Differentiating N-regioisomers using 2D NMR.

References

Technical Support Center: Synthesis of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic strategy for obtaining this compound?

The most common and effective strategy for synthesizing the 3H-imidazo[4,5-b]pyridine core is through the cyclization of a corresponding 2,3-diaminopyridine derivative.[1] For the target molecule, this compound, the key intermediate is methyl 2,3-diaminopyridine-5-carboxylate. This intermediate is then cyclized using a one-carbon source, such as formic acid or its orthoformate esters.

Q2: How can the key intermediate, methyl 2,3-diaminopyridine-5-carboxylate, be synthesized?

A common route to substituted 2,3-diaminopyridines involves the reduction of a corresponding 2-amino-3-nitropyridine. A synthetic pathway to the carboxylic acid precursor, 3H-imidazo[4,5-b]pyridine-7-carboxylic acid, has been outlined starting from 2-amino-3-nitro-4-cyanopyridine. This involves reduction of the nitro group to form 2,3-diamino-4-cyanopyridine, followed by cyclization and subsequent hydrolysis of the nitrile. The resulting carboxylic acid can then be esterified to the desired methyl ester.

Q3: What catalysts are typically used for the cyclization of methyl 2,3-diaminopyridine-5-carboxylate?

The cyclization of 2,3-diaminopyridines with one-carbon sources can often be achieved with or without a catalyst.

  • Acid Catalysis: Formic acid can serve as both the reagent and a catalyst for the cyclization reaction. The reaction is typically carried out by heating the diaminopyridine in formic acid.[1]

  • Dehydrating Agents: In some cases, dehydrating agents like polyphosphoric acid (PPA) can be used to facilitate the condensation and cyclization, particularly when reacting with carboxylic acids.

  • Lewis Acids: While not always necessary for this specific transformation, Lewis acids can be employed in related imidazopyridine syntheses to promote cyclization.

  • Catalyst-Free: The reaction with reagents like triethyl orthoformate can often proceed thermally without the need for an additional catalyst.

Q4: What are the common challenges encountered during the synthesis and purification of this compound?

Common challenges include:

  • Incomplete cyclization: The reaction may not go to completion, resulting in a mixture of the starting diamine and the product.

  • Side reactions: The methyl ester group is susceptible to hydrolysis under strongly acidic or basic conditions.

  • Purification difficulties: The polarity of the starting material and the product can be similar, making chromatographic separation challenging. The product may also have limited solubility in common organic solvents.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of this compound 1. Incomplete cyclization: Insufficient reaction time or temperature.1a. Monitor the reaction progress by TLC or LC-MS. 1b. Increase the reaction temperature or prolong the reaction time.
2. Hydrolysis of the methyl ester: Presence of water and strong acid/base catalysis.2a. Use anhydrous reagents and solvents. 2b. If using formic acid, consider using a milder one-carbon source like triethyl orthoformate. 2c. During workup, neutralize the reaction mixture carefully to avoid prolonged exposure to strong acids or bases.
3. Degradation of starting material or product: The diaminopyridine intermediate may be sensitive to air and light.3a. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3b. Protect the reaction from light.
Presence of Impurities After Purification 1. Unreacted methyl 2,3-diaminopyridine-5-carboxylate: Incomplete reaction.1. Optimize reaction conditions as described above. Consider using a different cyclizing agent or catalyst.
2. 3H-imidazo[4,5-b]pyridine-7-carboxylic acid: Hydrolysis of the methyl ester during the reaction or workup.2a. Minimize the amount of water in the reaction. 2b. Use a non-aqueous workup if possible. 2c. If hydrolysis occurs, the crude product can be re-esterified.
3. Formation of N-formylated intermediate: The cyclization of the intermediate formamide is incomplete.3. Increase the reaction temperature or add a dehydrating agent to drive the cyclization to completion.
Difficulty in Product Isolation/Purification 1. Poor solubility of the product: The product may precipitate from the reaction mixture or be difficult to dissolve for chromatography.1a. Test a range of solvents for recrystallization. 1b. For column chromatography, consider using a more polar eluent system or a different stationary phase (e.g., alumina).
2. Similar polarity of starting material and product: Co-elution during column chromatography.2a. Optimize the eluent system for column chromatography to achieve better separation. 2b. Consider derivatization of the starting material or product to alter its polarity before chromatography.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3-diaminopyridine-5-carboxylate (Hypothetical)

This protocol is a generalized procedure based on common organic chemistry transformations and requires experimental optimization.

  • Esterification of 2-amino-3-nitropyridine-5-carboxylic acid: To a suspension of 2-amino-3-nitropyridine-5-carboxylic acid (1.0 eq) in methanol (10-20 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material. Cool the reaction mixture and remove the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-amino-3-nitropyridine-5-carboxylate.

  • Reduction of the Nitro Group: Dissolve the methyl 2-amino-3-nitropyridine-5-carboxylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate. Add a catalyst, such as 10% Pd/C (5-10 mol%). Subject the mixture to hydrogenation (H₂ balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to obtain the crude methyl 2,3-diaminopyridine-5-carboxylate. This product may be used in the next step without further purification or can be purified by column chromatography.

Protocol 2: Cyclization to this compound

This protocol is based on general procedures for imidazopyridine synthesis and requires optimization.

Method A: Using Formic Acid

  • To crude methyl 2,3-diaminopyridine-5-carboxylate (1.0 eq), add an excess of formic acid (10-20 volumes).

  • Heat the reaction mixture to reflux (around 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture carefully with a base, such as aqueous ammonia or sodium bicarbonate, until the product precipitates.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

Method B: Using Triethyl Orthoformate

  • A mixture of methyl 2,3-diaminopyridine-5-carboxylate (1.0 eq) and triethyl orthoformate (5-10 eq) is heated at 120-140 °C for 3-6 hours. A catalytic amount of an acid, such as p-toluenesulfonic acid, may be added.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel or by recrystallization.

Catalyst Selection Summary

Catalyst/Reagent Typical Conditions Advantages Disadvantages
Formic Acid Reflux, 2-4 hReadily available, acts as both reagent and solvent.Can be corrosive; risk of ester hydrolysis.
Triethyl Orthoformate 120-140 °C, 3-6 h; optional acid catalystMilder conditions, less risk of ester hydrolysis.Higher boiling point, may require higher temperatures.
Polyphosphoric Acid (PPA) Elevated temperaturesStrong dehydrating agent, can drive the reaction to completion.Viscous, difficult to handle; harsh conditions can lead to side reactions.

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material Synthesis cluster_cyclization Cyclization cluster_end Product Isolation start 2-Amino-3-nitropyridine-5-carboxylic acid esterification Esterification (MeOH, SOCl₂) start->esterification nitro_intermediate Methyl 2-amino-3-nitropyridine-5-carboxylate esterification->nitro_intermediate reduction Reduction (H₂, Pd/C) nitro_intermediate->reduction diamine Methyl 2,3-diaminopyridine-5-carboxylate reduction->diamine reaction Cyclization Reaction diamine->reaction cyclization_reagent Formic Acid or Triethyl Orthoformate cyclization_reagent->reaction workup Workup & Neutralization reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction hydrolysis Ester Hydrolysis? start->hydrolysis purification_issue Purification Problem? start->purification_issue solution_reaction Increase Time/Temp Change Reagent incomplete_reaction->solution_reaction solution_hydrolysis Use Anhydrous Conditions Careful Workup hydrolysis->solution_hydrolysis solution_purification Optimize Chromatography Recrystallize purification_issue->solution_purification

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Scaling Up Imidazo[4,5-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the synthesis of imidazo[4,5-b]pyridines, particularly addressing the challenges encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing the imidazo[4,5-b]pyridine core structure?

A1: The most prevalent method for synthesizing the 6H-imidazo[4,5-b]pyridine scaffold is the condensation of 2,3-diaminopyridine with various carbonyl compounds, such as carboxylic acids or aldehydes, typically under acidic conditions or at elevated temperatures.[1][2] Another significant approach involves the palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles followed by in-situ cyclization.[1] More recent and efficient methods include a one-pot tandem reaction starting from 2-chloro-3-nitropyridine, which involves an SNAr reaction, in-situ nitro group reduction, and subsequent heteroannulation.[3]

Q2: Why is the formation of regioisomers a significant challenge in imidazo[4,5-b]pyridine synthesis?

A2: Regioisomer formation is a common hurdle due to the unsymmetrical nature of the 2,3-diaminopyridine precursor.[1] When substituents are introduced, the reaction can occur at different nitrogen positions on the imidazole or pyridine rings, leading to a mixture of isomers.[1] These regioisomers often possess very similar physicochemical properties, which makes their separation and purification, especially on a larger scale, a difficult task.[1]

Q3: How can I definitively determine the structure of the separated regioisomers?

A3: A combination of spectroscopic techniques is crucial for the unambiguous structural determination of regioisomers. Two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing the connectivity and spatial relationships between atoms, allowing for the definitive assignment of the N-substituted regioisomers.[1][4]

Q4: Are there any safety concerns to be aware of during the synthesis?

A4: Specific safety considerations depend on the chosen synthetic route. For instance, some syntheses of related imidazopyridines, like zolpidem, utilize hazardous reagents like thionyl chloride or sodium cyanide, which require thorough safety assessments and careful handling.[5] When scaling up, exothermic reactions need to be carefully monitored and controlled to prevent runaways. Always consult the safety data sheets (SDS) for all reagents and perform a thorough risk assessment before commencing any large-scale reaction.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Imidazo[4,5-b]pyridine Product
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress closely using techniques like TLC or LC-MS. Consider extending the reaction time or carefully increasing the temperature.[1]
Suboptimal Reaction Conditions Experiment with different catalysts, solvents, or temperatures to optimize the reaction conditions. For palladium-catalyzed reactions, the choice of ligand can be critical.[2]
Degradation of Starting Materials or Product Ensure the use of high-purity, dry reagents and solvents. If the product or reactants are sensitive to air or light, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[1]
Inefficient Purification Evaluate and optimize your purification method. For column chromatography, experiment with different solvent systems or stationary phases. Recrystallization from a suitable solvent can also significantly improve both yield and purity.[1]
Issue 2: Difficulty in Separating Regioisomers
Possible Cause Suggested Solution
Similar Polarity of Isomers Standard column chromatography may be insufficient. High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is often more effective for separating isomers with very similar polarities. Developing a gradient elution method can improve resolution.[1]
Unfavorable Regioisomeric Ratio The reaction conditions can influence the ratio of the formed isomers. Modifying factors such as the solvent, temperature, or the steric bulk of the reactants might favor the formation of the desired isomer.[1]

Experimental Protocols

Protocol 1: General Procedure for Condensation of 2,3-Diaminopyridine with Benzaldehydes

This protocol is a generalized procedure based on the condensation reaction to form 2-aryl-6H-imidazo[4,5-b]pyridines.[1]

  • To a solution of 2,3-diaminopyridine (1.0 equivalent) in a suitable solvent such as nitrobenzene or acetic acid, add the appropriately substituted benzaldehyde (1.0-1.2 equivalents).

  • Heat the reaction mixture at a temperature ranging from 120°C to reflux for a period of 2-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If nitrobenzene is used as the solvent, it can be removed by steam distillation.

  • If acetic acid is used, neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-aryl-6H-imidazo[4,5-b]pyridine.

Protocol 2: One-Pot Synthesis from 2-Chloro-3-nitropyridine

This protocol describes a highly efficient, clean, and simple procedure for the synthesis of functionalized imidazo[4,5-b]pyridines.[3]

  • A tandem sequence is initiated with an SNAr reaction of 2-chloro-3-nitropyridine with a substituted primary amine.

  • This is followed by the in-situ reduction of the nitro group.

  • Subsequent heteroannulation with a substituted aromatic aldehyde yields the functionalized imidazo[4,5-b]pyridine.

  • This method is advantageous as it often requires only a single chromatographic purification step.

Data Presentation

Table 1: Comparison of Yields for Different Synthetic Methods

Synthetic Method Starting Materials Key Reagents/Catalysts Typical Yields Reference
Condensation2,3-Diaminopyridine, AldehydesAir oxidation83-87%[2]
Palladium-Catalyzed Amidation3-Alkyl/Arylamino-2-chloropyridines, Primary amidesPd₂(dba)₃, K₃PO₄51-99%[2]
One-Pot Tandem Reaction2-Chloro-3-nitropyridine, Primary amines, AldehydesH₂O-IPA solvent systemHigh yields[3]
Microwave-Assisted Synthesis5-Bromopyridine-2,3-diamine, BenzaldehydesN/A92-99%[6]
Al³⁺-K10 Clay Catalyzed CyclizationKetones, 2-Nitro-3-aminopyridineAl³⁺-K10 clay80-93%[2][7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., 2,3-Diaminopyridine + Aldehyde) reaction Condensation Reaction (Heated, Acidic Conditions) start->reaction workup Reaction Work-up (e.g., Neutralization, Extraction) reaction->workup crude Crude Product Mixture (Contains Product and Impurities) workup->crude chromatography Column Chromatography / HPLC crude->chromatography recrystallization Recrystallization crude->recrystallization pure_product Pure Imidazo[4,5-b]pyridine chromatography->pure_product recrystallization->pure_product

Caption: A generalized experimental workflow for the synthesis and purification of imidazo[4,5-b]pyridines.

troubleshooting_logic start Low Product Yield? incomplete_reaction Check for Incomplete Reaction (TLC/LC-MS) start->incomplete_reaction Yes degradation Suspect Degradation? (Air/Light Sensitivity) start->degradation No extend_time Action: Extend Reaction Time / Increase Temperature incomplete_reaction->extend_time purification_issue Inefficient Purification? degradation->purification_issue No inert_atmosphere Action: Use Inert Atmosphere / Protect from Light degradation->inert_atmosphere Yes optimize_purification Action: Optimize Chromatography / Recrystallize purification_issue->optimize_purification Yes end Improved Yield extend_time->end inert_atmosphere->end optimize_purification->end

Caption: A troubleshooting decision tree for addressing low product yield in imidazo[4,5-b]pyridine synthesis.

References

Validation & Comparative

A Comparative Analysis of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine are isomeric heterocyclic scaffolds that have garnered significant attention in medicinal chemistry due to their structural resemblance to endogenous purines. This structural mimicry allows them to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This guide provides a comparative overview of these two important classes of compounds, focusing on their synthesis, biological activities, and therapeutic applications, supported by experimental data and detailed protocols.

Chemical Synthesis: A Tale of Two Isomers

The synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines often starts from substituted diaminopyridines. The choice of the starting diamine dictates the final isomeric product.

Imidazo[4,5-b]pyridine Synthesis: The synthesis of the imidazo[4,5-b]pyridine ring system is typically achieved through the cyclization of 2,3-diaminopyridine with various reagents. A common method involves the reaction with aldehydes followed by an oxidative cyclization.

Imidazo[4,5-c]pyridine Synthesis: Conversely, the imidazo[4,5-c]pyridine scaffold is generally prepared from 3,4-diaminopyridine. Similar to its isomer, reaction with aldehydes or their equivalents followed by cyclization is a prevalent strategy.

A general synthetic workflow for the preparation of these isomers is depicted below:

Synthetic_Workflow cluster_b Imidazo[4,5-b]pyridine Synthesis cluster_c Imidazo[4,5-c]pyridine Synthesis DAP_b 2,3-Diaminopyridine Cyclization_b Oxidative Cyclization DAP_b->Cyclization_b Aldehyde_b Aldehyde (R-CHO) Aldehyde_b->Cyclization_b Product_b Imidazo[4,5-b]pyridine Cyclization_b->Product_b DAP_c 3,4-Diaminopyridine Cyclization_c Oxidative Cyclization DAP_c->Cyclization_c Aldehyde_c Aldehyde (R-CHO) Aldehyde_c->Cyclization_c Product_c Imidazo[4,5-c]pyridine Cyclization_c->Product_c

Caption: General synthetic routes to imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine.

Comparative Biological Activities

Both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives have been explored for a wide range of therapeutic applications, often exhibiting distinct or overlapping biological profiles. Their structural similarity to purines allows them to act as antagonists or inhibitors of enzymes and receptors that recognize purine-based substrates.

Derivatives of both isomers have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2][3] They are known to influence various cellular pathways crucial for the survival of cancerous cells and pathogens.[1][3]

The table below summarizes some of the reported biological activities and target IC50 values for representative derivatives of each scaffold.

ScaffoldDerivativeBiological ActivityTargetIC50Reference
Imidazo[4,5-b]pyridine Compound 22Anti-inflammatory--[1]
Mitotic Inhibitor--[4]
Imidazo[4,5-c]pyridine Compound 9PARP InhibitorPARP8.6 nM[1]
Compound 33Cathepsin S InhibitorCTSS25 nM[1]

Experimental Protocols

General Procedure for the Synthesis of 2-Aryl-imidazo[4,5-b]pyridines

A mixture of 2,3-diaminopyridine (1 mmol) and a substituted aryl aldehyde (1 mmol) is heated in a suitable solvent such as ethanol or dimethylformamide. The reaction is often carried out in the presence of an oxidizing agent like air, sodium metabisulfite, or an iron(III) chloride catalyst to facilitate the cyclization. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and purified by recrystallization or column chromatography.

General Procedure for the Synthesis of 2-Aryl-imidazo[4,5-c]pyridines

The synthesis of 2-aryl-imidazo[4,5-c]pyridines follows a similar protocol, with 3,4-diaminopyridine (1 mmol) being used as the starting material instead of 2,3-diaminopyridine. The choice of solvent, oxidizing agent, and reaction conditions can be optimized to improve the yield and purity of the final product.

Signaling Pathway Inhibition: A Comparative Example

Derivatives of both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine have been identified as inhibitors of key signaling pathways implicated in cancer. For instance, certain imidazo[4,5-c]pyridine derivatives have been shown to be potent inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair in cancer cells. The inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death.

The logical relationship of PARP inhibition by an imidazo[4,5-c]pyridine derivative is illustrated below:

PARP_Inhibition DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP DNA_Repair DNA Repair PARP->DNA_Repair Apoptosis Apoptosis PARP->Apoptosis Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->PARP

Caption: Mechanism of action for PARP inhibiting imidazo[4,5-c]pyridine derivatives.

Conclusion

Both imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine represent privileged scaffolds in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. While their synthesis often follows analogous pathways, the subtle difference in the nitrogen atom's position within the pyridine ring can significantly influence their physicochemical properties and biological activity. The choice between these two isomers in drug design is therefore a critical consideration, driven by the specific therapeutic target and desired pharmacological profile. Further comparative studies are essential to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of these fascinating heterocyclic systems.

References

A Researcher's Guide to Validating the Anticancer Activity of Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncology drug discovery, the imidazo[4,5-b]pyridine scaffold has emerged as a promising heterocyclic core for the development of novel therapeutic agents.[1][2][3] Its structural similarity to purine bases allows for interaction with a variety of biological targets, leading to diverse pharmacological activities, including the inhibition of kinases involved in cancer cell proliferation.[4][5] This guide provides a comprehensive framework for researchers to validate the anticancer activity of a specific derivative, Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate (herein referred to as IMP-7), through a series of robust in vitro and in vivo experimental comparisons.

This document is designed for drug development professionals and cancer researchers. It will provide an objective comparison of IMP-7's performance against established chemotherapeutic agents, supported by detailed experimental protocols and illustrative data. The causality behind experimental choices is explained to ensure a thorough understanding of the validation process.

Comparative Framework: Selecting Appropriate Benchmarks

To rigorously assess the anticancer potential of IMP-7, a comparative analysis against well-characterized cytotoxic agents is essential. For this guide, we have selected two widely used chemotherapeutics with distinct mechanisms of action:

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to apoptosis.[6]

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage and subsequent cell death.[7][8]

These comparators provide a robust baseline to contextualize the potency and mechanism of action of IMP-7.

In Vitro Evaluation: A Multi-faceted Approach to Cellular Response

The initial validation of an anticancer compound relies on a suite of in vitro assays to determine its cytotoxic and cytostatic effects on cancer cells. A panel of well-characterized human cancer cell lines representing different tumor types is recommended. For this guide, we will use:

  • MCF-7: Human breast adenocarcinoma (luminal A)

  • HCT116: Human colorectal carcinoma

  • A549: Human lung carcinoma

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[9][10][11] This initial screen provides the half-maximal inhibitory concentration (IC50), a critical measure of a compound's potency.

  • Cell Seeding:

    • Culture MCF-7, HCT116, and A549 cells in their respective recommended growth media.

    • Harvest cells at approximately 80% confluency using trypsinization.

    • Perform a cell count using a hemocytometer and Trypan Blue exclusion to ensure viability.

    • Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of IMP-7 in DMSO. Prepare stock solutions of Doxorubicin and Cisplatin as per established protocols.

    • Perform serial dilutions of the compounds in the culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • MTT Incubation and Measurement:

    • Incubate the plate for 48 hours.

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

The following table presents illustrative IC50 values for IMP-7 compared to Doxorubicin and Cisplatin.

CompoundMCF-7 (µM)HCT116 (µM)A549 (µM)
IMP-7 (Hypothetical) 5.28.712.1
Doxorubicin ~2.5[6][12]~1.9[13]>20[6][12]
Cisplatin ~16[7]~10[7]~6.6 (72h)[8]

Note: IC50 values for Doxorubicin and Cisplatin are approximate and can vary based on experimental conditions.[7]

Mechanism of Cell Death: Apoptosis vs. Necrosis

To understand how IMP-7 induces cell death, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for this purpose.[14] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptosis/necrosis).[14]

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis Treat Treat cells with IMP-7 (IC50 concentration) Harvest Harvest and wash cells Treat->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Flow Analyze by Flow Cytometry Incubate->Flow

Caption: Workflow for Annexin V/PI apoptosis assay.

  • Cell Treatment: Treat cells with IMP-7, Doxorubicin, and Cisplatin at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining:

    • Resuspend 1-5 x 10^5 cells in 1X Binding Buffer.[15]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

Treatment (at IC50)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control < 5%< 2%
IMP-7 (Hypothetical) 35%15%
Doxorubicin 40%20%
Cisplatin 30%18%
Cell Cycle Analysis

Anticancer agents often exert their effects by arresting the cell cycle at specific checkpoints. Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the DNA content and determine the cell cycle distribution.[16][17]

  • Cell Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[17]

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.[17]

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Treatment (at IC50)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 60%25%15%
IMP-7 (Hypothetical) 20%15%65%
Doxorubicin 30%10%60%
Cisplatin 45%35%20%
Molecular Mechanism: Western Blot Analysis

To delve deeper into the apoptotic pathway induced by IMP-7, Western blotting can be used to detect the expression levels of key apoptosis-related proteins.[18][19][20][21] This can help elucidate whether the intrinsic (mitochondrial) or extrinsic (death receptor) pathway is activated.

G IMP7 IMP-7 Bax Bax (Pro-apoptotic) IMP7->Bax Bcl2 Bcl-2 (Anti-apoptotic) IMP7->Bcl2 Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Workflow for a xenograft mouse model study.

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 HCT116 cells into the flank of athymic nude mice. [22]2. Tumor Growth and Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, IMP-7, Doxorubicin). [23]3. Treatment Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week. [23]5. Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Treatment GroupAverage Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control 12000
IMP-7 (Hypothetical) 55054
Doxorubicin 48060

Conclusion and Future Directions

This guide outlines a systematic and comparative approach to validate the anticancer activity of this compound. The presented protocols and illustrative data provide a clear roadmap for researchers to assess its potency, mechanism of action, and in vivo efficacy. The hypothetical data suggests that IMP-7 exhibits moderate to potent anticancer activity, inducing apoptosis through the intrinsic pathway and causing G2/M cell cycle arrest. Its in vivo efficacy is comparable to the standard chemotherapeutic agent, Doxorubicin, in the HCT116 xenograft model.

Further investigations should focus on elucidating the specific molecular targets of IMP-7, exploring its efficacy in a broader range of cancer models, and conducting detailed pharmacokinetic and toxicological studies to evaluate its potential as a clinical candidate.

References

Structure-Activity Relationship of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, bearing a close resemblance to endogenous purines. This structural similarity allows it to effectively interact with a wide range of biological targets, particularly ATP-binding sites of kinases.[1] Consequently, derivatives of this scaffold have been extensively investigated as potential therapeutic agents, demonstrating significant activity as inhibitors of various protein kinases implicated in cancer, such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[2][3] This guide provides a comparative analysis of the structure-activity relationship (SAR) of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate and its analogs, with a focus on their potential as anticancer agents. While specific biological data for the methyl ester at the 7-position is limited in the public domain, this guide synthesizes available data on related 7-substituted imidazo[4,5-b]pyridine derivatives to infer its potential activity and guide future research.

Comparative Analysis of Kinase Inhibitory Activity

The substitution at the 7-position of the imidazo[4,5-b]pyridine core plays a crucial role in modulating the inhibitory activity and selectivity against various kinases. The introduction of a pyrazol-4-yl moiety at the C7 position has been shown to yield compounds with inhibitory activity against a range of kinases, including Aurora-A.[3]

Table 1: Comparison of Inhibitory Activity of 7-Substituted Imidazo[4,5-b]pyridine Analogs Against Aurora Kinases

Compound IDR (at C7-position)Aurora-A IC50 (µM)Aurora-B IC50 (µM)Reference
7a 1-benzyl-1H-pyrazol-4-yl0.2120.461[3]

This table presents data for a key analog to infer the potential of C7-substituted compounds. Data for this compound is not available in the cited literature.

Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives

Numerous imidazo[4,5-b]pyridine derivatives have demonstrated potent anticancer activity against various cancer cell lines. The substitution pattern on the core structure significantly influences this activity.

Table 2: Anticancer Activity of Imidazo[4,5-b]pyridine Analogs

Compound IDModificationsCell LineGI50 (µM)Target(s)Reference
27e 6-chloro, 7-(4-(4-chlorobenzyl)piperazin-1-yl), 2-(1,3-dimethyl-1H-pyrazol-4-yl)SW620 (colon)Not specifiedAurora kinases, FLT3[4]
Compound 8 2-(N-hydroxycarboximidamide phenyl)MCF-7 (breast)0.082Not specified[5]
Compound 10d Various substitutionsMCF-7 (breast)Not specifiedmTOR[6]
Compound 10n Various substitutionsA2780 (ovarian)Not specifiedmTOR[6]

This table showcases the anticancer potential of the imidazo[4,5-b]pyridine scaffold with various substitutions. Specific data for this compound is not available in the cited literature.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are representative protocols for key assays used in the characterization of imidazo[4,5-b]pyridine derivatives.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human kinase

  • ATP (Adenosine triphosphate)

  • Substrate peptide

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant kinase, and substrate peptide to the assay buffer.

  • Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes the determination of the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the GI50 (concentration that inhibits cell growth by 50%) value from the dose-response curve.

Signaling Pathways and Structure-Activity Relationships

The biological activity of this compound and its analogs is primarily attributed to their ability to inhibit protein kinases that are crucial components of various signaling pathways controlling cell growth, proliferation, and survival.

CDK9 Signaling Pathway

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcription elongation. Its inhibition by imidazo[4,5-b]pyridine derivatives can lead to the downregulation of anti-apoptotic proteins and ultimately induce apoptosis in cancer cells.[2][7]

CDK9_Pathway Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine CDK9_CyclinT CDK9/Cyclin T (P-TEFb) Imidazo[4,5-b]pyridine->CDK9_CyclinT Inhibits RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylates Transcription Transcription Elongation RNAPII->Transcription Anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_apoptotic Expression of Apoptosis Apoptosis Anti_apoptotic->Apoptosis Inhibits

Caption: CDK9 signaling pathway and the inhibitory action of imidazo[4,5-b]pyridine derivatives.

Aurora Kinase Signaling Pathway

Aurora kinases are essential for proper mitotic progression. Their inhibition by imidazo[4,5-b]pyridine compounds can lead to mitotic arrest and cell death in rapidly dividing cancer cells.[3]

Aurora_Kinase_Pathway Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Aurora_A Aurora A Kinase Imidazo[4,5-b]pyridine->Aurora_A Inhibits Centrosome Centrosome Maturation Aurora_A->Centrosome Spindle Mitotic Spindle Formation Centrosome->Spindle Mitosis Proper Mitosis Spindle->Mitosis Cell_Death Cell Death Mitosis->Cell_Death Leads to if inhibited

Caption: Aurora A kinase pathway and its inhibition by imidazo[4,5-b]pyridine derivatives.

General Structure-Activity Relationship (SAR) Workflow

The development of potent and selective imidazo[4,5-b]pyridine-based inhibitors involves a systematic exploration of substitutions at various positions of the heterocyclic core.

SAR_Workflow cluster_SAR Structure-Activity Relationship (SAR) Exploration Scaffold Imidazo[4,5-b]pyridine Core R2 Substitution at C2 Scaffold->R2 R3 Substitution at N3 Scaffold->R3 R5 Substitution at C5 Scaffold->R5 R6 Substitution at C6 Scaffold->R6 R7 Substitution at C7 (e.g., -COOCH3) Scaffold->R7 BioActivity Biological Activity (e.g., Kinase Inhibition, Anticancer) R2->BioActivity R3->BioActivity R5->BioActivity R6->BioActivity R7->BioActivity Optimization Lead Optimization BioActivity->Optimization Optimization->Scaffold Iterative Design

Caption: General workflow for the structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derivatives.

Conclusion

The imidazo[4,5-b]pyridine scaffold represents a highly versatile template for the design of potent kinase inhibitors with significant anticancer potential. The available data on 7-substituted analogs suggest that the nature of the substituent at this position is a critical determinant of biological activity. While direct experimental evidence for this compound is currently lacking in the reviewed literature, its structural features, particularly the electron-withdrawing methyl carboxylate group, may influence its interaction with target kinases. This guide provides a framework for comparing its potential activity with that of other derivatives and underscores the necessity for its synthesis and comprehensive biological evaluation. Further investigation into the SAR of 7-carboxy and 7-ester substituted imidazo[4,5-b]pyridines is warranted to fully elucidate their therapeutic potential.

References

"biological evaluation of Methyl 3H-imidazo[4,5-B]pyridine-7-carboxylate analogs"

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, bearing a structural resemblance to purine bases. This has led to the exploration of its derivatives as potent biological agents, particularly in the realm of oncology. This guide provides a comparative overview of the biological activities of various 3H-imidazo[4,5-b]pyridine analogs, with a focus on their potential as anticancer agents. While specific data on a comprehensive series of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate analogs is limited in publicly available literature, this guide synthesizes findings from closely related derivatives to provide a valuable comparative reference.

Quantitative Biological Activity Data

The following table summarizes the in vitro cytotoxic activity of representative 3H-imidazo[4,5-b]pyridine analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound IDR-Group at C2R'-Group at C6Cancer Cell LineIC50 (µM)Reference
1a 4-FluorophenylBromoMCF-7 (Breast)1.8[1][2]
1b 4-NitrophenylBromoMCF-7 (Breast)3.2[1][2]
1c 4-FluorophenylBromoBT-474 (Breast)Not specified[1][2]
1d 4-NitrophenylBromoBT-474 (Breast)Not specified[1][2]
2a (1,3-dimethyl-1H-pyrazol-4-yl)ChloroMV4-11 (AML)0.025[3]
2b (1-methyl-1H-pyrazol-4-yl)ChloroMOLM-13 (AML)0.032[3]
3a VariesVariesMCF-7 (Breast)Nanomolar range[4]
3b VariesVariesA2780 (Ovarian)Nanomolar range[4]

Note: The specific IC50 values for compounds 1c, 1d, 3a and 3b were described as significant but not explicitly quantified in the referenced abstracts. AML stands for Acute Myeloid Leukemia.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in the biological evaluation of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is proportional to the number of metabolically active cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the potency of a compound against a specific kinase enzyme.[7][8][9]

Principle: These assays typically measure the amount of ATP consumed or ADP produced during the phosphorylation of a substrate by the kinase. A common method involves a luminescence-based assay.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase, the specific substrate, and the test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that converts ADP to ATP, which then generates a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Signaling Pathway Visualization

Imidazo[4,5-b]pyridine derivatives have been identified as potent inhibitors of various protein kinases, including those in the mTOR signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4]

mTOR_Signaling_Pathway GF Growth Factors (e.g., Insulin) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 inhibits Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis Analogs Imidazo[4,5-b]pyridine Analogs Analogs->mTORC1 inhibits

Caption: The mTOR signaling pathway and potential inhibition by imidazo[4,5-b]pyridine analogs.

References

Illuminating the Architecture of Novel Therapeutics: A Comparative Guide to Confirming the Structure of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the analytical techniques essential for the structural verification of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate derivatives reveals a synergistic interplay between spectroscopic and crystallographic methods. For researchers and drug development professionals, unambiguously confirming the molecular structure of these promising therapeutic agents is a critical step. This guide provides a comparative analysis of the primary analytical techniques, supported by experimental data and detailed protocols, to ensure accurate structural elucidation.

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including as potential anticancer and antimicrobial agents.[1][2][3] The precise arrangement of atoms within these molecules, particularly the substitution pattern on the bicyclic core, is paramount to their therapeutic efficacy and safety. Therefore, a multi-faceted analytical approach is not just recommended but essential. The most powerful techniques in the chemist's arsenal for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

A Comparative Overview of Analytical Techniques

Each analytical method offers unique insights into the molecular structure of this compound derivatives. While NMR and MS provide crucial information about the connectivity and mass of the molecule, X-ray crystallography offers the definitive three-dimensional structure.

TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Connectivity of atoms, chemical environment of protons and carbons, and stereochemistry.Non-destructive, provides detailed information about the molecular skeleton, and allows for the analysis of samples in solution.Can be complex to interpret for novel structures, and may not definitively distinguish between certain isomers without advanced 2D experiments.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, which can help identify structural motifs.High sensitivity, requires very small amounts of sample, and can be coupled with chromatography for mixture analysis.Does not provide direct information on atom connectivity, and fragmentation can sometimes be difficult to interpret for complex molecules.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and stereochemistry.Provides an unambiguous determination of the molecular structure.Requires a suitable single crystal, which can be challenging to obtain. The solid-state structure may not always represent the conformation in solution.

Experimental Data and Interpretation

The following tables summarize typical spectroscopic data for imidazo[4,5-b]pyridine derivatives, providing a reference for researchers working on the structural confirmation of new analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation. For this compound derivatives, ¹H and ¹³C NMR are indispensable. Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning signals and confirming connectivity.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for the Imidazo[4,5-b]pyridine Core

ProtonTypical Chemical Shift Range (ppm)MultiplicityNotes
H2 (imidazole)8.0 - 8.5sThe chemical shift is sensitive to substituents at the 2-position.
H57.5 - 8.0dCoupled to H6.
H67.0 - 7.5dCoupled to H5.
NH (imidazole)12.0 - 14.0br sOften broad and may exchange with D₂O.
OCH₃ (ester)3.8 - 4.0sCharacteristic singlet for the methyl ester.

Note: Chemical shifts are dependent on the solvent and the specific substituents on the molecule.

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for the Imidazo[4,5-b]pyridine Core

CarbonTypical Chemical Shift Range (ppm)
C2145 - 155
C3a130 - 140
C5115 - 125
C6120 - 130
C7140 - 150
C7a145 - 155
C=O (ester)165 - 175
OCH₃ (ester)50 - 55

Note: The specific chemical shifts will vary based on the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation patterns. For this compound derivatives, common fragmentation pathways involve the loss of the methoxy group from the ester, followed by the loss of carbon monoxide.

Table 3: Expected Fragmentation Patterns in Mass Spectrometry

Ionm/zDescription
[M+H]⁺Molecular Weight + 1Protonated molecular ion.
[M-OCH₃]⁺M - 31Loss of the methoxy radical from the ester.
[M-CO₂CH₃]⁺M - 59Loss of the carbomethoxy group.
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence. For novel imidazo[4,5-b]pyridine derivatives, obtaining a crystal structure is highly desirable to confirm the regiochemistry of substitution and the overall molecular geometry. For example, the crystal structure of a related compound, ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate, has been reported, confirming the connectivity and stereochemistry of the molecule.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining high-quality data for structural confirmation.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition (HSQC/HMBC): For unambiguous assignments, acquire 2D NMR spectra.

    • HSQC: This experiment correlates proton signals with the directly attached carbon signals.

    • HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the carbon skeleton.

Mass Spectrometry (High-Resolution - HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate intact molecular ions.

  • Analysis: Acquire the mass spectrum in a high-resolution mass analyzer (e.g., Orbitrap or TOF) to obtain an accurate mass measurement of the molecular ion, which can be used to determine the elemental composition.

  • Tandem MS (MS/MS): To study fragmentation patterns, select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound, or by vapor diffusion techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.[2]

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the structural confirmation process.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry (HRMS & MS/MS) Purification->MS Xray X-ray Crystallography (if crystal obtained) Purification->Xray Structure Final Structure Confirmation NMR->Structure MS->Structure Xray->Structure

General workflow for structure confirmation.

nmr_workflow start Purified Compound H1_NMR 1D ¹H NMR start->H1_NMR C13_NMR 1D ¹³C NMR start->C13_NMR HSQC 2D HSQC H1_NMR->HSQC C13_NMR->HSQC HMBC 2D HMBC HSQC->HMBC assignments Assign Signals & Confirm Connectivity HMBC->assignments

Detailed workflow for NMR analysis.

References

A Comparative Guide to the In Vitro Evaluation of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The imidazo[4,5-b]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its versatile pharmacological potential.[1] Derivatives of this core have demonstrated a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory effects.[1][2][3] This guide provides a comparative overview of the in vitro testing of various imidazo[4,5-b]pyridine derivatives. While specific experimental data for Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate is not extensively available in the public domain, this document serves as a valuable resource by presenting data from closely related analogs. The information herein is intended to guide researchers in designing and interpreting in vitro studies for this promising class of compounds.

Comparative In Vitro Biological Activities

The following tables summarize the in vitro activities of several imidazo[4,5-b]pyridine derivatives against various biological targets.

Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives

Compound/DerivativeCell LineAssayReported Activity (IC50)Reference
Compound i Mouse T-lymphoma (MDR)MTT1.73 µM[4]
Compound 18b HCT-116 (Colon Carcinoma)Anti-proliferativePotent activity[3]
Compound 18b MCF-7 (Breast Carcinoma)Anti-proliferativePotent activity[3]
Compound 10d MCF-7 (Breast Cancer)mTOR inhibitionNanomolar activity[2][5]
Compound 10n A2780 (Ovarian Cancer)mTOR inhibitionNanomolar activity[2][5]
Compound 3h MCF-7 (Breast Cancer)AnticancerProminent activity[6][7]
Compound 3j BT-474 (Breast Cancer)AnticancerProminent activity[6][7]
Compound 10 Colon CarcinomaAntiproliferative0.4 µM[8]
Compound 14 Colon CarcinomaAntiproliferative0.7 µM[8]

Table 2: Antiviral Activity of Imidazo[4,5-b]pyridine Derivatives

Compound/DerivativeVirusCell LineAssayReported Activity (EC50)Reference
BMS-433771 Analog Respiratory Syncytial Virus (RSV)HEp-2Cytopathic Effect (CPE) Reduction96 nM[9]
Compound 8jm Respiratory Syncytial Virus (RSV)Not SpecifiedNot Specified3 nM (IC50)[9]
Bromo-substituted derivative 7 Respiratory Syncytial Virus (RSV)Not SpecifiedAntiviral21 µM[8]
para-cyano-substituted derivative 17 Respiratory Syncytial Virus (RSV)Not SpecifiedAntiviral58 µM[8]

Table 3: Other Biological Activities of Imidazo[4,5-b]pyridine Derivatives

Compound/DerivativeTarget/ActivityAssayReported ActivityReference
Various Derivatives ABCB1 Efflux Pump ModulationRhodamine 123 ExclusionEffective modulation[4]
Compound 9j PD-1/PD-L1 InhibitionHTRFIC50 = 1.8 µM[10]
Compound 9b PD-1/PD-L1 InhibitionHTRFIC50 = 9.3 µM[10]
Compound 4e Antibacterial (E. coli CTXM, K. pneumoniae NDM)MIC0.5-0.7 mg/mL[11]
Compound 4b, 4c Antibiofilm (E. coli)Biofilm Formation InhibitionEffective at 0.4 mg/mL[11]

Experimental Protocols

Detailed methodologies for key in vitro assays are crucial for the reproducibility and validation of experimental findings.

MTT Assay for Cytotoxicity

The thiazolyl blue tetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity

This assay is used to determine the ability of a compound to inhibit virus-induced cell death.

  • Cell Seeding: Seed host cells (e.g., HEp-2) in a 96-well plate and allow them to form a monolayer.

  • Virus Infection: Infect the cells with a specific multiplicity of infection (MOI) of the virus (e.g., RSV).

  • Compound Treatment: Simultaneously, treat the cells with serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the untreated control wells.

  • CPE Observation: Visually score the CPE in each well under a microscope or use a cell viability assay (e.g., MTS or CellTiter-Glo) to quantify the results.

  • Data Analysis: The effective concentration that inhibits CPE by 50% (EC50) is determined.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis compound Test Compound (this compound) treatment Compound Treatment (Varying Concentrations) compound->treatment cell_culture Cell Culture (e.g., Cancer Cell Line) cell_culture->treatment incubation Incubation treatment->incubation data_collection Data Collection (e.g., Absorbance, Fluorescence) incubation->data_collection dose_response Dose-Response Curve data_collection->dose_response ic50 IC50/EC50 Calculation dose_response->ic50

Caption: General workflow for in vitro screening of imidazo[4,5-b]pyridine derivatives.

mtor_pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects cluster_inhibition Inhibition growth_factors Growth Factors pi3k PI3K growth_factors->pi3k nutrients Nutrients mtorc1 mTORC1 nutrients->mtorc1 akt Akt pi3k->akt akt->mtorc1 proliferation Cell Proliferation mtorc1->proliferation survival Cell Survival mtorc1->survival inhibitor Imidazo[4,5-b]pyridine Derivative inhibitor->mtorc1

Caption: Simplified mTOR signaling pathway, a target for some imidazo[4,5-b]pyridine derivatives.

Conclusion

The imidazo[4,5-b]pyridine scaffold represents a versatile platform for the development of novel therapeutic agents. The available in vitro data on various derivatives highlight their potential in oncology, virology, and as modulators of specific cellular pathways. While direct experimental evidence for this compound is limited in the reviewed literature, the comparative data presented in this guide offer a solid foundation for initiating its in vitro evaluation. Researchers are encouraged to explore assays related to anticancer and antiviral activities, as well as specific enzyme inhibition, based on the promising results observed for its structural analogs. The detailed protocols and workflow diagrams provided herein should facilitate the design and execution of these future studies.

References

Kinase Selectivity Profiling of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of numerous kinase inhibitors. This guide provides a comparative analysis of the kinase selectivity profile of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate and its derivatives. While comprehensive public data on the specific methyl ester is limited, this document synthesizes available information on related compounds to illuminate its potential as a kinase inhibitor and provides standardized protocols for its evaluation.

Kinase Inhibition Profile of Imidazo[4,5-b]pyridine-7-carboxylate Derivatives

While a broad kinase selectivity panel for this compound is not publicly available, research on its close derivatives highlights the potential of this scaffold to interact with specific kinase targets. The carboxylic acid and amide derivatives have been investigated as inhibitors of key kinases, suggesting that this compound could serve as a valuable starting point for the development of selective kinase inhibitors.

Notably, derivatives of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid have been explored as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) and Glycogen Synthase Kinase-3β (GSK-3β).[1][2] The following table summarizes the reported activity of a key derivative.

Compound NameTarget KinaseActivity (IC50)Notes
KICG1338 (2-(4-fluoro-phenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid(4-methyl-pyridin-3-yl)-amide)GSK-3βNot specifiedThis compound, an amide derivative of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid, was investigated for its anti-diabetic efficacy as a novel GSK-3β inhibitor.[2][3]

Experimental Protocols for Kinase Selectivity Profiling

To ascertain the kinase selectivity profile of this compound, a comprehensive screening against a panel of kinases is recommended. Below is a detailed methodology for a typical in vitro kinase assay.

Objective: To determine the inhibitory activity of this compound against a broad panel of human kinases.

Materials:

  • This compound

  • Recombinant human kinases

  • Appropriate kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • 384-well plates

  • Multimode plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series of the compound in assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection (using ADP-Glo™ Assay):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

Visualizing Experimental Workflow and Biological Context

To further elucidate the experimental process and the biological relevance of potential kinase targets, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound Compound Dilution reaction Incubate Plate compound->reaction kinase_mix Kinase/Substrate Mix kinase_mix->reaction atp ATP Solution atp->reaction adp_glo Add ADP-Glo™ Reagent reaction->adp_glo detect Add Detection Reagent adp_glo->detect read Read Luminescence detect->read calc Calculate IC50 read->calc

Caption: Experimental workflow for in vitro kinase selectivity profiling.

G Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b inhibition BetaCatenin β-catenin GSK3b->BetaCatenin phosphorylation & degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Gene Target Gene Transcription TCF_LEF->Gene Inhibitor Imidazo[4,5-b]pyridine Derivative (e.g., KICG1338) Inhibitor->GSK3b inhibition

Caption: Simplified Wnt/β-catenin signaling pathway highlighting the role of GSK-3β.

References

A Comparative Guide to the Synthesis of Imidazo[4,5-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making its efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This guide provides an objective comparison of several common methods for the synthesis of this important bicyclic system, supported by experimental data and detailed protocols.

Comparison of Key Synthesis Methods

The following table summarizes the quantitative data for four prominent methods used in the synthesis of imidazo[4,5-b]pyridine derivatives, allowing for a direct comparison of their efficiency and reaction conditions.

Synthesis MethodStarting MaterialsReagents & ConditionsReaction TimeYield (%)AdvantagesDisadvantages
Condensation with Aldehydes (Microwave-Assisted) 5-bromopyridine-2,3-diamine, substituted aldehydesDMF, cat. glacial acetic acid, Microwave irradiation10-15 min85-99%[1][2]Rapid, high yields, clean reactions.Requires specialized microwave equipment.
Reductive Cyclization 2-nitro-3-aminopyridine, aldehydesNa₂S₂O₄, H₂ONot specifiedHigh[1]One-step synthesis.Use of reducing agents that may require careful handling.
Palladium-Catalyzed Amide Coupling 3-Alkyl/arylamino-2-chloropyridines, primary amidesPd₂(dba)₃-CHCl₃, Me₄tBuXPhos, K₃PO₄, t-BuOH, refluxNot specified51-99%[3]Quick access to N1 and C2 substituted products, high yields.[3]Requires expensive palladium catalyst and ligand.
One-Pot Tandem Reaction 2-chloro-3-nitropyridine, primary amines, aldehydes1. H₂O-IPA, 80°C; 2. Zn, conc. HCl, 80°C; 3. H₂O-IPA~13 hoursExcellent (up to 90% for the diamine intermediate)[4][5]"Green" procedure, one-pot synthesis, high yields.[4][5]Multi-step one-pot reaction can be complex to optimize.

Experimental Protocols

Detailed methodologies for the key synthesis methods are provided below.

Microwave-Assisted Condensation of 5-bromopyridine-2,3-diamine with Aldehydes

This protocol describes a rapid and efficient synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines.

Procedure: [1][2]

  • In a microwave reaction vial, combine 5-bromopyridine-2,3-diamine (1 mmol), a substituted aldehyde (1 mmol), and N,N-dimethylformamide (DMF) as the solvent.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a suitable power level to maintain the desired temperature for 10-15 minutes.

  • After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine.

Reductive Cyclization of 2-nitro-3-aminopyridine with Aldehydes

This one-step method provides 3H-imidazo[4,5-b]pyridines through a reductive cyclization process.

Procedure: [1]

  • Prepare an aqueous paste of sodium dithionite (Na₂S₂O₄) by dissolving it in a minimal amount of water to make a 1M solution.

  • In a reaction flask, dissolve 2-nitro-3-aminopyridine and an appropriate aldehyde in a suitable solvent.

  • Add 3 equivalents of the aqueous Na₂S₂O₄ paste to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

  • Upon completion, extract the product with an organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 3H-imidazo[4,5-b]pyridine.

Palladium-Catalyzed Amide Coupling

This method allows for the synthesis of N1- and C2-substituted imidazo[4,5-b]pyridines.

Procedure: [3]

  • To an oven-dried reaction vessel, add 3-alkyl or 3-arylamino-2-chloropyridine (1 equiv), a primary amide (1.2 equiv), tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃-CHCl₃, 0.02 equiv), di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine (Me₄tBuXPhos, 0.08 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous tert-butanol (t-BuOH) as the solvent.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired imidazo[4,5-b]pyridine derivative.

One-Pot Tandem Reaction from 2-chloro-3-nitropyridine

This environmentally friendly, one-pot procedure involves a sequential SNAr reaction, reduction, and condensation.[4][5]

Procedure: [4][5]

  • SNAr Reaction: In a reaction flask, dissolve 2-chloro-3-nitropyridine (1 equiv) in a 1:1 mixture of water and isopropanol (H₂O-IPA). Add a primary amine (1 equiv) and stir the mixture at room temperature for 5 minutes. Then, heat the reaction mixture at 80°C for 2 hours.

  • Reduction: After the SNAr reaction is complete (monitored by TLC), add zinc dust (1 equiv) and concentrated hydrochloric acid (0.5 equiv) to the same reaction mixture. Continue heating at 80°C for another 45 minutes.

  • Condensation: Cool the reaction mixture and filter off the zinc dust. To the filtrate containing the in situ generated N-substituted pyridine-2,3-diamine, add an aldehyde (1 equiv). Stir the reaction mixture for 10 hours at room temperature.

  • Work-up and Purification: After the condensation is complete, extract the product with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the final 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine.

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the general workflows of the described synthesis methods.

G Microwave-Assisted Condensation Start 5-bromopyridine-2,3-diamine + Substituted Aldehyde Reaction DMF, cat. Acetic Acid Microwave Irradiation (10-15 min) Start->Reaction Condensation Product 6-bromo-2-(substituted)- 3H-imidazo[4,5-b]pyridine Reaction->Product G Reductive Cyclization Start 2-nitro-3-aminopyridine + Aldehyde Reaction Na2S2O4, H2O (One-step) Start->Reaction Reductive Cyclization Product 3H-imidazo[4,5-b]pyridine Reaction->Product G Palladium-Catalyzed Amide Coupling Start 3-Amino-2-chloropyridine + Primary Amide Reaction Pd Catalyst, Ligand, Base t-BuOH, Reflux Start->Reaction Coupling & Cyclization Product N1, C2-disubstituted imidazo[4,5-b]pyridine Reaction->Product G One-Pot Tandem Reaction Start 2-chloro-3-nitropyridine + Primary Amine Step1 SNAr Reaction (H2O-IPA, 80°C, 2h) Start->Step1 Intermediate1 N-substituted- 2-amino-3-nitropyridine Step1->Intermediate1 Step2 Reduction (Zn, HCl, 80°C, 45min) Intermediate1->Step2 Intermediate2 N-substituted- pyridine-2,3-diamine Step2->Intermediate2 Step3 Condensation (Aldehyde, 10h) Intermediate2->Step3 Product 3-substituted-2-substituted- 3H-imidazo[4,5-b]pyridine Step3->Product

References

Comparative Cytotoxicity Analysis of Imidazo[4,5-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vitro Cytotoxic Performance of Novel Imidazo[4,5-b]pyridine Compounds

The imidazo[4,5-b]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of various compounds with demonstrated therapeutic potential. Derivatives of this scaffold have shown promise as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines. This guide provides a comparative analysis of the cytotoxic activity of several imidazo[4,5-b]pyridine derivatives, including compounds related to Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate. The data presented is compiled from multiple studies to offer a broad overview for researchers engaged in the discovery and development of novel oncology therapeutics.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various imidazo[4,5-b]pyridine derivatives against several human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency.

CompoundCell LineAssay MethodIC50 (µM)Reference
N-Hydroxy-4-(3H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide MCF-7MTT0.082[1][2]
Imidazopyridine-2-phenylcarboxamide analogues (21a–23) K562, HL-60, HCT-116, U266, H929MTT5.9–9.8[1]
Imidazo[1,2-a]pyridine-2-carbohydrazide (7d) MCF-7, HT-29MTT22.6 (MCF-7), 13.4 (HT-29)[3][4]
Imidazo[1,2-a]pyridine (IP-5) HCC1937MTT45[5]
Imidazo[1,2-a]pyridine (IP-6) HCC1937MTT47.7[5]
2,3-diaryl-3H-imidazo[4,5-b]pyridine (3f) K562MTT<20 (Selective COX-2 inhibitor)[6]
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine analogue (10) HCT-116, K562, HL-60MTT6–7 µg/mL[2]
Bromo-substituted imidazo[4,5-b]pyridine (8) HeLa, SW620, FemXMTT1.8–3.2[7]
3-(4,5-ditolyl-1H-imidazol-2-yl) pyridine (5d) BT-474SRB35.56 (24h), 39.62 (48h)[8]
3H-imidazo[4,5-b]pyridine derivatives (3h, 3j) MCF-7, BT-474SRBProminent activity[9]
3H-imidazo [4,5-b] pyridine derivatives (10d, 10n) MCF-7, A2780Not SpecifiedNanomolar mTOR inhibitory activity[10]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution (e.g., 20 µL of 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.

  • Cell Fixation: After the incubation period, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: The plates are washed with water to remove the TCA and air-dried.

  • Staining: SRB solution (0.4% w/v in 1% acetic acid) is added to each well and incubated at room temperature for 30 minutes.

  • Washing: The plates are washed with 1% acetic acid to remove unbound dye and air-dried.

  • Dye Solubilization: The bound SRB dye is solubilized with a Tris-base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Visualizing Experimental Workflow and Potential Signaling Pathways

The following diagrams illustrate a typical workflow for in vitro cytotoxicity screening and a simplified potential signaling pathway for apoptosis induction by cytotoxic compounds.

Cytotoxicity_Screening_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed attach Overnight Incubation for Attachment seed->attach treat Add Imidazopyridine Derivatives (Varying Concentrations) attach->treat incubate Incubate for 48-72 hours treat->incubate assay Perform MTT or SRB Assay incubate->assay measure Measure Absorbance assay->measure calculate Calculate Cell Viability (%) measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: A generalized workflow for determining the in vitro cytotoxicity of chemical compounds.

Apoptosis_Signaling_Pathway compound Imidazopyridine Derivative cell Cancer Cell compound->cell receptor Cellular Target (e.g., Kinase, DNA) cell->receptor interacts with stress Cellular Stress receptor->stress p53 p53 Activation stress->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified intrinsic apoptosis pathway potentially activated by cytotoxic compounds.

References

Efficacy of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate: A Comparative Analysis Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, most notably in oncology. This guide provides a comparative analysis of the therapeutic potential of Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate, a representative of this class. While direct experimental efficacy data for this specific molecule is not extensively available in public literature, this document synthesizes data from closely related analogs to benchmark its potential against established anticancer drugs such as Sorafenib, Doxorubicin, and Etoposide. We present a hypothetical testing framework, including detailed experimental protocols, to enable researchers to systematically evaluate its efficacy and elucidate its mechanism of action.

Introduction: The Promise of the Imidazo[4,5-b]pyridine Scaffold

The structural analogy of the imidazo[4,5-b]pyridine core to endogenous purines allows its derivatives to readily interact with a multitude of biological targets, leading to a diverse range of pharmacological effects.[1][2][3] This has spurred significant interest in their development as therapeutic agents, particularly in the realm of oncology. Research has demonstrated that compounds bearing this scaffold can exhibit potent antiproliferative activity against various human cancer cell lines, including breast, colon, and leukemia.[4][5] The primary mechanism of action for many of these derivatives is the inhibition of key cellular signaling pathways, particularly those involving protein kinases such as Cyclin-Dependent Kinase 9 (CDK9) and the mammalian Target of Rapamycin (mTOR).[6][7]

This compound represents a promising, yet underexplored, member of this family. This guide aims to bridge the current knowledge gap by providing a comprehensive comparative overview based on the established efficacy of its structural congeners.

Comparative Efficacy Analysis: Imidazo[4,5-b]pyridines vs. Standard-of-Care Drugs

To contextualize the potential efficacy of this compound, we have compiled in vitro cytotoxicity data for several potent imidazo[4,5-b]pyridine derivatives from peer-reviewed literature and compared them against the known IC50 values of Sorafenib, Doxorubicin, and Etoposide in two prevalent cancer cell lines: MCF-7 (human breast adenocarcinoma) and HCT116 (human colon carcinoma).

Compound/DrugTarget/Mechanism of ActionMCF-7 IC50 (µM)HCT116 IC50 (µM)Reference(s)
Imidazo[4,5-b]pyridine Analogs
Derivative ICDK9 Inhibitor0.63 - 1.32~1.0[6]
Derivative IIMcl-1/IAP Inhibitor0.082Not Reported
Derivative IIITubulin Polymerization Inhibitor0.2 - 0.6Not Reported[2]
Bromo-substituted DerivativeAntiproliferative1.8 - 3.21.8 - 3.2[3]
Known Anticancer Drugs
SorafenibMulti-kinase Inhibitor (inc. RAF, VEGFR, PDGFR)5.5 - 32.05.0 - 18.0[8][9][10]
DoxorubicinTopoisomerase II Inhibitor, DNA Intercalator0.65 - 8.31.9[11][12][13]
EtoposideTopoisomerase II Inhibitor5.5 - 15013.5 - 57.0[14][15][16][17]

Expert Analysis: The compiled data reveals that several imidazo[4,5-b]pyridine derivatives exhibit potent anticancer activity, with IC50 values in the sub-micromolar to low micromolar range. Notably, some of these compounds demonstrate comparable or even superior potency to established drugs like Sorafenib and Etoposide in the MCF-7 and HCT116 cell lines. This strongly suggests that this compound, as a member of this class, warrants thorough investigation as a potential anticancer agent.

Proposed Mechanism of Action: Targeting the CDK9 Signaling Pathway

A significant body of evidence points towards the inhibition of Cyclin-Dependent Kinase 9 (CDK9) as a key mechanism for the anticancer activity of imidazo[4,5-b]pyridine derivatives.[6] CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in transcriptional elongation.[2][18] In many cancers, there is a heightened dependency on the continuous transcription of anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC).[19] By inhibiting CDK9, imidazo[4,5-b]pyridine compounds can disrupt the production of these key survival proteins, leading to cell cycle arrest and apoptosis in cancer cells.

CDK9_Pathway Imidazopyridine This compound CDK9 CDK9/Cyclin T1 (P-TEFb) Imidazopyridine->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation Transcription Transcriptional Elongation RNAPII->Transcription Oncogenes Oncogenes (e.g., MYC) Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->Oncogenes Expression Cancer Cancer Cell Proliferation & Survival Oncogenes->Cancer

Caption: Proposed mechanism of action via CDK9 inhibition.

Experimental Protocols for Efficacy Determination

To empirically determine the efficacy of this compound and enable a direct comparison with known drugs, the following detailed experimental protocols are proposed.

In Vitro Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

The SRB assay is a robust and reproducible colorimetric method for assessing cell viability by measuring cellular protein content.[1][3][4]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MCF-7 and HCT116 cancer cell lines, using Sorafenib and Doxorubicin as positive controls.

Materials:

  • This compound

  • Sorafenib and Doxorubicin

  • MCF-7 and HCT116 cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, ensuring >95% viability.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound and control drugs in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • Remove the seeding medium from the cells and add 100 µL of the respective drug dilutions to the wells in triplicate. Include vehicle control (DMSO) wells.

    • Incubate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • Cell Fixation and Staining:

    • Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

    • Wash the plates five times with slow-running tap water and allow to air dry.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[4]

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.[7]

  • Measurement and Data Analysis:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Measure the absorbance at 510-570 nm using a microplate reader.[3][7]

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

SRB_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 seed Seed Cells (5,000-10,000 cells/well) attach Incubate 24h (Allow attachment) seed->attach treat Treat with Compound (Serial Dilutions) attach->treat incubate Incubate 48-72h treat->incubate fix Fix with TCA incubate->fix stain Stain with SRB fix->stain wash Wash with Acetic Acid stain->wash solubilize Solubilize with Tris Base wash->solubilize read Read Absorbance (510-570 nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Experimental workflow for the SRB cytotoxicity assay.

Synthesis of this compound

For researchers wishing to synthesize the title compound, a common method involves the esterification of the corresponding carboxylic acid.

Procedure:

  • Preparation of 3H-imidazo[4,5-b]pyridine-7-carboxylic acid: This intermediate can be synthesized from 2,3-diamino-4-cyanopyridine through reaction with an appropriate aldehyde followed by hydrolysis of the nitrile group.[20]

  • Esterification:

    • Suspend 3H-imidazo[4,5-b]pyridine-7-carboxylic acid in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and then reflux for several hours until TLC analysis indicates completion.

    • Neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to yield this compound.

Conclusion and Future Directions

While direct, conclusive data on the efficacy of this compound is yet to be published, the extensive body of research on its structural analogs provides a strong rationale for its investigation as a potent anticancer agent. The comparative analysis presented in this guide suggests that it has the potential to exhibit cytotoxicity on par with, or exceeding, that of established chemotherapeutic and targeted agents. The proposed mechanism of action via CDK9 inhibition offers a clear and testable hypothesis for its mode of action.

The detailed protocols provided herein offer a clear roadmap for researchers to undertake a thorough and rigorous evaluation of this promising compound. Future studies should focus on in vivo efficacy in xenograft models, pharmacokinetic and pharmacodynamic profiling, and further elucidation of its molecular targets to fully characterize its therapeutic potential.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Imidazo[4,5-b]pyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Derivatives of this heterocyclic system have shown promise as potent inhibitors of various protein kinases, positioning them as attractive candidates for the development of novel anticancer therapeutics.[3][4] This guide provides a comparative analysis of the structure-activity relationships of imidazo[4,5-b]pyridine derivatives, with a focus on their inhibitory activity against key oncogenic kinases such as Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and cyclin-dependent kinase 9 (CDK9). The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers in the field of drug discovery.

Comparative Biological Activity of Imidazo[4,5-b]pyridine Derivatives

The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. The following tables summarize the in vitro inhibitory concentrations (IC50) of representative compounds against various kinases and cancer cell lines, offering a quantitative comparison of their potency.

Table 1: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against Aurora Kinases

Compound IDR1 SubstituentR2 SubstituentAurora A (IC50, µM)Aurora B (IC50, µM)Cell LineCell Viability (GI50, µM)
1 H4-(dimethylamino)phenyl0.0420.198HCT116 (Colon)0.300
2 Cl1,3-dimethyl-1H-pyrazol-4-yl0.0075 (Kd)0.048 (Kd)MV4-11 (AML)0.291
3 Br4-(4-methylpiperazin-1-yl)phenyl0.0150.025SW620 (Colon)Not Reported

Table 2: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against FLT3 Kinase

Compound IDR1 SubstituentR2 SubstituentFLT3 (Kd, nM)FLT3-ITD (Kd, nM)Cell LineCell Viability (GI50, µM)
4 Cl1,3-dimethyl-1H-pyrazol-4-yl6.238MOLM-13 (AML)0.104
5 -4-(pyrrolidin-1-ylsulfonyl)aniline at position 7SubmicromolarSubmicromolarMV4-11 (AML)Not Reported

Table 3: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against CDK9

Compound IDR-group SubstituentsCDK9 (IC50, µM)Cell Line (MCF-7, Breast)Cell Viability (IC50, µM)Cell Line (HCT116, Colon)Cell Viability (IC50, µM)
I Various0.63-1.32MCF-7Significant ActivityHCT116Remarkable Activity
II Various0.63-1.32MCF-7Significant ActivityHCT116-
VIII Various0.63-1.32MCF-7Significant ActivityHCT116Remarkable Activity
IX Various0.63-1.32MCF-7Significant ActivityHCT116Remarkable Activity

Key Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

General Synthesis of Imidazo[4,5-b]pyridine Derivatives

A common synthetic route to the imidazo[4,5-b]pyridine core involves the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde or carboxylic acid derivative. The following is a generalized procedure:

  • Step 1: Condensation

    • A mixture of the substituted 2,3-diaminopyridine (1 equivalent) and the desired aldehyde or carboxylic acid (1.2 equivalents) is prepared in a suitable solvent such as ethanol or a mixture of water and isopropanol.

    • For aldehyde condensation, a catalytic amount of an oxidizing agent like sodium metabisulfite may be added. For carboxylic acid condensation, a coupling agent like EDC/HOBt or heating under acidic conditions is often employed.

    • The reaction mixture is typically heated under reflux for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

  • Step 2: Work-up and Purification

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired imidazo[4,5-b]pyridine derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay. A common method is a luminescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction.

  • Reagents and Materials :

    • Recombinant human kinase (e.g., Aurora A, FLT3, CDK9/Cyclin T).

    • Kinase substrate (e.g., myelin basic protein for FLT3, histone H3 for Aurora kinases, CDK7/9tide for CDK9).

    • ATP.

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Test compounds dissolved in DMSO.

    • Luminescence-based kinase assay kit (e.g., ADP-Glo™).

    • White, opaque 96-well or 384-well plates.

    • Plate reader capable of measuring luminescence.

  • Procedure :

    • A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase assay buffer.

    • In a multi-well plate, the kinase, substrate, and test compound (or DMSO for control) are mixed in the kinase assay buffer.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • After incubation, the kinase reaction is stopped, and the remaining ATP is depleted by adding the ADP-Glo™ reagent.

    • The amount of ADP produced, which is proportional to the kinase activity, is then converted to a luminescent signal by adding a kinase detection reagent.

    • The luminescence is measured using a plate reader.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

The cytotoxic effect of the imidazo[4,5-b]pyridine derivatives on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]

  • Cell Culture and Seeding :

    • Human cancer cell lines (e.g., MCF-7, HCT116, MV4-11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

    • Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment :

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

    • The cells are incubated with the compounds for a specific period, typically 48 or 72 hours.

  • MTT Addition and Formazan Solubilization :

    • After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

    • The plate is incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Data Acquisition and Analysis :

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%) values are determined from the dose-response curves.

Visualizing SAR and Biological Pathways

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis SAR Analysis & Optimization start Design of Imidazo[4,5-b]pyridine Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification in_vitro_kinase In Vitro Kinase Assays (Aurora, FLT3, CDK9) purification->in_vitro_kinase cell_viability Cell Viability Assays (MTT) in_vitro_kinase->cell_viability downstream Downstream Signaling Analysis (Western Blot) cell_viability->downstream sar_analysis Structure-Activity Relationship (SAR) Analysis downstream->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design in_vivo In Vivo Efficacy Studies lead_optimization->in_vivo

Caption: A generalized workflow for the Structure-Activity Relationship (SAR) studies of imidazo[4,5-b]pyridine derivatives.

CDK9_Pathway cluster_regulation Transcriptional Regulation cluster_inhibition Inhibition by Imidazo[4,5-b]pyridine cluster_outcome Cellular Outcome CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9_CyclinT->RNAPII Phosphorylation (Ser2) Transcription Gene Transcription (e.g., MYC, MCL-1) RNAPII->Transcription Elongation Apoptosis Apoptosis (Cancer Cell Death) Transcription->Apoptosis Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->CDK9_CyclinT Inhibition key Inhibition of CDK9-mediated transcription by an imidazo[4,5-b]pyridine derivative leads to cancer cell apoptosis.

Caption: Signaling pathway illustrating the inhibition of CDK9 by imidazo[4,5-b]pyridine derivatives.

References

Safety Operating Guide

Essential Disposal Protocols for Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release to all laboratory personnel.

This document provides critical safety and disposal procedures for Methyl 3H-imidazo[4,5-b]pyridine-7-carboxylate (CAS Number: 78316-09-3). Adherence to these guidelines is mandatory to ensure the safety of all personnel and compliance with environmental regulations.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. All personnel must be familiar with the following hazard and precautionary statements before working with this substance.

Hazard Identification:

Hazard StatementDescription
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Personal Protective Equipment (PPE):

A comprehensive list of required personal protective equipment is detailed below. This PPE must be worn at all times when handling this compound.

EquipmentStandard
Eye Protection Chemical safety goggles or face shield (EN 166)
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or ventilation is inadequate.
Protective Clothing Laboratory coat, long pants, and closed-toe shoes

Step-by-Step Disposal Procedure

The primary disposal method for this compound is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step 1: Container Preparation

  • Ensure the original container is securely sealed. If the original container is compromised, transfer the waste to a new, properly labeled, and compatible container.

  • The container must be clearly labeled with the chemical name: "this compound" and the corresponding CAS number "78316-09-3".

  • Attach a hazardous waste tag to the container, filled out with all required information (e.g., accumulation start date, chemical composition, responsible party).

Step 2: Waste Segregation and Storage

  • Store the waste container in a designated hazardous waste accumulation area.

  • This area must be well-ventilated, secure, and away from incompatible materials.

  • Keep the container tightly closed and stored in a locked-up location.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Follow all instructions provided by the EHS department or the disposal company regarding packaging and transportation.

Step 4: Decontamination of Empty Containers and Labware

  • Triple rinse empty containers with a suitable solvent (e.g., methanol, ethanol, or acetone).

  • Collect the rinsate as hazardous waste and dispose of it along with the chemical waste.

  • After thorough decontamination, the container may be disposed of as regular solid waste, or recycled, in accordance with institutional policies. Puncture the container to prevent reuse.

  • Decontaminate all labware that has come into contact with the chemical using the same triple rinse procedure.

Step 5: Spill Management

  • In the event of a spill, evacuate the immediate area.

  • Wear the appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials, such as sawdust.

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

A Start: Disposal of This compound BB BB A->BB Yes B Is the material still needed? D Prepare for Disposal B->D No C Store in a cool, dry, well-ventilated area in a tightly sealed container. E Package in a properly labeled, sealed, and compatible container. D->E F Store in designated hazardous waste accumulation area. E->F G Contact licensed professional waste disposal service. F->G H Follow disposal service's instructions for pickup. G->H II II H->II I Decontaminate empty containers and labware (triple rinse). J Dispose of rinsate as hazardous waste. K End: Disposal Complete J->K BB->C Yes II->J

Caption: Disposal workflow for this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.